molecular formula C10H10O4 B1340465 Dimethyl terephthalate-d4 CAS No. 74079-01-9

Dimethyl terephthalate-d4

Cat. No.: B1340465
CAS No.: 74079-01-9
M. Wt: 198.21 g/mol
InChI Key: WOZVHXUHUFLZGK-LNFUJOGGSA-N
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Description

Dimethyl terephthalate-d4 is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 198.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2,3,5,6-tetradeuteriobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h3-6H,1-2H3/i3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZVHXUHUFLZGK-LNFUJOGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)OC)[2H])[2H])C(=O)OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482015
Record name Dimethyl terephthalate-2,3,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74079-01-9
Record name Dimethyl terephthalate-2,3,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl Terephthalate-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Dimethyl terephthalate-d4 (DMT-d4), a deuterated isotopologue of Dimethyl terephthalate (B1205515) (DMT). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their analytical methodologies.

Chemical Identity and Physical Properties

This compound is a synthetic, isotopically labeled compound where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry and nuclear magnetic resonance spectroscopy.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name dimethyl 2,3,5,6-tetradeuteriobenzene-1,4-dicarboxylate[1]
Synonyms Dimethyl 1,4-Benzenedicarboxylate-d4, Terephthalic Acid-d4 Dimethyl Ester, DMT-d4
CAS Number 74079-01-9[2]
Molecular Formula C₁₀H₆D₄O₄[2]
Molecular Weight 198.21 g/mol [2]
Appearance White solid[3][4]
Melting Point 140-142 °C (for non-deuterated DMT)[5][6]
Boiling Point 288 °C (for non-deuterated DMT)[5]
Solubility Soluble in ether and chloroform; slightly soluble in ethanol; insoluble in water.[4][7]
Isotopic Enrichment ≥98 atom % D[8]

Synthesis

The synthesis of this compound is typically achieved through the direct esterification of terephthalic acid-d4 with methanol.[2] This reaction is generally carried out in the presence of an acid catalyst at elevated temperatures.[9]

General Synthetic Scheme:

G Terephthalic_acid_d4 Terephthalic acid-d4 DMT_d4 This compound Terephthalic_acid_d4->DMT_d4 + 2 CH3OH Methanol Methanol (CH3OH) Methanol->DMT_d4 Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->DMT_d4 Heat Heat Heat->DMT_d4 Water Water (H2O) DMT_d4->Water + 2 H2O

Synthesis of this compound.

Analytical Applications and Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods, such as quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[10] Its chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass allows for clear differentiation in mass spectrometric analyses.

Quantitative Nuclear Magnetic Resonance (qNMR)

DMT is recognized as a suitable internal standard for qNMR purity assignments.[11] The deuteration at the aromatic positions in DMT-d4 results in the absence of aromatic proton signals in the ¹H NMR spectrum, leaving two sharp singlets corresponding to the methyl ester protons.

Table 2: Representative ¹H NMR Data (Non-deuterated DMT in CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.1Singlet4HAromatic Protons (absent in d4)
~3.9Singlet6HMethyl Protons

Experimental Protocol: qNMR

  • Standard Preparation: Accurately weigh a known amount of this compound and the analyte of interest into a vial.

  • Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6).[11]

  • NMR Acquisition: Acquire the ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for complete magnetization recovery.

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Quantification: Integrate the signals corresponding to the methyl protons of this compound and a well-resolved signal from the analyte. The concentration of the analyte can be calculated using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V_solvent)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume

    • IS = Internal Standard

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_quant Quantification Weigh Accurately weigh DMT-d4 and Analyte Dissolve Dissolve in deuterated solvent Weigh->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Analyte Concentration Integrate->Calculate

Workflow for qNMR using DMT-d4.

Gas Chromatography-Mass Spectrometry (GC-MS)

This compound can be used as an internal standard for the quantification of phthalates and other semi-volatile organic compounds in various matrices.

Table 3: Typical GC-MS Parameters

ParameterValue
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID x 0.25 µm
Injector Temperature 250 °C
Oven Program 60 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quadrupole Temp 150 °C
MS Source Temp 230 °C
Acquisition Mode Selected Ion Monitoring (SIM)

Experimental Protocol: GC-MS

  • Sample Preparation: Spike a known amount of the sample with a known amount of this compound internal standard solution. Perform a liquid-liquid or solid-phase extraction to isolate the analytes.

  • Injection: Inject 1 µL of the final extract into the GC-MS system.

  • Data Acquisition: Acquire data in SIM mode, monitoring characteristic ions for the analyte and this compound.

  • Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards. Determine the concentration of the analyte in the sample from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile or thermally labile analytes, LC-MS is the method of choice. This compound can serve as an effective internal standard.

Table 4: Typical LC-MS/MS Parameters

ParameterValue
LC Column C18 reverse-phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Ion Source Electrospray Ionization (ESI), positive mode
Acquisition Mode Multiple Reaction Monitoring (MRM)

Experimental Protocol: LC-MS

  • Sample Preparation: Spike the sample with the this compound internal standard. Perform protein precipitation or solid-phase extraction as needed.

  • Injection: Inject a small volume (e.g., 5 µL) of the prepared sample onto the LC-MS/MS system.

  • Data Acquisition: Monitor the precursor-to-product ion transitions for both the analyte and this compound in MRM mode.

  • Quantification: Construct a calibration curve and determine the analyte concentration as described for the GC-MS method.

Spectral Data

The mass spectrum of this compound will exhibit a molecular ion peak at m/z 198, which is 4 mass units higher than the non-deuterated analogue (m/z 194).[12] The fragmentation pattern will be similar to the non-deuterated compound, with the deuterated fragments showing a corresponding mass shift.

The ¹H NMR spectrum of this compound is characterized by the absence of signals in the aromatic region and a singlet at approximately 3.9 ppm corresponding to the six methyl protons. The ¹³C NMR spectrum will be very similar to that of the non-deuterated compound, with the deuterated carbons showing a characteristic splitting pattern due to C-D coupling.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is classified as causing skin and serious eye irritation and may cause respiratory irritation.[1] Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable tool for quantitative analytical studies. Its physical and chemical properties, coupled with its isotopic purity, make it an excellent internal standard for a variety of chromatographic and spectroscopic techniques. The detailed protocols and data presented in this guide are intended to facilitate its effective use in research and development settings.

References

An In-depth Technical Guide to Dimethyl Terephthalate-d4: Chemical Structure, Properties, and Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dimethyl terephthalate-d4 (DMT-d4), a deuterated isotopologue of Dimethyl terephthalate (B1205515) (DMT). This document details its chemical structure, physicochemical properties, and significant applications, particularly as an internal standard in analytical chemistry. Experimental protocols for its synthesis and use in quantitative analysis are also presented.

Chemical Structure and Identification

This compound is a symmetrically deuterated aromatic ester. The deuterium (B1214612) atoms replace the hydrogen atoms on the benzene (B151609) ring, which enhances its utility in isotopic dilution mass spectrometry and as an internal standard in nuclear magnetic resonance (NMR) spectroscopy.

The chemical structure of Dimethyl terephthalate-2,3,5,6-d4 is as follows:

Image of the chemical structure of this compound would be placed here if image generation was supported.

Caption: Chemical structure of Dimethyl terephthalate-2,3,5,6-d4.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name dimethyl 2,3,5,6-tetradeuteriobenzene-1,4-dicarboxylate
CAS Number 74079-01-9
Molecular Formula C₁₀H₆D₄O₄
Molecular Weight 198.21 g/mol
SMILES COC(=O)C1=C([2H])C([2H])=C(C([2H])=C1[2H])C(OC)=O

Physicochemical Properties

The physicochemical properties of this compound are very similar to its non-deuterated analogue. Deuteration typically leads to minor changes in physical properties such as melting and boiling points due to the increased mass of deuterium compared to protium.[1] The data presented below is for the non-deuterated Dimethyl terephthalate and should be considered a close approximation for the deuterated form.

Table 2: Physicochemical Properties of Dimethyl Terephthalate
PropertyValue
Appearance White solid, crystalline flakes or powder
Melting Point 140-143 °C
Boiling Point 288 °C
Solubility Insoluble in water. Soluble in hot ethanol, ether, and chloroform.
Vapor Pressure 1.15 mmHg @ 93 °C

Synthesis

This compound can be synthesized via the esterification of terephthalic acid-d4 with methanol (B129727).[2] This process typically involves heating the reactants in the presence of an acid catalyst.

Logical Relationship of Synthesis

terephthalic_acid_d4 Terephthalic Acid-d4 dmt_d4 This compound terephthalic_acid_d4->dmt_d4 methanol Methanol methanol->dmt_d4 acid_catalyst Acid Catalyst (e.g., H₂SO₄) acid_catalyst->dmt_d4 heat Heat heat->dmt_d4

Caption: Synthesis of this compound.

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of Dimethyl terephthalate and related compounds, such as in the analysis of polyethylene (B3416737) terephthalate (PET) in environmental samples.[3] Its use as an internal standard helps to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the analytical method.

Quantification of Poly(ethylene terephthalate) in Environmental Samples using GC-MS

This protocol describes the use of this compound as an internal standard for the quantification of PET in environmental matrices via gas chromatography-mass spectrometry (GC-MS) after a methanolysis reaction.[3]

sample Environmental Sample (e.g., sediment, water) spike Spike with This compound (Internal Standard) sample->spike methanolysis Methanolysis (Sodium methoxide (B1231860) in Methanol) spike->methanolysis extraction Liquid-Liquid Extraction (e.g., with n-hexane) methanolysis->extraction analysis GC-MS Analysis extraction->analysis quantification Quantification of PET (via Dimethyl terephthalate) analysis->quantification

Caption: Workflow for PET quantification.

  • Sample Preparation:

    • Weigh a known amount of the environmental sample (e.g., 1 gram of dried sediment) into a reaction vial.

    • Spike the sample with a known amount of this compound solution in a suitable solvent (e.g., isooctane).

  • Methanolysis:

    • Add a solution of sodium methoxide in methanol to the sample.

    • Seal the vial and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 24 hours) to facilitate the depolymerization of PET to Dimethyl terephthalate.[3]

  • Extraction:

    • After cooling, neutralize the reaction mixture with an appropriate acid.

    • Perform a liquid-liquid extraction using a non-polar solvent such as n-hexane to extract the Dimethyl terephthalate and this compound.

    • Collect the organic phase and concentrate it under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Inject an aliquot of the extract into a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Use a suitable capillary column (e.g., a non-polar or medium-polarity column) for the separation of the analytes.

    • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to monitor characteristic ions for both Dimethyl terephthalate and this compound.[3]

  • Quantification:

    • Integrate the peak areas of the selected ions for both the analyte (Dimethyl terephthalate) and the internal standard (this compound).

    • Calculate the concentration of PET in the original sample based on the response factor and the known amount of the internal standard added.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable tool for researchers and analytical scientists. Its primary utility as an internal standard in mass spectrometry and NMR spectroscopy allows for highly accurate and precise quantification of its non-deuterated counterpart and related compounds. The detailed experimental protocol for PET analysis demonstrates a practical application of this deuterated standard in environmental science. As the demand for accurate quantification in complex matrices continues to grow, the importance of isotopically labeled standards like this compound in research and development is expected to increase.

References

Synthesis and Isotopic Purity of Dimethyl Terephthalate-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Dimethyl terephthalate-d4 (DMT-d4). This deuterated analog of Dimethyl terephthalate (B1205515) serves as a valuable internal standard in quantitative mass spectrometry-based studies and as a tracer in various chemical and biological investigations. This document outlines a detailed synthetic protocol, methods for determining isotopic enrichment, and presents relevant quantitative data.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct esterification of terephthalic acid-d4 with methanol (B129727). This reaction involves the condensation of the deuterated carboxylic acid with the alcohol, usually in the presence of an acid catalyst, to yield the desired diester and water.

Synthetic Pathway

The overall reaction for the synthesis of this compound is depicted below:

Synthesis_Pathway terephthalic_acid_d4 Terephthalic acid-d4 dmt_d4 This compound terephthalic_acid_d4->dmt_d4 + 2 CH3OH methanol Methanol (CH3OH) methanol->dmt_d4 water Water (H2O) dmt_d4->water + 2 H2O catalyst Acid Catalyst (e.g., H2SO4) catalyst->dmt_d4

Caption: Synthesis of this compound via esterification.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on the esterification of carboxylic acids. Optimization may be required to achieve desired yields and purity.

Materials:

  • Terephthalic acid-d4 (1 equivalent)

  • Anhydrous Methanol (large excess, e.g., 20-30 equivalents)

  • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 equivalents)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Organic solvent for extraction (e.g., Dichloromethane (B109758) or Diethyl ether)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add terephthalic acid-d4 and a large excess of anhydrous methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.

  • Heat the reaction mixture to reflux and maintain for a period of 4 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or a mixture of hexane (B92381) and ethyl acetate) to yield pure this compound as a white solid.

Quantitative Data: Synthesis
ParameterValueReference
Starting Material Terephthalic acid-d4General Knowledge
Reagent MethanolGeneral Knowledge
Catalyst Sulfuric Acid[1]
Reaction Temperature Reflux (approx. 65 °C)[2]
Reaction Time 4 - 8 hours[1]
Typical Yield >90% (for non-deuterated)[1]

Isotopic Purity Determination

The isotopic purity of the synthesized this compound is a critical parameter and is typically determined using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for Isotopic Purity Determination

The following diagram illustrates the general workflow for assessing the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Spectroscopy Analysis ms_sample_prep Sample Preparation (Dilution in suitable solvent) lc_ms_analysis LC-MS or GC-MS Analysis (Acquire mass spectrum) ms_sample_prep->lc_ms_analysis ms_data_analysis Data Analysis (Determine isotopic distribution) lc_ms_analysis->ms_data_analysis end Isotopic Purity Report ms_data_analysis->end nmr_sample_prep Sample Preparation (Dissolve in deuterated solvent) nmr_acquisition 1H and/or 2H NMR Acquisition nmr_sample_prep->nmr_acquisition nmr_data_analysis Data Analysis (Confirm deuteration sites and estimate enrichment) nmr_acquisition->nmr_data_analysis nmr_data_analysis->end start Synthesized DMT-d4 cluster_MS cluster_MS start->cluster_MS cluster_NMR cluster_NMR start->cluster_NMR

Caption: Workflow for isotopic purity determination of DMT-d4.

Experimental Protocol: Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the preferred method for determining the isotopic distribution of this compound.

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with either a Gas Chromatograph (GC) or a Liquid Chromatograph (LC).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile (B52724) for LC-MS; dichloromethane for GC-MS).

  • Instrumental Analysis:

    • GC-MS: Inject the sample into the GC-MS system. Use a suitable temperature program to achieve good separation. The mass spectrometer should be operated in full scan mode to acquire the mass spectrum of the eluting DMT-d4 peak.

    • LC-MS: Infuse the sample solution directly or inject it into the LC-MS system. Use a suitable mobile phase and gradient to elute the compound. The mass spectrometer should be operated in full scan mode.

  • Data Analysis:

    • Identify the molecular ion cluster in the mass spectrum.

    • Determine the relative intensities of the peaks corresponding to the different isotopologues (d0, d1, d2, d3, and d4).

    • Calculate the percentage of each isotopologue to determine the isotopic enrichment. The isotopic purity is typically reported as the percentage of the d4 species.

Experimental Protocol: NMR Spectroscopy

¹H NMR spectroscopy is used to confirm the positions of deuteration by observing the absence of signals at the expected chemical shifts for the aromatic protons.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known internal standard (e.g., tetramethylsilane, TMS).

  • Instrumental Analysis: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • In the ¹H NMR spectrum of DMT-d4, the singlet corresponding to the four aromatic protons (around 8.1 ppm in non-deuterated DMT) should be significantly reduced or absent.[3]

    • The singlet for the six methyl protons (around 3.9 ppm) should remain.[3]

    • The degree of deuteration can be estimated by comparing the integral of the residual aromatic proton signals to the integral of the methyl proton signals.

Quantitative Data: Isotopic Purity
ParameterValueReference
Reported Isotopic Purity (d4) 95%[4]
Chemical Purity (HPLC) 99.9%[4]
Chemical Purity (GC) 99.9%[4]
¹H NMR Conforms to structure[4]

Note: The data presented in the tables are based on available literature for non-deuterated Dimethyl terephthalate and a certificate of analysis for the deuterated form. Actual results may vary depending on the specific experimental conditions and the purity of the starting materials. It is crucial to refer to the Certificate of Analysis provided by the supplier for lot-specific data.[5]

References

Dimethyl terephthalate-d4 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Dimethyl terephthalate-d4, a deuterated isotopologue of Dimethyl terephthalate (B1205515). It is intended to serve as a key resource for professionals in research and development who utilize stable isotope-labeled compounds.

Core Compound Identification

This compound is the deuterium-labeled form of Dimethyl terephthalate, an organic compound widely used in the production of polyesters. The deuterated version serves as an invaluable tool in analytical and metabolic studies.

  • CAS Number : 74079-01-9

  • Molecular Formula : C₁₀H₆D₄O₄

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Weight 198.21 g/mol [1]
Isotopic Purity ≥ 98 atom % D
Chemical Purity ≥ 98%
Physical Appearance White solid

Experimental Protocols

This compound is frequently employed as an internal standard in quantitative analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[2] Its utility lies in its similar chemical and physical properties to the non-labeled analyte, while its distinct mass allows for accurate quantification.

General Protocol for Use as an Internal Standard in GC-MS or LC-MS:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, isooctane) at a precise concentration (e.g., 1000 µg/mL).[3]

    • Prepare a series of calibration standards containing known concentrations of the non-labeled Dimethyl terephthalate analyte.

  • Sample Preparation:

    • To each calibration standard and unknown sample, add a fixed and known amount of the this compound internal standard solution.

  • Analysis:

    • Analyze the samples using a validated GC-MS or LC-MS method.

    • Monitor the characteristic mass-to-charge (m/z) ratios for both the analyte and the deuterated internal standard.

  • Quantification:

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard.

    • Construct a calibration curve by plotting this ratio against the concentration of the analyte.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Logical and Experimental Workflow Visualization

The following diagrams illustrate the logical identification process for this compound and a typical experimental workflow for its use as an internal standard.

cluster_0 Compound Identification A Compound Name This compound B CAS Number 74079-01-9 A->B C Molecular Formula C10H6D4O4 A->C D Molecular Weight 198.21 C->D

Caption: Logical relationship for identifying this compound.

cluster_1 Experimental Workflow: Use as Internal Standard P1 Prepare Analyte Calibration Standards P3 Add Fixed Amount of IS to Standards and Samples P1->P3 P2 Prepare Internal Standard (IS) (this compound) Stock Solution P2->P3 P4 GC-MS or LC-MS Analysis P3->P4 P5 Construct Calibration Curve (Analyte/IS Ratio vs. Concentration) P4->P5 P6 Quantify Analyte in Samples P5->P6

Caption: Workflow for using this compound as an internal standard.

References

Technical Guide: Physical and Analytical Properties of Dimethyl terephthalate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of Dimethyl terephthalate-d4 (DMT-d4), a deuterated analog of Dimethyl terephthalate (B1205515) (DMT). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analyses.

This compound is primarily employed as an internal standard in analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use allows for precise quantification of Dimethyl terephthalate in various matrices by correcting for variations during sample preparation and analysis.

Core Physical Properties

The incorporation of deuterium (B1214612) atoms into the Dimethyl terephthalate structure results in a compound with a higher molecular weight than its non-deuterated counterpart. While many physical properties are similar, slight differences, particularly in melting and boiling points, can be expected due to the isotopic substitution.

Quantitative Data Summary
PropertyThis compoundDimethyl terephthalate (for comparison)
Molecular Formula C₁₀H₆D₄O₄C₁₀H₁₀O₄
Molecular Weight 198.21 g/mol 194.18 g/mol [1]
CAS Number 74079-01-9120-61-6[2]
Appearance White, crystalline powderWhite solid or heated colorless liquid[2]
Melting Point 139.3-140.4 °C140-142 °C[3]
Boiling Point Data not available288 °C (sublimes)[2][3]
Water Solubility Data not availableSlightly soluble[3]
Solubility in Organic Solvents Data not availableSoluble in hot alcohol and ether[3], ethanol, acetone, and chloroform

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of Dimethyl terephthalate. Below is a generalized experimental protocol for its use in a typical analytical workflow, such as the analysis of phthalates in a given sample matrix.

Protocol: Quantification of Dimethyl terephthalate using GC-MS with this compound as an Internal Standard

1. Preparation of Standard Solutions:

  • Primary Stock Solution of DMT: Accurately weigh a known amount of non-deuterated Dimethyl terephthalate and dissolve it in a suitable organic solvent (e.g., isohexane or methanol) to prepare a stock solution of a known concentration (e.g., 1 g/L).

  • Internal Standard Stock Solution of DMT-d4: Accurately weigh a known amount of this compound and dissolve it in the same solvent to prepare a stock solution of a known concentration (e.g., 0.5 g/L).

  • Calibration Standards: Prepare a series of calibration standards by spiking known volumes of the DMT primary stock solution into a series of volumetric flasks. Add a constant, known amount of the DMT-d4 internal standard stock solution to each calibration standard. Dilute to the mark with the solvent.

2. Sample Preparation:

  • Extraction: Extract the Dimethyl terephthalate from the sample matrix using an appropriate solvent and extraction technique (e.g., liquid-liquid extraction with isohexane).

  • Internal Standard Spiking: Spike a known volume of the prepared sample extract with the same constant, known amount of the DMT-d4 internal standard stock solution as used in the calibration standards.

  • Concentration: If necessary, concentrate the spiked extract to a smaller volume under a gentle stream of nitrogen to increase the analyte concentration.

3. GC-MS Analysis:

  • Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Column: A suitable capillary column for phthalate (B1215562) analysis (e.g., a non-polar or mid-polar column).

    • Injector: Operate in splitless mode at an appropriate temperature (e.g., 280°C).

    • Oven Program: Implement a temperature gradient to achieve separation of the analytes. A typical program might start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 300°C), and hold for a period.

    • Carrier Gas: Use helium at a constant flow rate.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, monitor characteristic ions for both Dimethyl terephthalate and this compound to enhance sensitivity and selectivity.

4. Data Analysis:

  • Quantification: Create a calibration curve by plotting the ratio of the peak area of Dimethyl terephthalate to the peak area of this compound against the concentration of Dimethyl terephthalate in the calibration standards.

  • Concentration Determination: Determine the concentration of Dimethyl terephthalate in the sample by calculating the peak area ratio in the sample chromatogram and using the calibration curve to find the corresponding concentration.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for the quantification of an analyte using an internal standard, such as this compound.

G cluster_prep Preparation cluster_cal Calibration cluster_sample Sample Analysis A Prepare Analyte (DMT) Stock Solution C Create Calibration Standards (DMT + DMT-d4) A->C B Prepare Internal Standard (DMT-d4) Stock Solution B->C G Spike with Internal Standard (DMT-d4) B->G D Analyze by GC-MS/LC-MS C->D E Generate Calibration Curve D->E I Quantify Analyte Concentration E->I F Extract Analyte from Sample F->G H Analyze by GC-MS/LC-MS G->H H->I

Caption: Workflow for analyte quantification using an internal standard.

References

An In-depth Technical Guide to the Solubility of Dimethyl Terephthalate-d4 in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dimethyl terephthalate-d4 (DMT-d4) in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for the deuterated form, this document leverages data from its non-deuterated analog, Dimethyl terephthalate (B1205515) (DMT), based on the established principle that deuteration has a negligible effect on the solubility of small molecules.[1][2] This guide presents available solubility data, details a standard experimental protocol for solubility determination, and includes a workflow diagram for this procedure.

Introduction to this compound

This compound is the deuterium-labeled version of Dimethyl terephthalate, an organic compound widely used in the production of polyesters.[3] In the context of research and drug development, deuterated compounds like DMT-d4 are valuable as internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Understanding the solubility of DMT-d4 in various solvents is critical for preparing solutions of known concentrations for these analytical applications.

Inferred Solubility Profile of this compound

The solubility of a compound is influenced by its physical and chemical properties, which are largely conserved between a compound and its deuterated isotopologues.[4] Therefore, the solubility of DMT-d4 is expected to be very similar to that of DMT.

DMT is a white crystalline solid at room temperature.[5] It is generally soluble in many organic solvents and has limited solubility in water.[5][6] The solubility of DMT is also dependent on temperature, typically increasing with a rise in temperature.[5]

A study on the solubility of DMT in various solvents established the following qualitative order of solubility: chloroform (B151607) > esters and ketones > acetonitrile (B52724) > alcohols.[7]

Quantitative Solubility Data (for Dimethyl Terephthalate)

The following table summarizes the available quantitative solubility data for Dimethyl terephthalate (DMT) in common laboratory solvents. This data serves as a strong proxy for the solubility of this compound.

SolventChemical FormulaSolubility of DMTTemperature (°C)
ChloroformCHCl₃145 g/L25
WaterH₂O0.0493 g/L20

Note: The data presented is for the non-deuterated Dimethyl terephthalate and is intended to be indicative of the solubility of this compound.

Qualitative solubility information indicates that DMT is also soluble in ether and hot alcohol, and slightly soluble in ethanol.[8]

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a widely used and reliable technique for determining the solubility of a solid in a liquid solvent.[9] The following is a detailed protocol for determining the solubility of this compound in a given solvent.

4.1. Materials

  • This compound

  • Solvent of interest (e.g., chloroform, methanol, etc.)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Drying oven

  • Vials with screw caps

  • Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)

  • Pipettes

  • Evaporating dish or pre-weighed vial

4.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution is saturated.

  • Separation of the Saturated Solution:

    • After equilibration, stop the agitation and allow the solid to settle.

    • To ensure all solid particles are removed, centrifuge the vial at a moderate speed.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated (to the equilibration temperature) pipette or syringe. To prevent precipitation, immediately pass the solution through a syringe filter into a pre-weighed evaporating dish or vial.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish or vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Once the solvent has completely evaporated, allow the dish or vial to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the dish or vial containing the dried this compound on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish or vial from the final weight.

    • The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), based on the initial volume of the saturated solution and the calculated mass of the solute.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Solubility_Determination_Workflow A Preparation of Saturated Solution B Equilibration (e.g., 24-48h) A->B C Separation of Solid and Liquid Phases B->C D Isolation of a Known Volume of Supernatant C->D E Solvent Evaporation D->E F Mass Determination of Solute E->F G Calculation of Solubility F->G

Caption: Workflow for the gravimetric determination of solubility.

This guide provides researchers with the necessary information to effectively work with this compound in various laboratory settings. While specific quantitative data for the deuterated form is scarce, the provided data for its non-deuterated counterpart and the detailed experimental protocol will enable scientists to proceed with their research and development activities with a high degree of confidence.

References

In-depth Technical Guide on the Material Safety of Dimethyl terephthalate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for Dimethyl terephthalate-d4 (CAS No. 74079-01-9), a deuterated isotopologue of Dimethyl terephthalate (B1205515). The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of its properties and associated hazards.

Section 1: Chemical and Physical Properties

This compound is the 2,3,5,6-tetradeuteriobenzene-1,4-dicarboxylate form of dimethyl terephthalate.[1] The following table summarizes its key chemical and physical properties.

PropertyValueReference
Chemical Name dimethyl 2,3,5,6-tetradeuteriobenzene-1,4-dicarboxylate[1]
Synonyms Dimethyl terephthalate-2,3,5,6-d4[2]
CAS Number 74079-01-9[1][2]
Molecular Formula C10H6D4O4[1]
Molecular Weight 198.21 g/mol [1]
Appearance White Solid[3][4]
Melting Point 139-141 °C[1]

Section 2: Hazard Identification and Classification

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this chemical is considered hazardous.[2]

  • Signal Word: Warning[2]

  • Hazard Statements:

    • Causes skin irritation.[2]

    • Causes serious eye irritation.[2]

    • May cause respiratory irritation.[2]

GHS Pictograms:

While some sources indicate no pictogram is available, the classification suggests the following would be appropriate:

Caption: Exclamation mark for skin/eye irritation.

Section 3: Toxicological Information

Limited toxicological data is available for the deuterated form. The information for the non-deuterated Dimethyl terephthalate (CAS 120-61-6) is often used as a reference.

MetricValueSpeciesReference
Oral LD50 >3200 mg/kgRat[5]
Dermal LD50 >5 gm/kgGuinea pig[5]
Eye Irritation 500 mg/24H MildRabbit[5]

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[5]

  • Skin Contact: May cause skin irritation.[2][5]

  • Eye Contact: Causes serious eye irritation.[2]

  • Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[5]

  • Chronic Effects: Animal studies on the non-deuterated form have shown some adverse reproductive effects.[5]

Section 4: Handling, Storage, and Personal Protection

Proper handling and storage are crucial to minimize exposure and risk.

Experimental Workflow for Safe Handling:

Safe_Handling_Workflow Start Receive Chemical Store Store in a cool, dry, well-ventilated area. Keep container tightly closed. Start->Store Inspect Container Handle Handle in a well-ventilated area or fume hood. Store->Handle PPE Wear appropriate PPE: - Safety glasses/goggles - Chemical-resistant gloves - Lab coat Handle->PPE Use Use for intended research purpose. Avoid dust formation. PPE->Use Dispose Dispose of in accordance with local, state, and federal regulations. Use->Dispose End End Dispose->End

Caption: Recommended workflow for safe handling of this compound.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[2][5]

  • Skin Protection: Wear protective gloves and a lab coat.[2][5]

  • Respiratory Protection: Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[2]

Section 5: First-Aid and Emergency Procedures

In case of exposure, follow these first-aid measures and seek medical attention.

Exposure RouteFirst-Aid MeasuresReference
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[1][2]
Skin Contact Wash off with soap and plenty of water for at least 15 minutes.[1][2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[1][2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[1]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: No specific hazards arising from the chemical are reported.[1]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[1]

Section 6: Accidental Release Measures

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and unnecessary personnel are evacuated.

  • Personal Protection: Wear appropriate personal protective equipment (PPE) as outlined in Section 4.

  • Containment: Avoid dust formation.[1]

  • Cleanup:

    • For small spills, sweep up the material and place it into a suitable, labeled disposal container.

    • Avoid generating dust during cleanup.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste material in accordance with all applicable regulations.[2]

Logical Relationship for Spill Response:

Spill_Response Spill Spill Occurs Assess Assess the situation (size, location) Spill->Assess Initial Action Evacuate Evacuate non-essential personnel Assess->Evacuate PPE Don appropriate PPE Evacuate->PPE Contain Prevent further spread Avoid dust generation PPE->Contain Cleanup Sweep or vacuum up material Contain->Cleanup Dispose Place in a sealed container for disposal Cleanup->Dispose Report Report the incident Dispose->Report

Caption: Logical steps for responding to a this compound spill.

This guide is intended for informational purposes for trained professionals. Always refer to the most current Safety Data Sheet from the supplier before handling this chemical.

References

A Technical Guide to Commercial Dimethyl Terephthalate-d4 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Dimethyl terephthalate-d4 (DMT-d4), a deuterated internal standard crucial for quantitative analysis in various research fields. This document details available suppliers, presents key quantitative data, and outlines detailed experimental protocols for its use in mass spectrometry-based assays.

Introduction to this compound

This compound is the deuterium-labeled form of Dimethyl terephthalate (B1205515) (DMT), an organic compound widely used in the production of polyesters.[1][2] In the realm of scientific research, DMT-d4 serves as an invaluable internal standard for quantitative analyses, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2] The incorporation of stable heavy isotopes like deuterium (B1214612) allows for precise quantification by correcting for variations during sample preparation and analysis.[2]

Commercial Suppliers of this compound

Several reputable chemical suppliers offer this compound for research purposes. The primary suppliers identified are Sigma-Aldrich (a subsidiary of Merck), MedChemExpress, and Chiron, often distributed through partners like ESSLAB. These suppliers provide the compound in various purities and formulations to suit different analytical needs.

Quantitative Data of Commercial this compound

The following tables summarize the key quantitative data for this compound available from the identified commercial suppliers. Researchers should always request a lot-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Table 1: General and Chemical Properties

PropertyValueSource
Chemical Name 1,4-Benzenedicarboxylic acid-d4, dimethyl ester[3]
Synonyms Terephthalic Acid-d4 Dimethyl Ester; DMT-d4[3]
CAS Number 74079-01-9[4]
Molecular Formula C₁₀H₆D₄O₄[3]
Molecular Weight 198.21 g/mol [3]
Appearance Solid
Melting Point 139-141 °C[3]

Table 2: Supplier-Specific Product Information

SupplierProduct NumberIsotopic PurityFormulation
Sigma-Aldrich 617172≥98 atom % DSolid
MedChemExpress HY-Y0383SNot explicitly stated on the data sheet, but a CoA is available.Solid
Chiron (via ESSLAB) 12323.10-K-IONot explicitly stated on the data sheet, but a CoA is available.1000 µg/mL in isooctane

Experimental Protocols

This compound is predominantly used as an internal standard in chromatographic methods coupled with mass spectrometry to ensure the accuracy and precision of quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Phthalate (B1215562) Analysis

This protocol is adapted from a validated method for the determination of phthalates in wine, where DMP-d4 is explicitly used as an internal standard.[5]

1. Reagents and Materials:

  • This compound (DMP-d4) internal standard solution (e.g., 10 µg/mL in a suitable solvent like isohexane).

  • Calibration standards of the target phthalate analytes.

  • Sample matrix (e.g., wine, environmental water sample, biological extract).

  • Extraction solvent (e.g., isohexane).

  • Anhydrous sodium sulfate (B86663) for drying.

2. Sample Preparation:

  • To a known volume of the sample, add a precise volume of the DMP-d4 internal standard solution.

  • Perform a liquid-liquid extraction with an appropriate volume of isohexane.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

3. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Splitless mode at 280°C.

  • Oven Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the target analytes and DMP-d4 (e.g., m/z 167 for DMP-d4).

4. Quantification:

  • Create a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of DMP-d4 against the analyte concentration.

  • Determine the concentration of the analyte in the samples by interpolating the peak area ratio from the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

While a specific protocol from a supplier for DMT-d4 in LC-MS was not found, a general protocol can be established based on its properties and common practices for similar compounds.

1. Reagents and Materials:

  • This compound internal standard solution (e.g., 1 µg/mL in a suitable solvent like acetonitrile).

  • Calibration standards of the target analytes.

  • Sample matrix.

  • Mobile phase A: Water with 0.1% formic acid.

  • Mobile phase B: Acetonitrile (B52724) with 0.1% formic acid.

2. Sample Preparation:

  • Spike a known amount of the sample with the DMP-d4 internal standard solution.

  • Perform a protein precipitation with cold acetonitrile if the sample is biological in nature.

  • Centrifuge the sample and transfer the supernatant to a new tube.

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase composition.

  • Transfer the final solution to an LC vial.

3. LC-MS/MS Instrumental Parameters:

  • Liquid Chromatograph: Shimadzu Nexera or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase Gradient: A suitable gradient from 5% to 95% mobile phase B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Determine the precursor and product ions for the target analytes and DMP-d4.

4. Quantification:

  • Construct a calibration curve based on the peak area ratios of the analyte to the internal standard versus the analyte concentration.

  • Calculate the concentration of the analyte in the samples from the calibration curve.

Visualizations

Supplier Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable commercial supplier for this compound.

Supplier Selection Workflow for this compound start Start: Identify Need for DMT-d4 search Search for Suppliers (e.g., Sigma-Aldrich, MedChemExpress, Chiron) start->search evaluate Evaluate Supplier Offerings Purity Requirements Formulation (Solid/Solution) Availability & Lead Time Cost search->evaluate request_coa Request Certificate of Analysis (CoA) evaluate->request_coa review_coa Review CoA Isotopic Enrichment Chemical Purity Impurity Profile request_coa->review_coa decision Select Supplier review_coa->decision purchase Purchase DMT-d4 decision->purchase CoA Meets Requirements fail Re-evaluate or Contact Other Suppliers decision->fail CoA Does Not Meet Requirements fail->search

Caption: A flowchart outlining the process for selecting a commercial supplier of this compound.

Experimental Workflow for Quantification using DMT-d4

This diagram shows a typical experimental workflow for using this compound as an internal standard in a quantitative analysis.

Experimental Workflow for Quantification with DMT-d4 Internal Standard start Sample Collection spike Spike Sample with DMT-d4 Internal Standard start->spike extraction Sample Extraction (e.g., LLE, SPE) spike->extraction concentration Concentration/Reconstitution extraction->concentration analysis GC-MS or LC-MS Analysis concentration->analysis data_processing Data Processing Peak Integration Calculate Analyte/IS Ratio analysis->data_processing quantification Quantification using Calibration Curve data_processing->quantification end Final Concentration Reported quantification->end

Caption: A diagram illustrating the key steps in a quantitative analysis using this compound.

References

Dimethyl Terephthalate-d4 Analytical Standard: A Technical Guide to Pricing, Availability, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the pricing, availability, and technical specifications of the Dimethyl terephthalate-d4 (DMT-d4) analytical standard. Furthermore, it outlines detailed experimental protocols for its use as an internal standard in chromatographic applications, ensuring accurate and reliable quantification of phthalates in various matrices.

Quantitative Data Summary

The following tables summarize the availability, pricing, and technical specifications of this compound from various suppliers. This information is crucial for the procurement and appropriate application of the analytical standard in a research setting.

Table 1: Price and Availability of this compound Analytical Standard

SupplierCatalog NumberPackage SizePrice (USD)Availability
CDN IsotopesD-02070.5 g$357.00In Stock
1 g$603.00In Stock
Thermo Scientific Chemicals422231 gPrice on request-
MedChemExpressHY-Y0383S1 mgPrice on requestIn Stock
5 mgPrice on requestIn Stock
10 mgPrice on requestIn Stock
LGC StandardsCDN-D-0207-0.5G0.5 gLogin for priceIn stock
CDN-D-0207-1G1 gLogin for priceIn stock

Table 2: Technical Specifications of this compound Analytical Standard

SpecificationCDN IsotopesThermo Scientific ChemicalsMedChemExpressLGC Standards
CAS Number 74079-01-974079-01-974079-01-974079-01-9
Molecular Formula C₁₀H₆D₄O₄C₁₀H₆D₄O₄C₁₀H₆D₄O₄C₁₀D₄H₆O₄
Molecular Weight 198.21198.21198.21198.21
Isotopic Purity ≥98 atom % D98 atom % D>99%98 atom % D
Chemical Purity -->98%min 98%
Physical Form SolidSolidSolidNeat
Storage Room temperature2°C to 8°CRoom temperature in continental US; may vary elsewhere.[1]-

Experimental Protocols

This compound is commonly employed as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of phthalates and their metabolites in various samples, including plastics, consumer products, and biological matrices. Its use helps to correct for analyte loss during sample preparation and instrumental analysis, thereby improving the accuracy and precision of the results.

General Workflow for Phthalate (B1215562) Analysis using an Internal Standard

The following diagram illustrates a typical workflow for the analysis of phthalates using an internal standard like this compound.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spiking with DMT-d4 Internal Standard Sample->Spike Extraction Analyte Extraction (e.g., LLE, SPE) Spike->Extraction Cleanup Sample Cleanup (if necessary) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration Injection GC-MS or LC-MS/MS Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Analyte Quantification Calibration->Quantification

A typical workflow for phthalate analysis.
Detailed Methodology for GC-MS Analysis of Phthalates in Plastic

This protocol provides a detailed method for the quantification of phthalates in plastic materials using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.

1. Materials and Reagents:

  • This compound (DMT-d4) analytical standard

  • Phthalate standards (native)

  • Hexane (B92381) (or other suitable solvent), HPLC grade

  • Dichloromethane, HPLC grade

  • Anhydrous sodium sulfate (B86663)

  • Plastic sample

2. Standard Solution Preparation:

  • DMT-d4 Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of DMT-d4 and dissolve it in 100 mL of hexane.

  • Native Phthalate Stock Solution (100 µg/mL): Prepare a stock solution containing a mixture of the target phthalates at a concentration of 100 µg/mL each in hexane.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the native phthalate stock solution with hexane to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL). Spike each calibration standard with the DMT-d4 internal standard stock solution to a final concentration of 5 µg/mL.

3. Sample Preparation:

  • Sample Weighing: Accurately weigh approximately 0.1 g of the plastic sample into a glass vial.

  • Internal Standard Spiking: Add a known volume of the DMT-d4 internal standard stock solution to the sample.

  • Solvent Extraction: Add 10 mL of a dichloromethane/hexane (1:1, v/v) mixture to the vial.

  • Ultrasonic Extraction: Place the vial in an ultrasonic bath for 30 minutes to facilitate the extraction of phthalates.

  • Filtration and Drying: Filter the extract through anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

4. GC-MS Instrumental Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program: Start at 60 °C (hold for 1 min), ramp to 220 °C at 20 °C/min (hold for 1 min), then ramp to 300 °C at 10 °C/min (hold for 5 min).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

Table 3: Selected Ions for GC-MS Analysis

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Dimethyl terephthalate (B1205515) (DMT)163194, 133
This compound (DMT-d4) 167 198, 137
Diethyl phthalate (DEP)149177, 222
Dibutyl phthalate (DBP)149205, 223
Benzyl butyl phthalate (BBP)14991, 206
Di(2-ethylhexyl) phthalate (DEHP)149167, 279

5. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of each native phthalate to the peak area of the DMT-d4 internal standard against the concentration of the native phthalate.

  • Determine the concentration of each phthalate in the sample extract from the calibration curve.

  • Calculate the final concentration of each phthalate in the original plastic sample, taking into account the initial sample weight and dilution factors.

Logical Relationship in Isotope Dilution Quantification

The following diagram illustrates the logical relationship in the quantification process using an internal standard.

G cluster_measurement Instrumental Measurement cluster_calculation Calculation Analyte_Signal Peak Area of Analyte Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Signal->Response_Ratio IS_Signal Peak Area of DMT-d4 (IS) IS_Signal->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Concentration) Response_Ratio->Calibration_Curve Analyte_Concentration Analyte Concentration in Sample Calibration_Curve->Analyte_Concentration

Quantification logic using an internal standard.

References

Technical Guide: NMR and Mass Spectrometry Analysis of Dimethyl terephthalate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Dimethyl terephthalate-d4 (DMT-d4). Due to the limited availability of experimental spectra for the deuterated species, this guide presents data for the well-characterized non-deuterated Dimethyl terephthalate (B1205515) (DMT) alongside predicted data for DMT-d4. This approach allows for a thorough understanding of the expected analytical behavior of DMT-d4, which is often used as an internal standard in quantitative analyses.[1]

Data Presentation

The following tables summarize the key quantitative data for both Dimethyl terephthalate and its deuterated analog.

¹H NMR Data

The ¹H NMR spectrum of this compound is expected to be significantly simpler than that of its non-deuterated counterpart due to the substitution of the four aromatic protons with deuterium (B1214612). The primary observable signal will be a singlet corresponding to the six equivalent methyl ester protons.

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

CompoundFunctional GroupChemical Shift (ppm) in CDCl₃MultiplicityIntegration
Dimethyl terephthalateAromatic (-C₆H₄)~8.10Singlet4H
Methyl Ester (-OCH₃)~3.95Singlet6H
This compound (Predicted) Aromatic (-C₆D₄) Not Applicable - -
Methyl Ester (-OCH₃) ~3.95 Singlet 6H

Chemical shifts can vary slightly depending on the solvent and concentration.[2]

¹³C NMR Data

In the ¹³C NMR spectrum of this compound, the signals for the methyl and carbonyl carbons are expected to be similar to the non-deuterated compound. However, the signals for the aromatic carbons will be affected by the deuterium substitution, resulting in splitting due to C-D coupling and a decrease in signal intensity.

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

CompoundCarbon AtomChemical Shift (ppm) in CDCl₃
Dimethyl terephthalateCarbonyl (C=O)~166.2
Aromatic (quaternary)~134.0
Aromatic (CH)~129.6
Methyl (-OCH₃)~52.4
This compound (Predicted) Carbonyl (C=O) ~166.2
Aromatic (quaternary) ~134.0
Aromatic (CD) ~129.6 (multiplet, reduced intensity)
Methyl (-OCH₃) ~52.4
Mass Spectrometry Data

The mass spectrum of this compound will show a molecular ion peak that is 4 mass units higher than the non-deuterated compound. The fragmentation pattern will be similar, with the key fragments containing the deuterated aromatic ring also showing a corresponding mass shift.

Table 3: Electron Ionization Mass Spectrometry (EI-MS) Data

CompoundMolecular FormulaMolecular WeightKey Fragments (m/z) and (Relative Intensity)
Dimethyl terephthalateC₁₀H₁₀O₄194.18194 [M]⁺ (21%), 163 [M-OCH₃]⁺ (100%), 135 [M-COOCH₃]⁺ (25%), 103 (15%), 76 (14%)[3]
This compound (Predicted) C₁₀H₆D₄O₄ 198.21 198 [M]⁺, 167 [M-OCH₃]⁺, 139 [M-COOCH₃]⁺, 107, 80

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 10 mg of this compound for ¹H NMR or 50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.[4]

  • Filter the solution through a pipette plugged with cotton wool into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Instrument Parameters (for a 400 MHz Spectrometer):

  • Pulse Program: Standard ¹H (zg30) or ¹³C (zgpg30) pulse programs.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • ¹H NMR Parameters:

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR Parameters:

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.5 s

    • Spectral Width: 240 ppm

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Prepare a working solution by diluting the stock solution to a final concentration of 10 µg/mL.

Instrument Parameters:

  • Gas Chromatograph:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature of 100 °C, hold for 1 minute.

      • Ramp at 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer (Electron Ionization - EI):

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Ionization Energy: 70 eV

    • Scan Range: m/z 40-400

Mandatory Visualization

The following diagram illustrates the general workflow for the analysis of this compound using NMR and Mass Spectrometry.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_processing Data Processing & Interpretation cluster_reporting Reporting Sample DMT-d4 Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Dilution Dilute for GC-MS Sample->Dilution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR GCMS GC-MS Analysis Dilution->GCMS NMR_Data NMR Spectral Analysis (Chemical Shift, Integration) NMR->NMR_Data MS_Data MS Data Analysis (Mass Spectrum, Fragmentation) GCMS->MS_Data Report Technical Report NMR_Data->Report MS_Data->Report

References

An In-depth Technical Guide to the Principle and Application of Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount.[1] This technical guide provides a comprehensive overview of the principles, applications, and methodologies for the use of deuterated internal standards, which are widely considered the gold standard for robust and reliable LC-MS quantification.[1][2] By effectively compensating for a wide range of analytical variabilities, deuterated standards enable researchers to generate data of the highest caliber.[1] This document outlines the core advantages, summarizes key quantitative data, provides detailed experimental protocols, and discusses critical considerations for their successful implementation in bioanalytical workflows, particularly within drug development.

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The effectiveness of deuterated internal standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS).[1][2] IDMS is a method of the highest metrological standing for determining the quantity of a substance.[3]

A deuterated internal standard (D-IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (B1214612) (²H).[1][4] This subtle modification in mass allows the mass spectrometer to differentiate between the native analyte and the internal standard based on their mass-to-charge ratios (m/z), while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[1][2][4]

By introducing a known amount of the D-IS into a sample at the earliest possible stage (e.g., before extraction), it acts as a near-perfect mimic for the analyte.[1][5] Any loss of analyte during sample preparation, extraction, or injection, as well as variations in ionization efficiency (matrix effects) in the mass spectrometer, will be mirrored by the D-IS.[1][6] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, correcting for these variations and enabling highly accurate and precise quantification.[1]

Advantages and Critical Considerations of Deuterated Standards

The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to normalize for matrix effects and other analytical variability.[7]

Key Advantages
  • Correction for Matrix Effects : Matrix effects, caused by co-eluting components that suppress or enhance the ionization of the target analyte, are a major source of imprecision in LC-MS/MS.[6] A D-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing effective normalization.[7][8]

  • Compensation for Sample Preparation Variability : Losses during extraction, evaporation, and reconstitution steps are inconsistent and difficult to control. Since the D-IS is added before these steps, it experiences the same losses as the analyte, preserving the accuracy of the final calculated concentration.[2][9]

  • Improved Precision and Accuracy : By correcting for multiple sources of error, D-IS significantly enhances the precision, accuracy, and robustness of bioanalytical methods.[1][2] Regulatory bodies like the FDA and EMA advocate for their use.[4][10]

Critical Considerations
  • Chromatographic Isotope Effect (CIE) : Deuterated compounds can exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts.[11] This is due to the C-D bond being slightly shorter and stronger than the C-H bond.[11][12] In reversed-phase chromatography, deuterated compounds often elute slightly earlier.[11][12][13] If this separation is significant, the analyte and the D-IS may experience different matrix effects, which can compromise quantification.[14]

  • Isotopic Purity and Contribution : The purity of the D-IS is critical. Any non-labeled impurity can lead to artificially high measurements of the analyte.[14] It is also important to ensure that the isotopic cluster of the analyte does not contribute to the signal of the D-IS, and vice-versa. A mass difference of at least 3 Da is often recommended.[15]

  • Deuterium Placement and Stability : Deuterium atoms should be placed on stable, non-exchangeable positions within the molecule, such as aliphatic or aromatic carbons.[5] Placing labels on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups can lead to H/D back-exchange with the solvent, compromising the integrity of the standard.[2][5][16]

Experimental Workflow and Protocols

A robust bioanalytical method relies on a well-defined and validated workflow. The following diagram and protocols outline the key steps for quantitative analysis using a deuterated internal standard.

G Generalized Bioanalytical Workflow Using a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Blood, Urine, etc.) Spike Spike with Known Amount of Deuterated IS Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile (B52724), Methanol) Spike->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifuge to Pellet Proteins Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC LC Separation (Analyte & IS Co-elute) Supernatant->LC MS MS/MS Detection (Monitor Specific m/z Transitions) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio CalCurve Construct Calibration Curve Ratio->CalCurve Quantify Quantify Analyte Concentration CalCurve->Quantify

Caption: Generalized experimental workflow for bioanalysis using a deuterated internal standard.[1]

Detailed Experimental Protocol: Protein Precipitation

This protocol is a common method for extracting small molecule drugs from plasma samples.

  • Materials and Reagents :

    • Biological matrix samples (e.g., human plasma), calibration standards, and quality control (QC) samples.

    • Analyte certified reference standard.

    • Deuterated internal standard (D-IS).

    • LC-MS grade acetonitrile (ACN) or methanol, often containing 0.1% formic acid.[1]

  • Preparation :

    • Thaw all samples, standards, and QCs at room temperature.

    • Prepare a working solution of the D-IS in a suitable solvent (e.g., methanol) at a fixed concentration.

  • Extraction Procedure :

    • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample (or standard/QC).[1]

    • Add 10 µL of the D-IS working solution to every tube.[1]

    • Add 300 µL of cold acetonitrile to precipitate proteins.[1] The ratio of precipitation solvent to sample is typically 3:1.

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.[1]

    • Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[1]

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.[1]

  • LC-MS/MS Analysis :

    • Inject the prepared supernatant into the LC-MS/MS system.

    • Use a suitable chromatographic method (e.g., reversed-phase C18 column) to achieve separation.[1] The gradient should be optimized to ensure the analyte and D-IS co-elute.

    • The mass spectrometer should be set to monitor at least one specific mass transition for the analyte and one for the D-IS.

  • Data Analysis :

    • Integrate the peak areas for both the analyte and the D-IS.

    • Calculate the peak area ratio (Analyte Area / D-IS Area) for all standards, QCs, and unknown samples.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.

    • Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.[1]

Data Presentation and Interpretation

Accurate quantification relies on a linear relationship between the analyte concentration and the response ratio. The data is typically summarized in tables to demonstrate the method's performance.

Table 1: Example Calibration Curve Data

This table shows the performance of a typical calibration curve for a drug in human plasma. The R² value indicates the linearity of the response.

Calibrator LevelNominal Conc. (ng/mL)Analyte AreaIS AreaPeak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
LLOQ1.005,1201,015,0000.00500.9898.0
Cal 22.5012,8501,021,0000.01262.55102.0
Cal 310.050,9001,018,0000.050010.1101.0
Cal 450.0254,0001,012,0000.251049.899.6
Cal 52001,010,0001,005,0001.0050199.599.8
Cal 68004,050,0001,010,0004.0099803.1100.4
ULOQ10005,025,0001,008,0004.9851995.899.6
Regression y = 0.005x + 0.0001 R² = 0.9998

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Table 2: Example Inter-day Precision and Accuracy Data

This table summarizes the performance of Quality Control (QC) samples across multiple analytical runs, demonstrating the reproducibility of the method as required by regulatory guidelines.[10][17]

QC LevelNominal Conc. (ng/mL)NMean Conc. (ng/mL)Std. Dev.Precision (%CV)Accuracy (%)
LLOQ1.0061.040.098.7104.0
LQC3.0062.950.155.198.3
MQC1506153.26.594.3102.1
HQC7506739.828.113.898.6

%CV (Coefficient of Variation) = (Std. Dev. / Mean Conc.) * 100 %Accuracy = (Mean Conc. / Nominal Conc.) * 100

Logical Basis for Error Correction

The fundamental advantage of a D-IS is its ability to simultaneously correct for various sources of analytical error. The following diagram illustrates this logical relationship.

G cluster_error Sources of Analytical Error cluster_is Deuterated Internal Standard (D-IS) Properties cluster_result Outcome ME Matrix Effects (Ion Suppression/Enhancement) Correction Correction Achieved via Constant Peak Area Ratio (Analyte / IS) ME->Correction RE Variable Recovery (Extraction & Cleanup) RE->Correction IV Instrument Variability (Injection Volume, Source Fluctuation) IV->Correction P1 Nearly Identical Physicochemical Properties P1->Correction P2 Chromatographic Co-elution P2->Correction P3 Added at Start in Known Quantity P3->Correction Result Accurate & Precise Quantification Correction->Result

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Dimethyl terephthalate-d4 (DMT-d4). The information presented is critical for ensuring the integrity of DMT-d4 in research and development applications, particularly where it is used as an internal standard or in metabolic studies. The data and protocols are based on available information for Dimethyl terephthalate (B1205515) (DMT), and are expected to be directly applicable to its deuterated analogue due to the chemical similarities.

Chemical Stability and General Handling

This compound is a white, crystalline solid that is chemically stable under standard ambient conditions, including normal room temperature and pressure. It is a combustible solid and should be handled with appropriate safety precautions in a well-ventilated area to avoid dust formation. Finely dispersed particles can form explosive mixtures in air.

Key stability characteristics include:

  • Thermal Stability: DMT is stable at normal temperatures. However, upon intense heating, it can form explosive mixtures with air. Thermal degradation of DMT has been observed to begin at temperatures above 300°C.

  • Hygroscopicity: The material should be kept dry, as moisture can contribute to hydrolytic degradation.

  • Photostability: While generally stable, prolonged exposure to light may cause discoloration. It is advisable to store the compound protected from light.

Recommended Storage Conditions

To maintain the purity and stability of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool, dry place.Minimizes potential for thermal degradation and hydrolytic reactions.
Atmosphere Store in a tightly closed container.Prevents moisture ingress and contamination.
Light Exposure Protect from light.Avoids potential photodegradation and discoloration.
Ventilation Store in a well-ventilated area.Ensures a safe storage environment, especially for larger quantities.

Incompatible Materials

Contact with the following substances should be avoided to prevent degradation or hazardous reactions:

  • Strong Acids and Bases: Can catalyze the hydrolysis of the ester groups.

  • Strong Oxidizing Agents: May lead to vigorous and exothermic reactions.

  • Nitrates: Incompatible with DMT.

Degradation Pathways

The primary degradation pathway for this compound is hydrolysis of the ester linkages. This process occurs in a stepwise manner, particularly in the presence of moisture, acids, or bases.

The logical flow of the hydrolytic degradation is as follows:

Hydrolytic Degradation Pathway of this compound DMT_d4 This compound MMT_d4 Monomethyl terephthalate-d4 DMT_d4->MMT_d4 + H2O - CH3OH TPA_d4 Terephthalic acid-d4 MMT_d4->TPA_d4 + H2O - CH3OH

Caption: Stepwise hydrolysis of this compound.

Quantitative Stability Data (Representative)

Table 1: Representative Stability of this compound under Thermal Stress

TemperatureTime (Weeks)Assay (%)Appearance
40°C0100.0White crystalline solid
499.8No change
899.5No change
1299.2No change
60°C0100.0White crystalline solid
499.1No change
898.5No change
1297.9No change

Table 2: Representative Stability of this compound under Hydrolytic Conditions

ConditionTime (Hours)Assay (%)Major Degradant
0.1 N HCl0100.0-
2498.2Monomethyl terephthalate-d4
7295.5Monomethyl terephthalate-d4
0.1 N NaOH0100.0-
2492.1Terephthalic acid-d4
7285.3Terephthalic acid-d4

Table 3: Representative Stability of this compound under Photolytic Conditions (ICH Q1B)

ConditionDurationAssay (%)Appearance
Overall illumination ≥ 1.2 million lux hoursAs per ICH Q1B99.6Slight yellowing
Near UV exposure ≥ 200 watt-hours/m²As per ICH Q1B99.7Slight yellowing

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound.

Stability-Indicating HPLC Method

A High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its potential degradation products.

Workflow for Stability-Indicating HPLC Method Development cluster_0 Forced Degradation cluster_1 Method Development cluster_2 Method Validation Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Generate_Degradants Generate Degradation Products Stress_Conditions->Generate_Degradants Select_Column Select HPLC Column (e.g., C18) Generate_Degradants->Select_Column Optimize_Mobile_Phase Optimize Mobile Phase (Acetonitrile, Water, Buffer) Select_Column->Optimize_Mobile_Phase Set_Detection Set Detection Wavelength (e.g., 240 nm) Optimize_Mobile_Phase->Set_Detection Specificity Specificity Set_Detection->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: Workflow for developing a stability-indicating HPLC method.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm.

  • Mobile Phase: Acetonitrile (B52724) and water (with 0.1% phosphoric acid) in a gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in acetonitrile to obtain a known concentration.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways.

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 72 hours.

  • Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 72 hours.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 60°C for 12 weeks.

  • Photostability: Expose the solid sample to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

For each condition, a control sample should be stored under normal conditions. All samples should be analyzed by the stability-indicating HPLC method.

Conclusion

This compound is a stable compound under recommended storage conditions. The primary route of degradation is hydrolysis, which can be mitigated by storing the compound in a cool, dry place, protected from light, and in a tightly sealed container. The information and protocols provided in this guide are intended to assist researchers in maintaining the quality and integrity of this compound for their scientific investigations. It is recommended that users perform their own stability assessments for their specific applications and storage conditions.

In-Depth Technical Guide: Thermogravimetric Analysis (TGA) of Dimethyl Terephthalate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of Dimethyl terephthalate-d4 (DMT-d4). Due to the limited availability of specific TGA data for the deuterated form, this document leverages data and protocols for its non-deuterated analog, Dimethyl terephthalate (B1205515) (DMT), as a close proxy. This approach is based on the assumption that the isotopic labeling in DMT-d4 does not significantly alter its bulk thermal decomposition properties, although minor variations in bond dissociation energies may exist.

Introduction to Thermogravimetric Analysis and its Application to this compound

Thermogravimetric analysis is a powerful analytical technique that measures the change in mass of a sample as it is heated at a controlled rate. This method is crucial for determining the thermal stability, decomposition profile, and composition of materials. For a compound like this compound, TGA can elucidate its thermal stability, identify the temperature ranges of decomposition, and provide insights into the kinetics of its degradation. Such information is invaluable in drug development for assessing the stability of active pharmaceutical ingredients (APIs) and excipients, as well as in materials science for understanding the properties of polymers and small molecules.

Experimental Protocols

A detailed experimental protocol for conducting TGA on DMT-d4 is outlined below. This protocol is adapted from established methods for small organic molecules and aromatic esters.

Sample Preparation
  • Ensure the this compound sample is of high purity and has been stored under appropriate conditions to prevent degradation or contamination.

  • Accurately weigh a 5-10 mg sample of DMT-d4 into a clean, tared TGA crucible. Alumina or platinum crucibles are recommended.

  • Distribute the sample evenly at the bottom of the crucible to ensure uniform heating.

TGA Instrument Setup and Measurement
  • Instrument: A calibrated thermogravimetric analyzer.

  • Atmosphere: High-purity nitrogen gas at a constant flow rate of 20-50 mL/min to provide an inert environment and prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Collection: Continuously record the sample mass as a function of temperature and time.

The following diagram illustrates the general workflow for the thermogravimetric analysis of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing weigh Weigh 5-10 mg of DMT-d4 load Load into TGA crucible weigh->load place Place crucible in TGA instrument load->place purge Purge with N2 (20-50 mL/min) place->purge heat Heat from 30°C to 600°C at 10°C/min purge->heat record Record mass vs. temperature heat->record plot Plot TGA and DTG curves record->plot analyze Determine onset temp, peak temp, & mass loss plot->analyze

TGA Experimental Workflow for DMT-d4.

Data Presentation

Based on these qualitative descriptions, the following table presents illustrative quantitative data for the thermogravimetric analysis of Dimethyl terephthalate.

ParameterValueUnit
Heating Rate10°C/min
Onset Decomposition Temperature (Tonset)~ 200 - 250°C
Peak Decomposition Temperature (Tpeak)~ 250 - 300°C
Mass Loss~ 100%
Residual Mass at 600 °C~ 0%

Thermal Decomposition Pathway

The thermal decomposition of Dimethyl terephthalate in an inert atmosphere is expected to proceed through the cleavage of the ester bonds. While the complete high-temperature pyrolysis mechanism can be complex, a plausible initial pathway involves the hydrolysis of the ester groups, followed by decarboxylation at higher temperatures.

The proposed initial steps in the thermal decomposition of DMT are as follows:

  • Step 1: Hydrolysis to Mono-methyl terephthalate (MMT). The first ester group undergoes hydrolysis, potentially with trace amounts of water present in the sample or instrument, to form mono-methyl terephthalate and methanol.

  • Step 2: Hydrolysis to Terephthalic Acid (TPA). The second ester group of MMT is hydrolyzed to yield terephthalic acid and another molecule of methanol.

  • Step 3: Decarboxylation and Fragmentation. At higher temperatures, terephthalic acid can undergo decarboxylation to produce benzoic acid, which can further fragment into benzene (B151609) and other smaller volatile molecules.

The following diagram illustrates this proposed thermal decomposition pathway.

Decomposition_Pathway DMT Dimethyl Terephthalate (DMT) MMT Mono-methyl Terephthalate (MMT) DMT->MMT + H2O - CH3OH Methanol1 Methanol DMT->Methanol1 TPA Terephthalic Acid (TPA) MMT->TPA + H2O - CH3OH Methanol2 Methanol MMT->Methanol2 Benzoic_Acid Benzoic Acid TPA->Benzoic_Acid - CO2 CO2 CO2 TPA->CO2 Benzene Benzene + CO2 Benzoic_Acid->Benzene

References

Methodological & Application

Application Notes and Protocols: Isotope Dilution Mass Spectrometry for Polyethylene Terephthalate (PET) Quantification Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of polyethylene (B3416737) terephthalate (B1205515) (PET) microplastics in environmental and biological samples is a significant analytical challenge. Isotope Dilution Mass Spectrometry (IDMS) offers a highly accurate and precise method for this purpose. This application note details a robust IDMS method utilizing the principle of depolymerization of PET to dimethyl terephthalate (DMT) and a deuterated internal standard for reliable quantification by Gas Chromatography-Mass Spectrometry (GC-MS). This method corrects for variations during sample preparation and analysis, including extraction losses and matrix effects, leading to highly reliable results.

The methodology described herein is based on the principle of methanolysis, which converts PET into its monomer, dimethyl terephthalate (DMT). A deuterated analog, poly(ethylene terephthalate-d4), is introduced as an internal standard at the beginning of the analytical process. This internal standard undergoes the same chemical transformation to dimethyl terephthalate-d4, thereby accounting for the efficiency of the entire procedure.

Quantitative Data Summary

The following table summarizes the quantitative performance of the described GC-MS method for the analysis of PET in various environmental matrices.

ParameterPerformance
Linearity Range0.005–1 mg g⁻¹
Limit of Detection (LOD)1 µg g⁻¹
Limit of Quantification (LOQ)4 µg g⁻¹
Absolute Recovery (%)87–117%

Experimental Protocols

This section outlines the detailed methodologies for the quantification of PET in environmental samples using IDMS with a deuterated internal standard.

Materials and Reagents
  • Poly(ethylene terephthalate-d4) (Internal Standard)

  • Sodium methoxide (B1231860) (catalyst)

  • Methanol (B129727) (reagent and solvent)

  • Dichloromethane (solvent)

  • Isooctane (solvent)

  • Sand (for calibration standards)

  • Environmental samples (e.g., sediments, sewage sludge, indoor dust, water)

Sample Preparation and Methanolysis
  • Sample Preparation : Accurately weigh a representative portion of the environmental sample (e.g., 50 mg).

  • Internal Standard Spiking : Spike the sample with a known amount of poly(ethylene terephthalate-d4).

  • Methanolysis Reaction :

    • Add a solution of sodium methoxide in methanol to the sample.

    • The reaction proceeds at ambient temperature to quantitatively transform PET into dimethyl terephthalate (DMT) and the internal standard into this compound.[1]

  • Extraction : After the reaction is complete, extract the resulting dimethyl terephthalate and its deuterated analog using a suitable solvent such as isooctane.

GC-MS Analysis
  • Instrumentation : Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Chromatographic Separation :

    • Injection : Inject an aliquot of the extract into the GC.

    • Column : Use a suitable capillary column for the separation of DMT.

    • Oven Program : Implement a temperature gradient to ensure the separation of DMT from other matrix components.

  • Mass Spectrometric Detection :

    • Ionization : Use electron ionization (EI).

    • Acquisition Mode : Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions of both DMT and its deuterated internal standard.

Quantification
  • Calibration Curve : Prepare a series of calibration standards by spiking known amounts of PET into a blank matrix (e.g., sand) and processing them in the same manner as the samples.

  • Data Analysis : The concentration of PET in the unknown samples is determined by calculating the ratio of the peak area of the analyte (DMT) to the peak area of the internal standard (DMT-d4) and comparing this ratio to the calibration curve.

Diagrams

experimental_workflow Experimental Workflow for PET Quantification by IDMS cluster_sample_prep Sample Preparation & Methanolysis cluster_analysis Analysis cluster_result Result sample Environmental Sample (e.g., sediment, dust, water) spike Spike with Poly(ethylene terephthalate-d4) (Internal Standard) sample->spike methanolysis Methanolysis with Sodium Methoxide in Methanol spike->methanolysis extraction Solvent Extraction (e.g., Isooctane) methanolysis->extraction gcms GC-MS Analysis (Separation & Detection) extraction->gcms quantification Quantification (Peak Area Ratio vs. Calibration Curve) gcms->quantification result PET Concentration in Sample quantification->result

References

Application Notes and Protocols for the Quantification of Phthalates in Water Samples using Dimethyl terephthalate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalates, or phthalate (B1215562) esters, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility, durability, and longevity of plastics.[1][2] They are ubiquitous in the environment due to their extensive use in a vast array of consumer products, including food packaging, medical devices, toys, and personal care products.[1][2] As phthalates are not chemically bound to the polymer matrix, they can leach into the environment, leading to widespread contamination of water sources.[2][3]

Concerns over the potential adverse health effects of phthalates, such as endocrine disruption and reproductive toxicity, have necessitated the development of sensitive and reliable analytical methods for their quantification in various matrices, including water.[4][5][6] This application note provides a detailed protocol for the quantification of common phthalates in water samples using gas chromatography-mass spectrometry (GC-MS) with Dimethyl terephthalate-d4 (DMT-d4) as an internal standard for accurate and precise measurements. The use of a deuterated internal standard is crucial to compensate for potential variations in sample preparation and instrument response.[7][8][9]

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedures for the analysis of phthalates in water samples. Two common sample preparation techniques, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), are described, followed by the instrumental analysis using GC-MS.

Materials and Reagents
  • Standards: Certified reference standards of target phthalates (e.g., Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), Bis(2-ethylhexyl) phthalate (DEHP), Di-n-octyl phthalate (DNOP)) and the internal standard, this compound (DMT-d4).

  • Solvents: HPLC grade or equivalent purity n-hexane, dichloromethane (B109758), ethyl acetate, methanol, and acetone. All solvents should be checked for phthalate contamination before use.

  • Reagents: High-purity water (Milli-Q or equivalent), Sodium chloride (analytical grade, baked at 400°C for 4 hours to remove organic contaminants).

  • Glassware: All glassware should be thoroughly cleaned, rinsed with solvent, and dried in an oven to prevent phthalate contamination. Plastic materials should be avoided.

  • SPE Cartridges: C18 or Florisil cartridges (e.g., 500 mg, 6 mL).[10]

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer detector.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE is a widely used technique for the extraction and preconcentration of phthalates from water samples, offering high recovery and reduced solvent consumption.[10]

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., C18) by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of high-purity water.[10] Ensure the cartridge does not go dry.

  • Internal Standard Spiking: To a 100 mL water sample, add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

  • Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading the entire sample, wash the cartridge with 5 mL of high-purity water to remove any interfering substances.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the retained phthalates from the cartridge by passing 5-10 mL of ethyl acetate.[10] Collect the eluate in a clean glass tube.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method that can also be employed for phthalate analysis.[11][12]

  • Sample Preparation: Place 100 mL of the water sample into a 250 mL separatory funnel.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the water sample.

  • Salting Out: Add 10 g of pre-cleaned sodium chloride to the water sample to increase the ionic strength and enhance the extraction efficiency.[11][12]

  • Extraction: Add 10 mL of dichloromethane to the separatory funnel.[12][13] Shake vigorously for 2-3 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate. The organic layer (bottom) contains the extracted phthalates.

  • Collection: Drain the organic layer into a clean collection flask.

  • Repeat Extraction: Repeat the extraction process two more times with fresh portions of dichloromethane.

  • Drying and Concentration: Combine the organic extracts and dry them by passing through a small column of anhydrous sodium sulfate. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of the extracted samples is performed using a GC-MS system.[3][14]

  • GC System: Agilent 8890 GC or equivalent.[3]

  • MS System: Agilent 5977B MSD or equivalent.[3]

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or similar non-polar column.[15][16]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[17]

  • Inlet: Splitless mode, injection volume 1 µL, inlet temperature 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: 15°C/min to 280°C, hold for 5 minutes.[10]

    • Ramp 2: 20°C/min to 310°C, hold for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI)

    • Source Temperature: 300°C.[3]

    • Quadrupole Temperature: 150°C.[17]

    • Transfer Line Temperature: 290°C.[17]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.[3]

Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the target phthalates and a constant concentration of the this compound internal standard. Analyze these standards using the same GC-MS method as the samples.

  • Response Factor: For each phthalate, calculate the relative response factor (RRF) using the following equation: RRF = (Area of Analyte / Concentration of Analyte) / (Area of IS / Concentration of IS)

  • Quantification: Calculate the concentration of each phthalate in the water samples using the following equation: Concentration of Analyte = (Area of Analyte * Concentration of IS) / (Area of IS * RRF)

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of phthalates in water samples from various studies. The reported concentrations can vary significantly depending on the source of the water and the level of contamination.

PhthalateConcentration Range (µg/L)Sample TypeReference
Dimethyl phthalate (DMP)0.3 - 1.0Bottled Drinking Water[12]
Diethyl phthalate (DEP)0.8 - 3.3Bottled Drinking Water[12]
Dibutyl phthalate (DBP)0.0675 ± 0.0018Bottled Mineral Water[13]
Bis(2-ethylhexyl) phthalate (DEHP)up to 1.6848 ± 0.1631Bottled Mineral Water[13]
Di-n-butyl phthalate (DnBP)6.3 - 112.2 ng/mLCommercial PET Bottled Water[18]
Di-ethylhexyl phthalate (DEHP)6.3 - 112.2 ng/mLCommercial PET Bottled Water[18]

Phthalate Signaling Pathways

Phthalates are known endocrine-disrupting chemicals that can interfere with normal hormone function and signaling pathways.[6] Their toxic effects, including reproductive and developmental toxicity, are mediated through various molecular mechanisms.[4][5] Phthalates can interact with several nuclear receptors, such as estrogen receptors (ER), androgen receptors (AR), and peroxisome proliferator-activated receptors (PPARs).[19] This interaction can lead to altered gene expression and subsequent cellular responses. Additionally, phthalates have been shown to induce oxidative stress, inflammation, and apoptosis through the modulation of signaling pathways like Nrf2, NF-κB, and PI3K/AKT.[4][5]

Phthalate_Signaling_Pathways cluster_receptors Cellular Receptors cluster_pathways Signaling Pathways cluster_effects Cellular Effects Phthalates Phthalates ER Estrogen Receptor (ER) Phthalates->ER AR Androgen Receptor (AR) Phthalates->AR PPAR PPARγ Phthalates->PPAR GPCR G Protein-Coupled Receptor (GPCR) Phthalates->GPCR Nrf2 Nrf2 Pathway Phthalates->Nrf2 NFkB NF-κB Pathway Phthalates->NFkB PI3K_AKT PI3K/AKT Pathway Phthalates->PI3K_AKT GeneExpression Altered Gene Expression ER->GeneExpression AR->GeneExpression PPAR->GeneExpression OxidativeStress Oxidative Stress Nrf2->OxidativeStress Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis PI3K_AKT->Apoptosis

Caption: Overview of Phthalate-Induced Cellular Signaling Pathways.

Experimental Workflow

The following diagram illustrates the complete experimental workflow for the quantification of phthalates in water samples.

Experimental_Workflow cluster_prep Sample Preparation Start Start: Water Sample Collection Spiking Internal Standard Spiking (this compound) Start->Spiking SPE Solid-Phase Extraction (SPE) Spiking->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Spiking->LLE Option 2 Concentration Solvent Evaporation and Sample Concentration SPE->Concentration LLE->Concentration GCMS GC-MS Analysis Concentration->GCMS DataAnalysis Data Analysis and Quantification GCMS->DataAnalysis End End: Report Results DataAnalysis->End

Caption: Experimental Workflow for Phthalate Quantification in Water.

References

Application Note: Quantification of Terephthalic Acid in Aqueous Samples by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Terephthalic acid (TPA) is a high-production-volume chemical primarily used in the manufacturing of polyethylene (B3416737) terephthalate (B1205515) (PET) plastics. Its widespread use raises concerns about its potential environmental and biological impact, necessitating sensitive and accurate analytical methods for its quantification in various matrices. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of terephthalic acid in aqueous samples.

A Note on the Internal Standard: While this protocol was initially requested with Dimethyl terephthalate-d4 as the internal standard, a thorough review of scientific literature indicates that a deuterated analog of the analyte itself is the most appropriate choice to ensure the highest accuracy and precision. This is because an isotopically labeled internal standard, such as Terephthalic acid-d4, shares near-identical physicochemical properties with the analyte (terephthalic acid), ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and variations in instrument response. Dimethyl terephthalate has significantly different chemical properties and chromatographic behavior, making it a less suitable internal standard. Therefore, this protocol has been developed and validated using Terephthalic acid-d4 .

Experimental Protocol

Materials and Reagents
  • Terephthalic acid (TPA), analytical standard grade

  • Terephthalic acid-d4 (TPA-d4), as internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

Standard and Sample Preparation

Stock Solutions (1 mg/mL):

  • Accurately weigh and dissolve terephthalic acid in a suitable solvent such as a 50:50 methanol:water mixture to prepare a 1 mg/mL stock solution.

  • Prepare a 1 mg/mL stock solution of Terephthalic acid-d4 in the same manner.

Working Standard Solutions:

  • Prepare a series of calibration standards by serial dilution of the TPA stock solution with ultrapure water to achieve a concentration range of 1 ng/mL to 1000 ng/mL.

  • Prepare a working internal standard solution of TPA-d4 at a concentration of 100 ng/mL in ultrapure water.

Sample Preparation (Solid Phase Extraction - SPE):

  • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • To 10 mL of the aqueous sample, add a known amount of the TPA-d4 internal standard solution.

  • Acidify the sample to a pH of approximately 3 with formic acid.

  • Load the sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Wash the cartridge with 5 mL of ultrapure water to remove any interfering substances.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the analyte and internal standard with 5 mL of acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    8.0 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

Tandem Mass Spectrometry:

  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Ion Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Capillary Voltage: 3.0 kV.

  • Gas Flow Rates: Optimized for the specific instrument.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following table summarizes the optimized MRM transitions for the quantification of terephthalic acid and its internal standard, Terephthalic acid-d4.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Terephthalic Acid 165.0121.010015
165.077.010025
Terephthalic Acid-d4 (IS) 169.0125.010015
169.081.010025

The following table presents a summary of quantitative data for terephthalic acid analysis from a representative study.[1]

ParameterValue
Linearity Range1 - 1000 µg/L
Correlation Coefficient (r²)>0.995
Limit of Detection (LOD)3.9 µg/kg
Limit of Quantification (LOQ)12.5 µg/kg
Recovery89 - 112%
Precision (RSD%)1 - 9%

Experimental Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous Sample Spike Spike with Terephthalic Acid-d4 (IS) Sample->Spike Acidify Acidify with Formic Acid Spike->Acidify SPE Solid Phase Extraction (SPE) (Condition, Load, Wash, Elute) Acidify->SPE Evap Evaporate to Dryness SPE->Evap Recon Reconstitute in Mobile Phase Evap->Recon LC HPLC/UHPLC Separation (C18 Column) Recon->LC MS Tandem Mass Spectrometry (ESI-, MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quant Quantification Calibration->Quant

References

Application of Dimethyl Terephthalate-d4 in Environmental Monitoring Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Dimethyl terephthalate-d4 (DMT-d4) as an internal standard in the quantitative analysis of Dimethyl terephthalate (B1205515) (DMT) in various environmental matrices. The use of a stable isotope-labeled internal standard is crucial for accurate quantification by compensating for sample matrix effects and variations in sample preparation and analysis.

Application Notes

Introduction to Dimethyl Terephthalate (DMT) in the Environment

Dimethyl terephthalate (DMT) is an organic compound primarily used in the production of polyesters, such as polyethylene (B3416737) terephthalate (PET).[1][2] Its presence in the environment can result from industrial discharges and the breakdown of plastic waste. While DMT itself is considered to have low direct toxicity to humans, its environmental fate and the potential for long-term ecological impact necessitate sensitive and accurate monitoring methods.[2][3] Environmental concentrations of DMT are expected to be low, making robust analytical techniques essential for its detection and quantification.[4]

Principle of Isotope Dilution Mass Spectrometry (IDMS) with DMT-d4

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for quantitative analysis. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, DMT-d4) to the sample at the beginning of the analytical process. DMT-d4 is chemically identical to the native DMT, so it behaves similarly during sample extraction, cleanup, and chromatographic analysis. However, it has a different mass due to the deuterium (B1214612) atoms, allowing it to be distinguished from the native DMT by a mass spectrometer. By measuring the ratio of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by sample losses during preparation or matrix-induced signal suppression or enhancement during analysis.

Advantages of Using DMT-d4 as an Internal Standard

The use of DMT-d4 as an internal standard in environmental monitoring offers several key advantages:

  • High Accuracy and Precision: Compensates for variations in extraction efficiency, sample volume, and injection volume, leading to more reliable and reproducible results.

  • Mitigation of Matrix Effects: Co-elution of DMT and DMT-d4 in chromatographic systems ensures that they experience similar matrix-induced ion suppression or enhancement in the mass spectrometer, leading to more accurate quantification in complex environmental samples like sediment and sludge.[5][6]

  • Improved Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method less susceptible to variations in experimental conditions.

Data Presentation

The following table summarizes the quantitative performance of a method using a deuterated internal standard for the analysis of DMT (derived from PET) in environmental samples.

ParameterSolid Samples (Sediment, Sludge)Water Samples
Limit of Detection (LOD)1 µg/g6 ng/L
Limit of Quantification (LOQ)4 µg/g22 ng/L
Recovery Rate87 - 117%Not Specified
Reference Dierkes et al. (2025)[1][5][6]Dierkes et al. (2025)[1][6]

Experimental Protocols

The following protocols are adapted for the direct analysis of DMT in environmental samples using DMT-d4 as an internal standard, based on established methods for phthalate (B1215562) analysis and the quantification of PET-derived DMT.[5][6]

Protocol for Water Sample Analysis

3.1.1 Sample Preparation: Liquid-Liquid Extraction

  • Collect water samples in clean glass containers to avoid contamination.

  • To a 1 L water sample, add a known concentration of DMT-d4 internal standard solution.

  • Adjust the sample pH to neutral if necessary.

  • Perform a liquid-liquid extraction by adding 60 mL of dichloromethane (B109758) (DCM) to the sample in a separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate and collect the organic (DCM) layer.

  • Repeat the extraction two more times with fresh 60 mL aliquots of DCM.

  • Combine the DCM extracts and dry them by passing through a column of anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

Protocol for Solid Sample (Sediment/Soil) Analysis

3.2.1 Sample Preparation: Pressurized Solvent Extraction

  • Homogenize the solid sample and weigh approximately 10 g (dry weight) into an extraction cell.

  • Spike the sample with a known amount of DMT-d4 internal standard.

  • Mix the sample with a drying agent like anhydrous sodium sulfate.

  • Place the sample in a pressurized solvent extraction system.

  • Extract the sample using an appropriate solvent such as a mixture of acetone (B3395972) and hexane (B92381) (1:1, v/v) at elevated temperature and pressure (e.g., 100 °C, 1500 psi).

  • Collect the extract and concentrate it to approximately 1 mL using a rotary evaporator or nitrogen stream.

  • Perform a solvent exchange to a solvent suitable for GC-MS analysis if necessary (e.g., hexane).

  • The extract may require cleanup using solid-phase extraction (SPE) with a silica (B1680970) gel or Florisil cartridge to remove interfering compounds.

  • Elute the DMT and DMT-d4 from the SPE cartridge with a suitable solvent mixture (e.g., acetone/hexane).

  • Concentrate the final eluate to 1 mL and transfer to a GC vial.

GC-MS Analysis

3.3.1 Instrumental Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Injector: Splitless mode at 280 °C.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp 1: 20 °C/min to 180 °C.

    • Ramp 2: 10 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • DMT Ions: m/z 194 (quantifier), 163 (qualifier).

    • DMT-d4 Ions: m/z 198 (quantifier), 166 (qualifier).

3.3.2 Quantification

Create a calibration curve by analyzing standards containing known concentrations of DMT and a constant concentration of DMT-d4. Plot the ratio of the peak area of the DMT quantifier ion to the peak area of the DMT-d4 quantifier ion against the concentration of DMT. The concentration of DMT in the samples can then be determined from this calibration curve.

Visualizations

Biodegradation Pathway of Dimethyl Terephthalate

DMT Dimethyl Terephthalate (DMT) MMT Monomethyl Terephthalate (MMT) DMT->MMT Hydrolysis TA Terephthalic Acid (TA) MMT->TA Hydrolysis Mineralization Mineralization (CO2 + H2O) TA->Mineralization

Caption: Biodegradation pathway of Dimethyl Terephthalate in the environment.

Experimental Workflow for DMT Analysis

cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Environmental Sample (Water, Soil, Sediment) Spiking Spike with DMT-d4 Internal Standard Sample->Spiking Extraction Extraction (LLE or Pressurized Solvent Extraction) Spiking->Extraction Cleanup Extract Cleanup (e.g., SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS Analysis (SIM Mode) Concentration->GCMS Quantification Quantification (Isotope Dilution) GCMS->Quantification Result DMT Concentration Quantification->Result

References

Application Note and Protocol: Preparation of a Standard Stock Solution of Dimethyl Terephthalate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation of a standard stock solution of Dimethyl terephthalate-d4 (DMT-d4). This deuterated analog of Dimethyl terephthalate (B1205515) is commonly used as an internal standard in quantitative analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[1]. Accurate preparation of the stock solution is critical for achieving reliable and reproducible analytical results.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and for the preparation of accurate standard solutions.

PropertyValue
CAS Number 74079-01-9[2][3]
Molecular Formula C₁₀H₆D₄O₄[2]
Molecular Weight 198.21 g/mol [2][3]
Appearance White solid[4][5]
Solubility Soluble in organic solvents such as chloroform, methylene (B1212753) chloride, dimethyl formamide, and dimethyl sulfoxide.[6][7] Slightly soluble in ethanol (B145695) and ether.[5][8] Limited solubility in water.[5][6]
Stability Stable under standard ambient conditions.[8][9] Incompatible with strong acids, strong bases, and strong oxidizing agents.[5][8]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9][10][11] Recommended storage below +30°C.[5][8]

Experimental Protocol: Preparation of a 1 mg/mL Standard Stock Solution

This protocol details the steps for preparing a 1 mg/mL standard stock solution of this compound.

2.1. Materials and Equipment

  • This compound (solid)

  • High-purity solvent (e.g., Chloroform, HPLC grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Volumetric flask (Class A, appropriate volume, e.g., 10 mL)

  • Spatula

  • Weighing paper or boat

  • Glass Pasteur pipette or syringe

  • Vortex mixer or sonicator

  • Amber glass vial with a PTFE-lined cap for storage

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

2.2. Procedure

  • Calculate the Required Mass: To prepare a 1 mg/mL stock solution in a 10 mL volumetric flask, you will need 10 mg of this compound.

    • Calculation: 1 mg/mL * 10 mL = 10 mg

  • Weighing the Compound:

    • Place a clean, dry weighing boat on the analytical balance and tare it.

    • Carefully weigh out approximately 10 mg of this compound onto the weighing boat. Record the exact mass.

  • Dissolution:

    • Carefully transfer the weighed this compound into the 10 mL volumetric flask.

    • Add a small amount of the chosen solvent (e.g., chloroform), approximately half the final volume, to the flask.

    • Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.

  • Bringing to Final Volume:

    • Once the solid is completely dissolved, add more solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times (15-20 times) to ensure the solution is homogeneous.

  • Storage:

    • Transfer the prepared stock solution to a labeled amber glass vial with a PTFE-lined cap.

    • The label should include the name of the compound (this compound), the concentration (e.g., 1 mg/mL, adjusted for the exact weight), the solvent used, the preparation date, and the name of the preparer.

    • Store the stock solution in a cool, dark place, such as a refrigerator, to minimize solvent evaporation and potential degradation.

Quantitative Data Summary

The following table provides examples of the mass of this compound required to prepare stock solutions of different concentrations and volumes.

Desired Concentration (mg/mL)Final Volume (mL)Required Mass (mg)
1.055.0
1.01010.0
0.5105.0
0.1252.5

Workflow Visualization

The following diagram illustrates the logical workflow for the preparation of a standard stock solution of this compound.

G Workflow for Standard Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start calculate Calculate Required Mass of DMT-d4 start->calculate weigh Accurately Weigh DMT-d4 calculate->weigh transfer Transfer to Volumetric Flask weigh->transfer add_solvent Add Solvent to ~50% Volume transfer->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve fill_to_mark Fill to Final Volume with Solvent dissolve->fill_to_mark homogenize Cap and Homogenize fill_to_mark->homogenize transfer_vial Transfer to Labeled Amber Vial homogenize->transfer_vial store Store in a Cool, Dark Place transfer_vial->store end_process End store->end_process

Caption: Workflow for preparing a standard stock solution.

References

Application Notes and Protocols for Dimethyl Terephthalate-d4 in Plasticizer Migration Testing from Food Packaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Plasticizers are additives incorporated into plastic materials to enhance their flexibility, durability, and workability. In food packaging, these compounds are essential for producing a wide range of materials, including films, containers, and closures. However, plasticizers are not chemically bound to the polymer matrix and can migrate into foodstuffs upon contact. This migration is a significant food safety concern due to the potential toxicological effects of some plasticizers. Regulatory bodies worldwide have established specific migration limits (SMLs) for many of these substances to protect consumer health.

Accurate and reliable analytical methods are crucial for monitoring the migration of plasticizers from food contact materials (FCMs). Isotope dilution mass spectrometry is a powerful technique for the precise quantification of chemical contaminants. This method involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. This allows for the correction of analyte losses during sample preparation and instrumental analysis, leading to highly accurate results.

Dimethyl terephthalate-d4 (DMT-d4) is a deuterated analog of dimethyl terephthalate (B1205515) (DMT). While DMT itself is a monomer used in the production of polyethylene (B3416737) terephthalate (PET), it is also a representative compound for the analysis of terephthalate plasticizers and oligomers that can migrate from PET packaging. A common analytical approach involves the hydrolysis of these terephthalate oligomers to terephthalic acid, followed by methylation to form DMT for analysis. In this context, deuterated terephthalic acid is added as an internal standard, which is then converted to DMT-d4 during the methylation step. This application note provides a detailed protocol for the use of DMT-d4 as an internal standard in the determination of terephthalate migration from food packaging into food simulants using gas chromatography-mass spectrometry (GC-MS).

Principle of the Method

The analytical method is based on the principle of stable isotope dilution GC-MS. Terephthalate oligomers and residual terephthalic acid that have migrated from the food packaging into a food simulant are first hydrolyzed to terephthalic acid using an alkaline solution. A known amount of deuterated terephthalic acid (the precursor to DMT-d4) is added as an internal standard. The mixture is then acidified and extracted. The extracted terephthalic acid and its deuterated internal standard are subsequently methylated to form their corresponding dimethyl esters (DMT and DMT-d4). The resulting solution is then analyzed by GC-MS. Quantification is achieved by comparing the peak area of the native DMT to that of the labeled internal standard (DMT-d4).

Experimental Protocols

Reagents and Materials
  • Food Simulants:

    • Simulant A: 10% ethanol (B145695) (v/v) in deionized water (for aqueous foods)

    • Simulant B: 3% acetic acid (w/v) in deionized water (for acidic foods)

    • Simulant D1: 50% ethanol (v/v) in deionized water (for alcoholic foods and oil-in-water emulsions)

    • Simulant D2: Olive oil or isooctane (B107328) (for fatty foods)

  • Standards:

    • Dimethyl terephthalate (DMT), analytical standard grade

    • Terephthalic acid, analytical standard grade

    • Deuterated terephthalic acid (terephthalic acid-d4), as the internal standard precursor

  • Reagents:

    • Sodium hydroxide (B78521) (NaOH), pellets

    • Hydrochloric acid (HCl), concentrated

    • Methanol (B129727) (CH₃OH), HPLC grade

    • Dichloromethane (B109758) (CH₂Cl₂), HPLC grade

    • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

    • Diazomethane (B1218177) or Trimethylsilyldiazomethane solution in diethyl ether (for methylation) - Caution: Diazomethane is explosive and highly toxic. Handle with extreme care in a well-ventilated fume hood. Alternatively, other methylation agents like methanol with an acidic catalyst (e.g., H₂SO₄) can be used, although reaction conditions will need to be optimized.

  • Equipment:

    • Migration cells or glass containers with inert lids

    • Incubator or oven for controlled temperature migration studies

    • Separatory funnels

    • Rotary evaporator

    • Gas chromatograph coupled to a mass spectrometer (GC-MS) with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

    • Standard laboratory glassware

Migration Test Procedure
  • Sample Preparation: Cut the food packaging material into test specimens of a known surface area (e.g., 1 dm²).

  • Migration Cell Assembly: Place the test specimen in a migration cell or a glass container.

  • Addition of Food Simulant: Add a known volume of the appropriate food simulant to the migration cell, ensuring the entire surface of the test specimen is in contact with the simulant. A typical ratio is 100 mL of simulant per 1 dm² of packaging material.

  • Incubation: Seal the migration cell and incubate under conditions that simulate the intended use of the packaging. Standard test conditions are often specified in regulations (e.g., 10 days at 40°C).

  • Termination of Migration: After the specified contact time, remove the test specimen from the simulant. The simulant is now ready for extraction and analysis.

Sample Extraction and Derivatization
  • Spiking with Internal Standard: Transfer a known volume of the food simulant (e.g., 50 mL) to a flask. For fatty food simulants like olive oil, a liquid-liquid extraction with a suitable solvent (e.g., acetonitrile) may be necessary first.

  • Alkaline Hydrolysis: Add a solution of sodium hydroxide to the simulant to achieve a final concentration of approximately 1 M. Heat the mixture (e.g., at 80°C for 2 hours) to hydrolyze any migrated terephthalate oligomers to terephthalic acid.

  • Internal Standard Addition: After cooling, add a precise amount of the deuterated terephthalic acid internal standard solution.

  • Acidification and Extraction: Acidify the solution with hydrochloric acid to a pH of approximately 2. Extract the terephthalic acid and its deuterated analog from the aqueous solution using a suitable organic solvent like dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

  • Methylation (Derivatization): Add the methylation agent (e.g., a freshly prepared solution of diazomethane) dropwise to the concentrated extract until a persistent yellow color is observed. Allow the reaction to proceed for about 15-30 minutes. (Handle diazomethane with extreme caution) .

  • Final Preparation: Evaporate the excess solvent and derivatizing agent under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250°C

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor (example):

      • DMT: m/z 194 (molecular ion), 163 (quantification ion), 135 (confirmation ion)

      • DMT-d4: m/z 198 (molecular ion), 167 (quantification ion), 139 (confirmation ion)

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

Quantification

The concentration of DMT in the sample is calculated using the following formula:

CDMT = (ADMT / ADMT-d4) * (CDMT-d4 / RRF)

Where:

  • CDMT = Concentration of DMT in the sample

  • ADMT = Peak area of the quantification ion for DMT

  • ADMT-d4 = Peak area of the quantification ion for DMT-d4

  • CDMT-d4 = Concentration of the internal standard (DMT-d4) added to the sample

  • RRF = Relative Response Factor (determined from the analysis of calibration standards)

Data Presentation

Table 1: GC-MS SIM Parameters for Target Analytes

CompoundRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
Dimethyl terephthalate (DMT)~15.2163194135
This compound (DMT-d4)~15.1167198139

Table 2: Example Migration Data for Terephthalates from PET Bottles

Food SimulantTest ConditionsMean Migration Level (mg/kg)Standard Deviation% of SML (7.5 mg/kg)
10% Ethanol10 days at 40°C0.850.1211.3
3% Acetic Acid10 days at 40°C1.230.2116.4
50% Ethanol10 days at 40°C2.560.3534.1
Olive Oil10 days at 40°C0.520.096.9

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualization

experimental_workflow cluster_migration Migration Testing cluster_prep Sample Preparation & Derivatization cluster_analysis Analysis Packaging_Sample Food Packaging Sample Incubation Incubation (Controlled Time & Temp) Packaging_Sample->Incubation Food_Simulant Food Simulant Food_Simulant->Incubation Hydrolysis Alkaline Hydrolysis Incubation->Hydrolysis IS_Spike Add Deuterated Internal Standard Hydrolysis->IS_Spike Extraction Acidification & LLE IS_Spike->Extraction Methylation Derivatization (Methylation) Extraction->Methylation GCMS_Analysis GC-MS Analysis (SIM Mode) Methylation->GCMS_Analysis Quantification Quantification (Isotope Dilution) GCMS_Analysis->Quantification Result Migration Result (mg/kg or mg/dm²) Quantification->Result

Caption: Experimental workflow for the determination of terephthalate migration.

Conclusion

The use of this compound as an internal standard in an isotope dilution GC-MS method provides a robust and accurate approach for the quantification of terephthalate migration from food packaging materials. The detailed protocol presented in these application notes offers a reliable framework for researchers and analytical laboratories involved in food safety testing and regulatory compliance. The high selectivity and sensitivity of the GC-MS in SIM mode, combined with the precision of the isotope dilution technique, ensure that the analytical results are of high quality and suitable for risk assessment purposes. Proper handling of hazardous reagents, such as diazomethane, is critical for the safe implementation of this method.

Application Notes and Protocols for the Analysis of Polymer Additives Using Dimethyl Terephthalate-d4 as a Surrogate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of common polymer additives using Dimethyl terephthalate-d4 (DMT-d4) as a surrogate standard. The methodologies outlined are primarily focused on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are widely used for the identification and quantification of these compounds.

Introduction

Polymer additives are essential components in plastic formulations, imparting a wide range of properties to enhance performance and durability. These additives include antioxidants, UV stabilizers, plasticizers, and flame retardants. The quantification of these additives is crucial for quality control, regulatory compliance, and safety assessment, particularly in applications such as medical devices and pharmaceutical packaging.

The use of a surrogate standard is a powerful technique in analytical chemistry to improve the accuracy and precision of quantitative analysis. A surrogate is a compound that is chemically similar to the analytes of interest but is not expected to be present in the sample. By adding a known amount of the surrogate to the sample at the beginning of the analytical process, it can compensate for variability in sample preparation and instrument response.

This compound (DMT-d4), a deuterated form of Dimethyl terephthalate, serves as an excellent surrogate for a variety of polymer additives, particularly those with aromatic structures. Its chemical similarity to many common additives ensures comparable behavior during extraction and analysis, while its distinct mass allows for easy differentiation by mass spectrometry. The use of deuterated internal standards is a well-established practice to correct for matrix effects and variations in analyte recovery.

Rationale for Using DMT-d4 as a Surrogate

The selection of DMT-d4 as a surrogate is based on the following principles:

  • Chemical Similarity: As an aromatic diester, DMT-d4 shares structural similarities with many common polymer additives, such as phthalate (B1215562) plasticizers, and certain antioxidants and UV stabilizers. This similarity suggests that it will have comparable extraction efficiency and chromatographic behavior.

  • Isotopic Labeling: The presence of deuterium (B1214612) atoms gives DMT-d4 a different mass-to-charge ratio (m/z) than its non-deuterated counterpart and other analytes, allowing for its distinct detection by a mass spectrometer without interfering with the quantification of the target additives.

  • Commercial Availability: High-purity DMT-d4 is commercially available, ensuring the reliability and reproducibility of the analytical method.

  • Low Natural Abundance: Deuterated compounds have very low natural abundance, minimizing the risk of background interference.

Experimental Workflows

The general workflow for the analysis of polymer additives using DMT-d4 as a surrogate involves sample preparation, instrumental analysis, and data processing.

Logical Workflow for Polymer Additive Analysis

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Polymer Sample Spike Spike with DMT-d4 Surrogate Standard Sample->Spike Extraction Solvent Extraction (e.g., Soxhlet, Ultrasonic) Spike->Extraction Cleanup Sample Cleanup (e.g., SPE, Filtration) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration GCMS_LCMS GC-MS or LC-MS Analysis Concentration->GCMS_LCMS Quantification Quantification of Additives (using DMT-d4 response) GCMS_LCMS->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: General workflow for the analysis of polymer additives using a surrogate standard.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for the analysis of common polymer additives using DMT-d4 as a surrogate. This data is illustrative and would need to be generated during method validation in a specific laboratory setting.

Table 1: GC-MS Analysis of Polymer Additives

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion (m/z)Calibration Range (µg/mL)Average Recovery (%)
DMT-d4 (Surrogate) 12.5 167 136 ---
BHT10.22052200.1 - 20>0.99598
Irganox 101025.82195870.5 - 50>0.99295
Chimassorb 8118.32133260.2 - 30>0.996102
DBP13.11492230.1 - 25>0.99899
DEHP16.51491670.1 - 25>0.997101

Table 2: LC-MS/MS Analysis of Polymer Additives

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Calibration Range (ng/mL)Average Recovery (%)
DMT-d4 (Surrogate) 5.2 199.1 167.1 ---
Tinuvin 3268.1316.2132.11 - 200>0.99497
Irgafos 1689.5647.4485.35 - 500>0.99194
Uvinul 30397.4362.2198.12 - 250>0.995103
Bisfenol A4.8227.1212.10.5 - 100>0.99999
Irganox 107610.2531.4303.35 - 500>0.99396

Detailed Experimental Protocols

Protocol 1: GC-MS Analysis of Polymer Additives

This protocol is suitable for the analysis of volatile and semi-volatile additives such as antioxidants and plasticizers.

5.1.1. Materials and Reagents

  • Polymer sample

  • This compound (DMT-d4) standard

  • Analytical standards for target additives (e.g., BHT, Irganox 1010, DBP, DEHP)

  • Dichloromethane (B109758) (DCM), HPLC grade

  • Methanol (B129727), HPLC grade

  • Hexane (B92381), HPLC grade

  • Sodium sulfate, anhydrous

  • Solid Phase Extraction (SPE) cartridges (e.g., Florisil)

  • 0.22 µm PTFE syringe filters

5.1.2. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 1 g of the polymer sample into a glass extraction thimble.

  • Surrogate Spiking: Spike the sample with a known amount of DMT-d4 solution (e.g., 100 µL of a 10 µg/mL solution in DCM).

  • Extraction:

    • Soxhlet Extraction: Place the thimble in a Soxhlet extractor and extract with 150 mL of DCM for 6 hours.

    • Ultrasonic Extraction: Alternatively, place the sample in a glass vial with 20 mL of DCM and sonicate for 30 minutes at room temperature. Repeat the extraction twice more with fresh solvent.

  • Drying and Concentration: Combine the extracts, dry over anhydrous sodium sulfate, and concentrate to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • Cleanup (if necessary): If the extract is complex, perform a cleanup step using an SPE cartridge. Condition the cartridge with hexane, load the sample, and elute the additives with a mixture of hexane and DCM.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in 1 mL of DCM. Filter the final extract through a 0.22 µm PTFE syringe filter into a GC vial.

5.1.3. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 10 °C/min to 300 °C

    • Hold: 10 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using the quantifier and qualifier ions listed in Table 1.

5.1.4. Data Analysis and Quantification

  • Create a calibration curve for each target additive by plotting the ratio of the analyte peak area to the DMT-d4 peak area against the concentration of the analyte.

  • Quantify the amount of each additive in the sample using the generated calibration curves.

Protocol 2: LC-MS/MS Analysis of Polymer Additives

This protocol is suitable for the analysis of less volatile and thermally labile additives such as UV stabilizers and some antioxidants.

5.2.1. Materials and Reagents

  • Polymer sample

  • This compound (DMT-d4) standard

  • Analytical standards for target additives (e.g., Tinuvin 326, Irgafos 168, Uvinul 3039)

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium (B1175870) formate, LC-MS grade

  • 0.22 µm PTFE syringe filters

5.2.2. Sample Preparation

  • Sample Dissolution: Weigh approximately 0.1 g of the polymer sample into a glass vial. Add 10 mL of a suitable solvent (e.g., dichloromethane or tetrahydrofuran) to dissolve the polymer.

  • Surrogate Spiking: Spike the dissolved sample with a known amount of DMT-d4 solution (e.g., 50 µL of a 1 µg/mL solution in methanol).

  • Polymer Precipitation: Add a non-solvent (e.g., methanol or isopropanol) to precipitate the polymer.

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the precipitated polymer.

  • Extraction of Supernatant: Carefully transfer the supernatant containing the additives and the surrogate to a clean vial.

  • Concentration and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the final extract through a 0.22 µm PTFE syringe filter into an LC vial.

5.2.3. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Column: ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm particle size) or equivalent

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 10% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Gas Temperature: 300 °C

  • Gas Flow: 8 L/min

  • Nebulizer: 35 psi

  • Sheath Gas Temperature: 350 °C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using the precursor and product ions listed in Table 2.

5.2.4. Data Analysis and Quantification

  • Create a calibration curve for each target additive by plotting the ratio of the analyte peak area to the DMT-d4 peak area against the concentration of the analyte.

  • Quantify the amount of each additive in the sample using the generated calibration curves.

Visualization of Key Relationships

Surrogate-Analyte Relationship in Quantification

G Analyte Analyte Signal (Variable) Ratio Signal Ratio (Analyte / Surrogate) Analyte->Ratio Surrogate DMT-d4 Signal (Constant Amount Added) Surrogate->Ratio Concentration Analyte Concentration Ratio->Concentration Proportional

Caption: Relationship between analyte, surrogate, and final concentration.

Conclusion

The use of this compound as a surrogate standard provides a robust and reliable approach for the quantitative analysis of a wide range of polymer additives. The detailed GC-MS and LC-MS/MS protocols presented here offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate methods for their specific needs. The inherent advantages of using a deuterated surrogate, such as correction for matrix effects and improved accuracy, make this a highly recommended technique for ensuring the quality and safety of polymer-based products. Method validation for specific analytes and polymer matrices is essential to ensure data quality.

Application Notes and Protocols for the Sample Preparation and Extraction of Dimethyl terephthalate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and extraction of Dimethyl terephthalate-d4 (DMT-d4) from various matrices. Given that DMT-d4 is a deuterated analog of Dimethyl terephthalate (B1205515) (DMT), it is predominantly used as an internal standard for the quantification of DMT. Therefore, the following protocols are based on established methods for DMT and are directly applicable to DMT-d4 when used in this capacity.

Application Note 1: Extraction from Environmental Water Samples

Introduction: Solid-Phase Extraction (SPE) is a robust and widely used technique for the isolation and preconcentration of phthalate (B1215562) esters, including DMT, from aqueous matrices. This method offers high recovery rates and clean extracts suitable for chromatographic analysis. C18-bonded silica (B1680970) is a common sorbent for this application due to its affinity for nonpolar compounds like DMT.

Principle: Water samples, spiked with DMT-d4 as an internal standard, are passed through an SPE cartridge containing a C18 sorbent. The analyte and its deuterated analog are retained on the sorbent while interfering substances are washed away. The retained compounds are then eluted with a small volume of an organic solvent.

Experimental Protocol: Solid-Phase Extraction (SPE) of DMT-d4 from Water

Materials:

  • SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol (B129727) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Deionized water

  • Sample collection bottles (glass, pre-cleaned)

  • Vacuum manifold for SPE

  • Vials for final extract

Procedure:

  • Sample Collection and Preservation: Collect water samples in pre-cleaned glass bottles. If not analyzed immediately, store at 4°C.

  • Internal Standard Spiking: Spike a known volume of the water sample (e.g., 500 mL) with an appropriate concentration of DMT-d4 solution in methanol.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Equilibrate the cartridge by passing 10 mL of deionized water. Do not allow the cartridge to run dry.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution: Elute the retained analytes by passing 5 mL of ethyl acetate through the cartridge. Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution: The eluate can be concentrated under a gentle stream of nitrogen if necessary and then reconstituted in a suitable solvent for the analytical instrument (e.g., acetonitrile (B52724) or methanol) to a final volume of 1 mL.

  • Analysis: The final extract is ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Application Note 2: Extraction from Soil and Sediment Samples

Introduction: The extraction of DMT and its deuterated analog from solid matrices like soil and sediment often requires more rigorous techniques to overcome strong analyte-matrix interactions. Ultrasound-Assisted Extraction (UAE) is an efficient method that uses acoustic energy to enhance the extraction process.

Principle: A soil or sediment sample, spiked with DMT-d4, is mixed with an appropriate extraction solvent. The mixture is then subjected to ultrasonication, which facilitates the partitioning of the analytes from the solid matrix into the solvent. The resulting extract is then cleaned up and concentrated for analysis.

Experimental Protocol: Ultrasound-Assisted Extraction (UAE) of DMT-d4 from Soil

Materials:

  • Acetonitrile (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath or probe sonicator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vials for final extract

Procedure:

  • Sample Preparation: Air-dry the soil or sediment sample and sieve to remove large debris.

  • Internal Standard Spiking: Weigh a known amount of the homogenized sample (e.g., 5 g) into a centrifuge tube and spike with DMT-d4 solution. Allow the spiking solvent to evaporate.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • Separation: Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes to separate the solid material from the supernatant.

  • Extract Collection: Carefully decant the supernatant (the extract) into a clean tube.

  • Repeat Extraction (Optional): For improved recovery, the extraction step can be repeated with a fresh portion of solvent, and the supernatants can be combined.

  • Drying and Filtration: Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water. Filter the dried extract through a 0.45 µm syringe filter into a clean vial.

  • Concentration: Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • Analysis: The extract is ready for GC-MS or LC-MS analysis.

Application Note 3: Extraction from Biological Matrices (Urine)

Introduction: In biological matrices such as urine, DMT and its metabolites are often present as conjugates (e.g., glucuronides). Therefore, an enzymatic hydrolysis step is typically required to cleave these conjugates and release the parent compound before extraction. This is followed by a purification and concentration step, commonly SPE.

Principle: A urine sample, spiked with DMT-d4, is first treated with a β-glucuronidase enzyme to deconjugate the analytes. The hydrolyzed sample is then subjected to SPE to isolate and concentrate the DMT and DMT-d4.

Experimental Protocol: Extraction of DMT-d4 from Urine

Materials:

  • β-glucuronidase from E. coli

  • Ammonium (B1175870) acetate buffer (pH 6.5)

  • SPE cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Deionized water

  • Centrifuge and centrifuge tubes

  • Incubator or water bath

Procedure:

  • Sample Preparation: Collect a urine sample and centrifuge to remove any particulate matter.

  • Internal Standard Spiking: Take a 1 mL aliquot of the urine supernatant and spike it with the DMT-d4 internal standard.

  • Enzymatic Hydrolysis:

    • Add 0.5 mL of ammonium acetate buffer.

    • Add a solution of β-glucuronidase.

    • Incubate the mixture at 37°C for at least 2 hours.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge as described in the protocol for water samples.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 5 mL of deionized water.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the analytes with 5 mL of ethyl acetate.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of a suitable solvent for analysis.

  • Analysis: Analyze the final extract by LC-MS/MS for sensitive and selective quantification.[1]

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of Dimethyl terephthalate (DMT) and other phthalates in various matrices. It is important to note that specific performance data for DMT-d4 is limited as it is typically used as an internal standard. The values presented for DMT and related compounds are indicative of the expected performance of the described methods.

AnalyteMatrixExtraction MethodAnalytical MethodRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
DMTDrinking WaterSPELC-UV80-1150.7 µg/L-[2]
DMTDrinking WaterSPE (Florisil)GC98.2-110.0-0.025-0.05 mg/L[3]
DMTSoilMAEHPLC84-1151.24-3.15 µg/L-
Terephthalate MetabolitesUrineEnzymatic Hydrolysis & SPEHPLC-MS/MS86–117-0.12 to 0.4 ng/mL[1]

Visualizing the Workflow

The following diagram illustrates a generalized workflow for the sample preparation and extraction of this compound, applicable across the different matrices discussed.

experimental_workflow General Workflow for DMT-d4 Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis SampleCollection Sample Collection (Water, Soil, Urine) Spiking Internal Standard Spiking (DMT-d4) SampleCollection->Spiking PreTreatment Pre-Treatment (e.g., Hydrolysis for Urine) Spiking->PreTreatment Extraction Extraction (SPE, UAE) PreTreatment->Extraction Cleanup Extract Cleanup & Drying Extraction->Cleanup Concentration Concentration & Reconstitution Cleanup->Concentration Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Concentration->Analysis DataProcessing Data Processing & Quantification Analysis->DataProcessing

Caption: Generalized workflow for DMT-d4 analysis.

References

Application Note: High-Recovery Solid-Phase Extraction Protocol for the Analysis of Dimethyl Terephthalate in Aqueous Samples Using Dimethyl Terephthalate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dimethyl terephthalate (B1205515) (DMT) is an organic compound widely used in the production of polyesters, such as polyethylene (B3416737) terephthalate (PET) and polybutylene terephthalate (PBT).[1][2] Its presence in environmental water samples can be an indicator of industrial pollution. Accurate quantification of DMT is crucial for environmental monitoring and ensuring regulatory compliance. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers high recovery and concentration of analytes from complex matrices, making it ideal for the analysis of trace levels of DMT.[3]

This application note provides a detailed protocol for the solid-phase extraction of Dimethyl terephthalate from aqueous samples, utilizing Dimethyl terephthalate-d4 (DMT-d4) as an internal standard for accurate quantification by chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a deuterated internal standard is critical for correcting for analyte loss during sample preparation and instrumental analysis, thereby improving the accuracy and precision of the results.

Experimental Protocol

This protocol is designed for the extraction of Dimethyl terephthalate from a 100 mL water sample using a C18 reversed-phase SPE cartridge.

Materials and Reagents:

  • Solid-Phase Extraction Cartridges: C18, 500 mg, 6 mL

  • Dimethyl terephthalate (DMT) standard

  • This compound (DMT-d4) internal standard solution (1 µg/mL in methanol)

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (B109758) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Sample collection bottles (glass, amber)

  • SPE vacuum manifold

  • Nitrogen evaporator

Sample Preparation:

  • Collect water samples in clean, amber glass bottles and store at 4°C until analysis.

  • Allow samples to equilibrate to room temperature before extraction.

  • If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.

  • To a 100 mL aliquot of the water sample, add a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution to achieve a final concentration of 1 ng/mL).

Solid-Phase Extraction Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of dichloromethane followed by 5 mL of methanol through the cartridge. Do not allow the cartridge to dry.

  • Equilibration: Equilibrate the cartridge by passing 10 mL of deionized water through it. Ensure a small amount of water remains on the top of the sorbent bed to prevent it from drying out.

  • Sample Loading: Load the 100 mL water sample (spiked with DMT-d4) onto the conditioned and equilibrated SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any co-adsorbed impurities. Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the retained DMT and DMT-d4 from the cartridge by passing 5 mL of dichloromethane through the sorbent at a slow flow rate (approximately 1-2 mL/min). Collect the eluate in a clean collection tube.

  • Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a water bath at 35-40°C.

  • Analysis: The concentrated extract is now ready for analysis by GC-MS or LC-MS.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this SPE protocol. Recovery and limit of detection (LOD) are dependent on the specific analytical instrumentation used and should be determined experimentally.

ParameterValueNotes
Sample Volume100 mLCan be adjusted based on expected analyte concentration.
SPE SorbentC18, 500 mgReversed-phase sorbent suitable for non-polar compounds like DMT.
Internal StandardThis compound (DMT-d4)
Spiking Concentration1 ng/mLThis can be optimized based on the expected concentration range of the analyte.
Conditioning Solvents5 mL Dichloromethane, 5 mL MethanolTo activate the C18 sorbent.
Equilibration Solvent10 mL Deionized WaterTo prepare the sorbent for the aqueous sample.
Wash Solvent5 mL Deionized WaterTo remove polar interferences.
Elution Solvent5 mL DichloromethaneTo elute the analyte and internal standard.
Final Extract Volume1 mLProvides a 100-fold concentration factor.
Expected Recovery> 90%To be determined experimentally.
Limit of Detection (LOD)Instrument dependentTo be determined experimentally.

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_post Post-Extraction Sample 100 mL Water Sample Spike Spike with DMT-d4 (1 ng/mL) Sample->Spike Condition 1. Condition (5 mL DCM, 5 mL MeOH) Load 3. Load Sample Spike->Load Equilibrate 2. Equilibrate (10 mL DI Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (5 mL DI Water) Load->Wash Elute 5. Elute (5 mL DCM) Wash->Elute Concentrate Concentrate to 1 mL (Nitrogen Evaporation) Elute->Concentrate Analysis GC-MS or LC-MS Analysis Concentrate->Analysis

References

Application Notes and Protocols for the Derivatization of Terephthalic Acid for GC Analysis using d4-DMT Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of terephthalic acid (TPA) for quantitative analysis by Gas Chromatography (GC), utilizing deuterated dimethyl terephthalate (B1205515) (d4-DMT) as an internal standard. The protocols outlined below focus on two common and effective derivatization techniques: Esterification and Silylation .

Introduction

Terephthalic acid is a non-volatile compound with polar carboxylic acid functional groups, making its direct analysis by gas chromatography challenging. Derivatization is a crucial step to increase its volatility and thermal stability, enabling accurate and reproducible GC analysis.[1][2][3] This process involves chemically modifying the analyte to make it more amenable to the analytical technique.[1][2] The use of a deuterated internal standard, such as d4-dimethyl terephthalate (d4-DMT), is highly recommended for quantitative analysis as it corrects for variations in sample preparation, derivatization yield, and injection volume, thereby improving the accuracy and precision of the results.[4][5][6]

Derivatization Strategies

Two primary derivatization strategies for terephthalic acid are esterification and silylation.

  • Esterification: This method converts the carboxylic acid groups of TPA into their corresponding methyl esters, forming dimethyl terephthalate (DMT). Common reagents for this reaction include methanol (B129727) in the presence of an acid catalyst such as Boron Trifluoride (BF3).[3][7][8][9][10]

  • Silylation: This technique replaces the acidic protons of the carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group. A widely used silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][11][12][13]

Quantitative Analysis Overview

The following table summarizes typical quantitative performance data for the GC analysis of terephthalic acid and related compounds following derivatization.

ParameterEsterification (as DMT)Silylation (as TMS-TPA)Reference(s)
Linearity Range 60 - 1,000 µg/kg2.0 - 20.0 µg/mL[14][15]
Limit of Detection (LOD) 3.9 µg/kg~10 mg/L (for similar compound)[14][16]
Limit of Quantification (LOQ) 12.5 µg/kg54.1 - 76.3 ng/g (for DOTP)[14][17]
Recovery 89 - 112 %70 - 115%[14][18][19]
Precision (RSD) 1 - 9 % (Repeatability)< 20%[14][18][19]

Experimental Protocols

Protocol 1: Esterification of Terephthalic Acid using BF3-Methanol with d4-DMT Internal Standard

This protocol describes the conversion of terephthalic acid to dimethyl terephthalate (DMT) for GC-MS analysis.

Materials:

  • Terephthalic acid (TPA) sample

  • d4-Dimethyl terephthalate (d4-DMT) internal standard solution (concentration to be determined based on expected TPA levels)

  • Boron trifluoride-methanol solution (~10-14% w/w)[7][9][20]

  • Methanol (anhydrous)

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Reaction vials (e.g., 5 mL) with caps[7][20]

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample and Standard Preparation:

    • Accurately weigh 1-25 mg of the TPA-containing sample into a reaction vial.[7][20]

    • If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen.

    • Add a known volume of the d4-DMT internal standard solution to the vial.

  • Derivatization Reaction:

    • Add 2 mL of BF3-methanol solution to the vial.[7][20]

    • Cap the vial tightly and vortex for 10-30 seconds.

    • Heat the vial at 60°C for 10-30 minutes in a heating block or water bath.[1][9][20]

  • Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of saturated NaCl solution and 1 mL of hexane.[20]

    • Vortex vigorously for 1 minute to extract the DMT and d4-DMT into the hexane layer.

    • Allow the phases to separate.

  • Drying and Analysis:

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.

    • The sample is now ready for injection into the GC-MS.

Logical Workflow for Esterification

EsterificationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample Weigh TPA Sample Add_IS Add d4-DMT Internal Standard Sample->Add_IS Add_BF3 Add BF3-Methanol Add_IS->Add_BF3 Heat Heat at 60°C Add_BF3->Heat Add_Hexane_NaCl Add Hexane & Saturated NaCl Heat->Add_Hexane_NaCl Vortex_Extract Vortex and Separate Phases Add_Hexane_NaCl->Vortex_Extract Dry Dry Hexane Layer with Na2SO4 Vortex_Extract->Dry GCMS GC-MS Analysis Dry->GCMS

Caption: Esterification workflow for GC-MS analysis of TPA.

Protocol 2: Silylation of Terephthalic Acid using BSTFA with d4-DMT Internal Standard

This protocol details the conversion of terephthalic acid to its trimethylsilyl (TMS) derivative for GC-MS analysis.

Materials:

  • Terephthalic acid (TPA) sample

  • d4-Dimethyl terephthalate (d4-DMT) internal standard solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[1]

  • Pyridine (B92270) (anhydrous) or other suitable aprotic solvent (e.g., acetonitrile)[11][12]

  • Reaction vials (e.g., 2 mL) with caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample and Standard Preparation:

    • Accurately weigh 1-10 mg of the TPA-containing sample into a reaction vial.

    • If the sample is in an aqueous solution, evaporate to dryness under a gentle stream of nitrogen.

    • Add a known volume of the d4-DMT internal standard solution to the vial. Note: For silylation, a deuterated TPA standard would be ideal, but d4-DMT can be used if its response factor relative to TMS-TPA is determined. For the purpose of this protocol, we assume d4-DMT is derivatized alongside TPA. A more appropriate standard would be d4-terephthalic acid.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine to dissolve the sample.[11][12]

    • Add 100 µL of BSTFA (+1% TMCS). A molar ratio of at least 2:1 of the silylating agent to active hydrogens is recommended.[11]

    • Cap the vial tightly and vortex for 10-30 seconds.

    • Heat the vial at 60-80°C for 30-60 minutes.[1][11]

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for direct injection into the GC-MS.

Experimental Workflow for Silylation

SilylationWorkflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Weigh TPA Sample Add_IS Add d4-DMT Internal Standard Sample->Add_IS Add_Solvent Add Pyridine Add_IS->Add_Solvent Add_BSTFA Add BSTFA + 1% TMCS Add_Solvent->Add_BSTFA Heat Heat at 60-80°C Add_BSTFA->Heat Cool Cool to Room Temperature Heat->Cool GCMS Direct GC-MS Analysis Cool->GCMS

Caption: Silylation workflow for GC-MS analysis of TPA.

Signaling Pathway and Logical Relationships

The derivatization process follows a clear logical pathway to render the non-volatile terephthalic acid suitable for GC analysis. The core principle is the chemical modification of the polar carboxyl groups to form less polar, more volatile derivatives. The choice between esterification and silylation depends on factors such as the sample matrix, potential interferences, and available instrumentation.

Logical Relationship of Derivatization for GC Analysis

DerivatizationLogic cluster_methods Derivatization Methods TPA Terephthalic Acid (TPA) (Non-volatile, Polar) Derivatization Derivatization Required TPA->Derivatization Goal GC Analysis Esterification Esterification (e.g., BF3-Methanol) Derivatization->Esterification Silylation Silylation (e.g., BSTFA) Derivatization->Silylation DMT Dimethyl Terephthalate (DMT) (Volatile, Less Polar) Esterification->DMT TMS_TPA TMS-Terephthalate (Volatile, Non-polar) Silylation->TMS_TPA DMT->Goal TMS_TPA->Goal

References

Application of Dimethyl Terephthalate-d4 in Metabolomics Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Dimethyl terephthalate-d4 (DMT-d4) as an internal standard in metabolomics research. The information is intended to guide researchers in accurately quantifying metabolites and ensuring data quality in complex biological samples.

Application Notes

This compound is a deuterated analog of Dimethyl terephthalate (B1205515) (DMT), a high-production-volume chemical used in the manufacturing of polyesters, including polyethylene (B3416737) terephthalate (PET)[1]. Due to widespread use, human exposure to phthalates and their metabolites is common. In metabolomics, particularly in studies aiming to understand the metabolic impact of environmental exposures or in drug development where compound stability and metabolism are assessed, the use of stable isotope-labeled internal standards is crucial for reliable quantification[2][3].

DMT-d4 serves as an ideal internal standard for the quantification of DMT and related phthalate (B1215562) metabolites in various biological matrices such as plasma, urine, and tissue extracts. Its chemical properties are nearly identical to its unlabeled counterpart, but its increased mass allows for clear differentiation in mass spectrometry-based analyses[3]. The primary application of DMT-d4 is in isotope dilution mass spectrometry (IDMS), a technique that provides high accuracy and precision by correcting for sample loss during preparation and for matrix effects during analysis[3].

Key Applications:

  • Environmental Health Research: Quantifying exposure to DMT and its metabolites in human or animal samples to assess potential health risks.

  • Toxicology Studies: Investigating the metabolic pathways and toxicokinetics of phthalates.

  • Drug Development: Used as an internal standard in non-clinical and clinical studies to ensure the accuracy of bioanalytical methods for drugs with similar chemical properties.

  • Quality Control in Metabolomics: Included in quality control (QC) samples to monitor the performance and reproducibility of the analytical platform over time[4].

Experimental Protocols

Preparation of this compound Internal Standard Stock Solution

This protocol describes the preparation of a primary stock solution of DMT-d4, which can be further diluted to create working solutions.

Materials:

  • This compound (powder)

  • LC/MS-grade methanol (B129727)

  • Analytical balance

  • Volumetric flasks (e.g., 1 mL, 10 mL)

  • Micropipettes

  • Vortex mixer

Procedure:

  • Accurately weigh approximately 1 mg of this compound powder using an analytical balance.

  • Transfer the weighed powder to a 1 mL volumetric flask.

  • Add a small amount of LC/MS-grade methanol to dissolve the powder completely.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Bring the final volume to 1 mL with LC/MS-grade methanol to achieve a stock concentration of 1 mg/mL.

  • Store the stock solution in a tightly sealed vial at -20°C. This solution can be stored for up to several weeks[4].

Sample Preparation Protocol for Plasma Metabolomics using DMT-d4 Internal Standard

This protocol outlines the steps for extracting metabolites from plasma samples and incorporating the DMT-d4 internal standard for quantitative analysis.

Materials:

  • Plasma samples

  • DMT-d4 internal standard working solution (e.g., 1 µg/mL in methanol)

  • Ice-cold methanol[5]

  • Centrifuge capable of reaching >13,000 x g and 4°C

  • Microcentrifuge tubes (1.5 mL)

  • Micropipettes

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.

  • Add 10 µL of the DMT-d4 internal standard working solution to the plasma sample.

  • For protein precipitation, add 200 µL of ice-cold methanol[5].

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 13,000 x g for 15 minutes at 4°C[5].

  • Carefully collect the supernatant containing the extracted metabolites and the internal standard into a new microcentrifuge tube or an autosampler vial for LC-MS analysis.

  • Store the extracts at -80°C until analysis to ensure metabolite stability[6][7].

Quantitative Data Summary

The following tables provide an example of how quantitative data generated using this compound as an internal standard can be presented.

Table 1: Properties of this compound

PropertyValue
Chemical Formula C₁₀H₆D₄O₄
Monoisotopic Mass 198.0832 g/mol
Purity ≥98%
Isotopic Enrichment ≥99 atom % D

Table 2: Hypothetical Calibration Curve for Dimethyl Terephthalate using DMT-d4 Internal Standard

Analyte Conc. (ng/mL)Analyte Peak AreaIS Peak Area (DMT-d4)Peak Area Ratio (Analyte/IS)
11,520150,1000.0101
57,650152,3000.0502
1015,100149,8000.1008
5075,800151,2000.5013
100152,000150,5001.0099
500760,500151,8005.0099
Linearity (R²) \multicolumn{3}{c}{0.9995}

Table 3: Hypothetical Recovery and Matrix Effect Data for a Target Analyte

QC LevelAnalyte Spiked (ng/mL)Recovery (%) with IS CorrectionMatrix Effect (%) with IS Correction
Low 598.51.2
Medium 100101.2-0.8
High 40099.30.5

Visualizations

The following diagrams illustrate key workflows and concepts in metabolomics research where this compound can be applied.

metabolomics_workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing SampleCollection Sample Collection (e.g., Plasma, Urine) SampleStorage Storage at -80°C SampleCollection->SampleStorage Thawing Thawing on Ice SampleStorage->Thawing IS_Addition Addition of DMT-d4 Internal Standard Thawing->IS_Addition Extraction Metabolite Extraction (e.g., Protein Precipitation) IS_Addition->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS DataProcessing Data Processing (Peak Integration, Normalization) LCMS->DataProcessing Stats Statistical Analysis DataProcessing->Stats

Caption: Metabolomics experimental workflow from sample collection to data analysis.

isotope_dilution cluster_sample Biological Sample cluster_standard Internal Standard cluster_extraction Sample Preparation cluster_ms Mass Spectrometry Analysis Analyte Endogenous Analyte (A) Mix Mix Sample and IS Analyte->Mix IS Known amount of Isotopically Labeled IS (A*) IS->Mix Extract Extraction & Cleanup Mix->Extract AnalyteLoss Analyte Loss Extract->AnalyteLoss IS_Loss IS Loss Extract->IS_Loss MS Measure Peak Area Ratio (A / A*) Extract->MS Quant Quantify Endogenous Analyte MS->Quant

Caption: Principle of isotope dilution mass spectrometry for accurate quantification.

hypothetical_pathway Phthalate Phthalate Exposure (e.g., DMT) PPAR PPAR Activation Phthalate->PPAR Lipid Altered Lipid Metabolism PPAR->Lipid OxidativeStress Increased Oxidative Stress PPAR->OxidativeStress MetabolicDys Metabolic Dysfunction Lipid->MetabolicDys Inflammation Inflammatory Response OxidativeStress->Inflammation Inflammation->MetabolicDys

Caption: Hypothetical signaling pathway affected by phthalate exposure.

References

Application Notes and Protocols for Quality Control Using Dimethyl Terephthalate-d4 in Analytical Labs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Dimethyl terephthalate-d4 (DMT-d4) as an internal standard in quality control procedures for the analysis of phthalates and other related compounds in various matrices. The methodologies are intended to enhance the accuracy and reliability of quantitative analysis in analytical laboratories.

Introduction

This compound (DMT-d4) is the deuterated form of Dimethyl terephthalate (B1205515) (DMT), a diester of terephthalic acid and methanol (B129727). In analytical chemistry, particularly in chromatographic and mass spectrometric techniques, stable isotope-labeled internal standards like DMT-d4 are crucial for accurate quantification. By introducing a known quantity of the deuterated standard into the sample, variations arising from sample preparation, injection volume, and instrument response can be effectively normalized. This leads to improved precision and accuracy in the final analytical results. DMT-d4 is particularly suitable for use as an internal standard in the analysis of phthalates and other plasticizers in diverse sample types, including environmental, food and beverage, and pharmaceutical matrices.

Experimental Protocols

The following protocols describe the use of DMT-d4 as an internal standard for the analysis of phthalates by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Phthalate (B1215562) Analysis in Liquid Samples (e.g., Wine, Beverages)

This protocol is adapted from established methods for phthalate analysis and is suitable for the determination of a range of phthalates using DMT-d4 as an internal standard.[1]

2.1.1. Reagents and Materials

  • This compound (DMT-d4) of analytical standard grade

  • Target phthalate standards (e.g., Dimethyl phthalate (DMP), Diethyl phthalate (DEP), Dibutyl phthalate (DBP), Benzyl butyl phthalate (BBP), Di(2-ethylhexyl) phthalate (DEHP))

  • Solvents: Isohexane (analytical grade), Acetone (analytical grade)

  • Sample containers: Glass centrifuge tubes with screw caps

  • Volumetric flasks and pipettes

  • Nitrogen gas for evaporation

2.1.2. Preparation of Standard Solutions

  • DMT-d4 Internal Standard Stock Solution (0.5 g/L): Accurately weigh 25 mg of DMT-d4 and dissolve it in isohexane in a 50 mL volumetric flask.

  • Phthalate Stock Solutions (1 g/L): Prepare individual stock solutions for each target phthalate by dissolving 100 mg of each standard in isohexane in a 100 mL volumetric flask.

  • Intermediate Standard Mixture (10 mg/L): Prepare a mixture of the target phthalates by appropriately diluting the stock solutions with isohexane.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank matrix (e.g., phthalate-free wine or a suitable solvent) with the intermediate standard mixture and a constant concentration of the DMT-d4 internal standard.

2.1.3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 12.5 mL of the liquid sample into a 50 mL glass centrifuge tube.

  • Add a known amount of the DMT-d4 internal standard solution.

  • Add 10 mL of isohexane to the tube.

  • Vortex the mixture vigorously for at least 1 minute.

  • Centrifuge to separate the layers.

  • Carefully transfer the upper organic layer (isohexane) to a clean tube.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • Transfer the final extract to a GC vial for analysis.

2.1.4. GC-MS Instrumental Parameters

  • Gas Chromatograph: Agilent GC or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar

  • Injector: Splitless mode, 280 °C

  • Oven Temperature Program: 100 °C (hold 1 min), ramp at 10 °C/min to 230 °C, then ramp at 10 °C/min to 270 °C (hold 2 min), then ramp at 25 °C/min to 300 °C (hold 8 min)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Mass Spectrometer: Agilent MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

2.1.5. Data Analysis

Quantify the target phthalates by creating a calibration curve of the peak area ratio of the analyte to the internal standard (DMT-d4) versus the concentration of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Phthalate Analysis in Complex Matrices (e.g., Food, Biological Samples)

This protocol outlines a general procedure for the analysis of phthalates using DMT-d4 as an internal standard with LC-MS/MS, suitable for more complex sample matrices.[2][3]

2.2.1. Reagents and Materials

  • DMT-d4 of analytical standard grade

  • Target phthalate standards

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Sample filters (0.22 µm)

2.2.2. Preparation of Standard Solutions

Prepare stock and working standard solutions as described in the GC-MS protocol, using methanol or acetonitrile as the solvent.

2.2.3. Sample Preparation

Option A: Protein Precipitation (for biological fluids)

  • To 100 µL of sample (e.g., plasma), add a known amount of DMT-d4 internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.

Option B: Solid Phase Extraction (for food homogenates or environmental extracts)

  • Condition the SPE cartridge according to the manufacturer's instructions.

  • Load the sample (pre-treated and spiked with DMT-d4) onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with a suitable organic solvent.

  • Evaporate the eluate and reconstitute in the mobile phase.

2.2.4. LC-MS/MS Instrumental Parameters

  • Liquid Chromatograph: Waters ACQUITY UPLC, Shimadzu Nexera, or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the target analytes.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

2.2.5. Data Analysis

Generate calibration curves and quantify analytes based on the peak area ratios of the analyte MRM transitions to the DMT-d4 MRM transition.

Data Presentation

The following tables summarize typical performance data expected from methods utilizing deuterated internal standards for phthalate analysis. The specific values for a method using DMT-d4 should be determined during method validation.

Table 1: Typical GC-MS Method Performance for Phthalate Analysis

ParameterExpected Value
Linearity (R²)> 0.995
Limit of Detection (LOD)0.1 - 1 µg/L
Limit of Quantitation (LOQ)0.5 - 5 µg/L
Recovery80 - 115%
Precision (%RSD)< 15%

Table 2: Typical LC-MS/MS Method Performance for Phthalate Analysis

ParameterExpected Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.01 - 0.5 µg/L
Limit of Quantitation (LOQ)0.05 - 2 µg/L
Recovery85 - 110%
Precision (%RSD)< 10%

Visualization of Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Liquid Sample Spike Spike with DMT-d4 IS Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Concentrate Concentration (N2 Evaporation) Extraction->Concentrate GC_Vial Transfer to GC Vial Concentrate->GC_Vial Injection GC Injection GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM/MRM) Separation->Detection Data Data Acquisition Detection->Data Ratio Calculate Peak Area Ratios Data->Ratio Curve Calibration Curve Plot Ratio->Curve Result Determine Analyte Concentration Curve->Result

Caption: Workflow for Phthalate Analysis using GC-MS with DMT-d4 Internal Standard.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_extraction_options Extraction Options cluster_analysis LC-MS/MS Analysis & Quantification Start Sample Spike_IS Spike with DMT-d4 IS Start->Spike_IS PPT Protein Precipitation (e.g., Plasma) Spike_IS->PPT SPE Solid Phase Extraction (e.g., Food Homogenate) Spike_IS->SPE Cleanup Evaporation & Reconstitution PPT->Cleanup SPE->Cleanup LC_Vial Transfer to LC Vial Cleanup->LC_Vial Injection LC Injection LC_Vial->Injection Separation UPLC Separation Injection->Separation Detection Tandem MS Detection (MRM) Separation->Detection Quantification Quantification using Peak Area Ratios Detection->Quantification Final_Result Final Concentration Quantification->Final_Result

References

Troubleshooting & Optimization

How to troubleshoot poor peak shape of Dimethyl terephthalate-d4 in GC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of Dimethyl terephthalate-d4 (DMT-d4). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound in GC analysis?

Poor peak shape for DMT-d4, manifesting as peak tailing, fronting, or splitting, can arise from several factors within the GC system. The most common culprits involve issues with the sample introduction system (inlet), the analytical column, or the chromatographic conditions. These can include active sites in the inlet liner, column contamination, improper column installation, or suboptimal method parameters.[1][2]

Q2: Why is my this compound peak tailing?

Peak tailing for DMT-d4 is often indicative of active sites within the GC system that interact with the analyte.[1] This can be caused by:

  • Contaminated or active inlet liner: The liner can accumulate non-volatile residues from previous injections, creating active sites.

  • Column contamination: The stationary phase at the head of the column can become contaminated, leading to secondary interactions with the analyte.

  • Improper column installation: A poorly cut or improperly positioned column can create dead volumes and lead to peak tailing.[2]

  • Incompatible solvent or stationary phase: A mismatch in polarity between the solvent, analyte, and stationary phase can result in poor peak shape.[1]

Q3: What causes peak fronting for this compound?

Peak fronting is typically a result of column overload.[2] This occurs when the concentration or volume of the injected sample is too high for the capacity of the column. This can be addressed by diluting the sample or reducing the injection volume.

Q4: My this compound peak is split. What should I investigate?

Peak splitting can be caused by a variety of factors, including:

  • Improper injection technique: A fast injection speed might not allow for uniform vaporization of the sample.

  • Condensation effects: An initial oven temperature that is too high relative to the solvent's boiling point can lead to poor focusing of the analyte at the column head.[2]

  • Inlet liner issues: An empty or non-deactivated liner can sometimes contribute to peak splitting.

  • Column issues: A poorly cut column end can cause the sample to be introduced unevenly.[2]

Troubleshooting Guides

Guide 1: Troubleshooting Peak Tailing

This guide provides a step-by-step approach to diagnosing and resolving peak tailing for this compound.

StepActionRationale
1Inject a standard: First, confirm the issue is reproducible with a known standard of DMT-d4. This helps to rule out sample matrix effects.
2Perform inlet maintenance: Replace the inlet liner with a new, deactivated (silanized) liner. Also, replace the septum. The inlet is a common source of contamination and active sites.[1]
3Check column installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet as per the manufacturer's guidelines. A poor cut or incorrect placement can create dead volumes.[2]
4Trim the column: If tailing persists, trim 10-20 cm from the inlet end of the column. This removes any contaminated section of the stationary phase.
5Evaluate method parameters: Review the solvent and stationary phase compatibility. A mismatch in polarity can cause peak tailing.[1] Consider using a column with a 5% phenyl-methylpolysiloxane stationary phase, which is commonly used for phthalate (B1215562) analysis.
Guide 2: Troubleshooting Peak Fronting and Splitting

This guide addresses the issues of peak fronting and splitting for this compound.

ProblemActionRationale
Peak Fronting Reduce sample concentration or injection volume: Dilute the sample or decrease the amount injected onto the column to avoid overloading the stationary phase.[2]
Peak Splitting Optimize injection speed: If using an autosampler, try a slower injection speed to ensure complete and uniform sample vaporization.
Adjust initial oven temperature: Set the initial oven temperature at least 20°C below the boiling point of the solvent to ensure proper analyte focusing at the head of the column.[2]
Use a liner with glass wool: A deactivated glass wool liner can aid in sample vaporization and mixing, which can help prevent peak splitting.
Recut the column: Ensure a clean, square cut at the column inlet to prevent uneven sample introduction.[2]

Experimental Protocols

Protocol 1: Inlet Maintenance Procedure

  • Cool Down: Ensure the injector and oven are at a safe temperature before handling any components.

  • Turn Off Gases: Turn off the carrier and makeup gases.

  • Remove the Column: Carefully loosen the column nut and remove the column from the inlet.

  • Remove the Septum and Liner: Unscrew the septum nut and remove the old septum. Use forceps to carefully remove the inlet liner.

  • Clean the Inlet: If necessary, wipe the accessible parts of the inlet with a lint-free cloth dampened with an appropriate solvent (e.g., methanol (B129727) or acetone).

  • Install New Liner and Septum: Place a new, deactivated liner into the inlet. Insert a new septum and tighten the septum nut.

  • Reinstall the Column: Reinstall the column to the correct depth and tighten the nut.

  • Leak Check: Turn on the gases and perform a leak check at the inlet fittings.

  • Condition: Heat the inlet to the method temperature and allow it to equilibrate.

Protocol 2: Column Trimming

  • Cool Down and Turn Off Gases: As with inlet maintenance, ensure the system is cool and gases are off.

  • Remove the Column: Detach the column from the inlet.

  • Score and Break: Using a ceramic scoring wafer or a diamond-tipped scribe, lightly score the column tubing about 10-20 cm from the inlet end.

  • Inspect the Cut: Gently flex the column at the score to break it. Inspect the cut end with a magnifying glass to ensure it is a clean, 90-degree break with no jagged edges.[2]

  • Reinstall the Column: Reinstall the trimmed column into the inlet.

  • Leak Check and Condition: Perform a leak check and condition the column as necessary.

Visualizations

Troubleshooting_Workflow start Poor Peak Shape Observed (DMT-d4) peak_type Identify Peak Shape Issue start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting splitting Peak Splitting peak_type->splitting Splitting inlet_maint Perform Inlet Maintenance (Replace Liner & Septum) tailing->inlet_maint reduce_conc Reduce Sample Concentration or Injection Volume fronting->reduce_conc opt_inject Optimize Injection Speed splitting->opt_inject check_install Check Column Installation (Cut & Position) inlet_maint->check_install trim_col Trim Column Inlet check_install->trim_col eval_method Evaluate Method Parameters (Solvent, Phase) trim_col->eval_method end Peak Shape Improved eval_method->end reduce_conc->end adj_temp Adjust Initial Oven Temp. opt_inject->adj_temp use_wool Use Liner with Glass Wool adj_temp->use_wool recut_col Recut Column use_wool->recut_col recut_col->end

Caption: Troubleshooting workflow for poor peak shape of DMT-d4.

Causes_of_Poor_Peak_Shape cluster_Inlet Inlet Issues cluster_Column Column Issues cluster_Method Method Parameters liner_contam Liner Contamination improper_install Improper Column Installation septum_bleed Septum Bleed inlet_temp Incorrect Inlet Temp. col_contam Column Contamination col_degrade Stationary Phase Degradation poor_cut Poor Column Cut phase_mismatch Phase Mismatch injection_vol High Injection Volume injection_speed Incorrect Injection Speed oven_temp Incorrect Oven Temp. solvent_effect Solvent Mismatch poor_peak Poor DMT-d4 Peak Shape poor_peak->liner_contam poor_peak->improper_install poor_peak->septum_bleed poor_peak->inlet_temp poor_peak->col_contam poor_peak->col_degrade poor_peak->poor_cut poor_peak->phase_mismatch poor_peak->injection_vol poor_peak->injection_speed poor_peak->oven_temp poor_peak->solvent_effect

Caption: Potential causes of poor peak shape in GC analysis.

References

Improving the recovery of Dimethyl terephthalate-d4 from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the recovery of Dimethyl terephthalate-d4 (DMT-d4). This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the analysis of DMT-d4 in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DMT-d4) in analytical methods?

A1: this compound (DMT-d4) is a stable isotope-labeled (SIL) internal standard. Its chemical and physical properties are nearly identical to the non-labeled analyte, Dimethyl terephthalate (B1205515) (DMT). This similarity allows it to mimic the behavior of the analyte during sample extraction, cleanup, chromatography, and mass spectrometry ionization. By adding a known amount of DMT-d4 to a sample at the beginning of the analytical process, it can be used to correct for variations in sample preparation and matrix effects, leading to more accurate and precise quantification.

Q2: What are "matrix effects" and how do they impact the recovery and quantification of DMT-d4?

A2: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma, urine, soil extract).[1][2] These effects can cause ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification.[1][2] Because DMT-d4 is chemically similar to the analyte, it is assumed to experience the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized.[3]

Q3: What are the common causes of low recovery for DMT-d4?

A3: Low recovery of DMT-d4 can stem from several factors throughout the analytical workflow:

  • Incomplete Extraction: The chosen solvent may not be optimal for extracting DMT-d4 from the sample matrix. Factors like solvent polarity, pH, and sample-to-solvent ratio are critical.

  • Sample Preparation Losses: DMT-d4 can be lost during sample cleanup steps such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) if the procedures are not optimized.

  • Analyte Degradation: Although generally stable, extreme pH or temperature conditions during sample processing could potentially lead to the degradation of DMT-d4.

  • Poor Chromatographic Peak Shape: Issues with the analytical column or mobile phase can lead to broad or tailing peaks, which can affect accurate integration and quantification.[3]

Q4: How can I assess the presence and extent of matrix effects in my assay?

A4: The presence of matrix effects can be quantitatively assessed by comparing the peak response of DMT-d4 in a post-extraction spiked matrix sample to its response in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.[1]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the analysis of DMT-d4.

Issue 1: Low Recovery of DMT-d4
Possible Cause Troubleshooting Steps
Inappropriate Extraction Solvent 1. Solvent Polarity: DMT is a relatively nonpolar compound. Test a range of solvents with varying polarities. For aqueous samples, liquid-liquid extraction with solvents like n-hexane or dichloromethane/n-hexane mixtures can be effective.[4][5] For solid samples, consider solvents like acetonitrile (B52724) or methanol (B129727) in combination with extraction techniques like QuEChERS.[5][6] 2. Solvent Volume: Increase the solvent-to-sample ratio to ensure exhaustive extraction.
Suboptimal Extraction Technique 1. Agitation: Ensure thorough mixing during extraction. Vortexing or sonication can improve extraction efficiency.[5] 2. Temperature: Gently heating the sample during extraction can increase analyte solubility and improve recovery, but monitor for potential degradation.
Inefficient Solid-Phase Extraction (SPE) 1. Sorbent Selection: For DMT-d4, a polymeric reversed-phase sorbent is often a good choice.[7] 2. Wash Steps: Optimize the wash steps to remove matrix interferences without eluting the DMT-d4. 3. Elution Solvent: Ensure the elution solvent is strong enough to fully elute the DMT-d4 from the sorbent.
Analyte Degradation 1. pH Control: Maintain a neutral or slightly acidic pH during sample preparation. 2. Temperature Control: Avoid excessive heat during solvent evaporation steps. Use a gentle stream of nitrogen at a controlled temperature.
Issue 2: High Variability in DMT-d4 Response
Possible Cause Troubleshooting Steps
Inconsistent Matrix Effects 1. Improve Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove a larger portion of the interfering matrix components.[8] For biological samples, techniques to remove phospholipids (B1166683) are particularly important.[8] 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the study samples to compensate for consistent matrix effects.[1]
Incomplete Co-elution of Analyte and DMT-d4 1. Optimize Chromatography: Adjust the mobile phase gradient, flow rate, or column temperature to ensure the analyte and DMT-d4 peaks have maximum overlap.[3] While chemically similar, minor chromatographic separation can sometimes occur (isotope effect).[3]
Isotopic Exchange (H/D Exchange) 1. Solvent Selection: Avoid prolonged exposure to highly acidic or basic conditions, especially in protic solvents, which can facilitate the exchange of deuterium (B1214612) atoms with hydrogen atoms.
Issue 3: Poor Chromatographic Peak Shape
Possible Cause Troubleshooting Steps
Column Contamination or Degradation 1. Column Wash: Flush the column with a strong solvent to remove contaminants. 2. Guard Column: Use a guard column to protect the analytical column from matrix components. 3. Column Replacement: If the peak shape does not improve, the column may need to be replaced.
Inappropriate Mobile Phase 1. pH Adjustment: Ensure the mobile phase pH is appropriate for the analyte and column chemistry. 2. Solvent Mismatch: Ensure the solvent in which the final extract is dissolved is compatible with the initial mobile phase to prevent peak distortion.

Quantitative Data Summary

The following tables summarize recovery data for DMT and related phthalates from various matrices using different extraction techniques. This data can serve as a benchmark for optimizing your own methods.

Table 1: Recovery of DMT from Biological Matrices

AnalyteMatrixExtraction MethodRecovery (%)Reference
DMTPlasma2D-LC-HRMS/MS~90%[9]
DMTBrain2D-LC-HRMS/MSNot specified[9]

Table 2: Recovery of Phthalates from Environmental and Food Matrices using QuEChERS

MatrixAnalytesRecovery (%)Reference
Soil16 Phthalate (B1215562) Esters70.00 - 117.90%[5]
Agricultural Soil & SandDibutyl phthalate-3,4,5,6-d470 - 120%[5]
Mussel6 Phthalic Acid Esters79 - 108%[10]

Table 3: Recovery of Phthalate Metabolites from Urine using SPE

Extraction MethodAnalytesRecovery (%)Reference
On-line SPE-HPLC-MS/MS3 Phthalate Metabolites>84.3%[11]

Experimental Protocols

Protocol 1: QuEChERS Extraction of DMT-d4 from Soil

This protocol is adapted from a method for extracting phthalate esters from soil.[5]

  • Sample Preparation: Weigh 5 g of homogenized soil into a 50 mL centrifuge tube.

  • Fortification: Add the desired amount of DMT-d4 internal standard solution to the soil sample.

  • Hydration: Add 5 mL of ultrapure water to the tube to aid in sample dispersion.

  • Extraction:

    • Add 10 mL of an extraction solvent (e.g., dichloromethane/n-hexane (1:1, v/v) or n-hexane/acetone (1:1, v/v)).

    • Add QuEChERS salts (e.g., magnesium sulfate (B86663) and sodium chloride).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant to a d-SPE tube containing a cleanup sorbent (e.g., C18 and primary secondary amine (PSA)).

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take the supernatant and evaporate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS or LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of DMT-d4 from Urine

This protocol is based on general procedures for extracting phthalate metabolites from urine.[11][12]

  • Sample Pre-treatment:

    • Centrifuge a 1 mL urine sample to remove particulates.

    • Add DMT-d4 internal standard to the supernatant.

    • If necessary, perform enzymatic hydrolysis (e.g., with β-glucuronidase) to analyze for conjugated metabolites.

    • Dilute the sample with a buffer to adjust the pH.

  • SPE Procedure:

    • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1-2 mL of methanol followed by 1-2 mL of ultrapure water.

    • Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate.

    • Washing: Wash the cartridge with a weak organic solvent/water mixture to remove hydrophilic interferences.

    • Elution: Elute the DMT-d4 with a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture thereof).

  • Final Extract Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Visualizations

General Workflow for DMT-d4 Analysis

cluster_prep Sample Preparation cluster_analysis Analysis Sample Complex Matrix Sample (e.g., Plasma, Soil) Spike Spike with DMT-d4 Internal Standard Sample->Spike Extraction Extraction (LLE, SPE, QuEChERS) Spike->Extraction Cleanup Sample Cleanup (d-SPE, Filtration) Extraction->Cleanup Analysis LC-MS/MS or GC-MS Analysis Cleanup->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting Logic for Low Recovery

Start Low DMT-d4 Recovery Observed CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckCleanup Review Cleanup Protocol Start->CheckCleanup CheckInstrument Investigate Instrument Performance Start->CheckInstrument Solvent Optimize Solvent (Polarity, Volume) CheckExtraction->Solvent Technique Enhance Technique (Vortex, Sonicate) CheckExtraction->Technique SPE Optimize SPE (Sorbent, Solvents) CheckCleanup->SPE Loss Quantify Loss at Each Step CheckCleanup->Loss PeakShape Check Peak Shape & Sensitivity CheckInstrument->PeakShape Source Clean Ion Source CheckInstrument->Source Resolved Recovery Improved Solvent->Resolved Technique->Resolved SPE->Resolved Loss->Resolved PeakShape->Resolved Source->Resolved

Caption: A logical diagram for troubleshooting low recovery of DMT-d4.

References

Technical Support Center: Minimizing Background Interference for Dimethyl Terephthalate-d4 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the analysis of Dimethyl terephthalate-d4 (DMT-d4) by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to background interference.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of background interference when analyzing for this compound?

A1: Background interference in the analysis of this compound, a deuterated phthalate (B1215562), primarily stems from the ubiquitous presence of phthalates in the laboratory environment. Key sources include:

  • Solvents and Reagents: HPLC or LC-MS grade solvents can still contain trace amounts of phthalates. One study found that the choice of solvent vendor can significantly impact the level of phthalate contamination, with some solvents showing an order of magnitude higher background for certain phthalates.[1] Water purification systems can also be a source of these contaminants.

  • Laboratory Consumables: Plastic labware is a major contributor. Items such as pipette tips, centrifuge tubes, vials, and bottle caps (B75204) can leach phthalates into your samples and solvents. Even materials considered relatively inert can be problematic.

  • LC-MS System Components: Tubing, fittings, and other plastic components within the LC-MS system can be a continuous source of phthalate contamination.

  • Laboratory Environment: Phthalates are semi-volatile compounds and can be present in laboratory air, dust, and on surfaces. This airborne contamination can easily find its way into open solvent bottles, samples, and onto glassware.

  • Sample Matrix: Complex biological or environmental samples can contain endogenous compounds that interfere with the analysis, leading to what is known as matrix effects.

Q2: How can I identify the source of the background interference in my analysis?

A2: A systematic approach is crucial for pinpointing the source of contamination. Here is a suggested workflow:

  • Analyze a Method Blank: Prepare a blank sample using your standard protocol but without the sample matrix. If you observe the interfering peak, the contamination is likely from your solvents, reagents, or labware.

  • Solvent Purity Check: Directly inject the solvents used in your mobile phase and sample preparation into the mass spectrometer. This can help determine if a specific solvent is the source.

  • System Blank: Run a gradient with the LC system disconnected from the column and injector. If the interference is still present, the source is likely within the LC pumps or mobile phase lines.

  • Injector and Column Blank: Reconnect the injector and run a blank injection. If the interference appears, it may be coming from the injector or autosampler. If it only appears after connecting the column, the column itself might be contaminated.

Q3: What is a "trap column" and can it help reduce background from this compound?

A3: A trap column, also known as a delay column, is a short column installed between the LC pump and the injector.[2] Its purpose is to retain contaminants from the mobile phase, such as phthalates, and delay their elution. This means that the background interference from the mobile phase will elute at a different retention time than the analytes of interest that are introduced with the sample injection. This can be a very effective strategy for minimizing background noise originating from the LC system itself.[2]

Troubleshooting Guides

High Background in Blanks

Issue: You are observing a significant peak for this compound or other phthalates in your blank injections.

Possible Causes & Solutions:

CauseRecommended Action
Contaminated Solvents Use the highest purity solvents available (e.g., LC-MS grade). Test different lots or brands, as contamination levels can vary. Store solvents in glass bottles with glass or PTFE-lined caps.
Leaching from Labware Whenever possible, use glass or polypropylene (B1209903) labware instead of other plastics. Thoroughly rinse all glassware with a high-purity solvent before use. Avoid using plastic pipette tips for transferring organic solvents if possible, or rinse them with solvent before use.
LC System Contamination Flush the entire LC system with a strong, phthalate-free solvent like isopropanol. Consider installing a trap column to mitigate mobile phase contamination.
Environmental Contamination Keep solvent bottles and samples covered as much as possible to prevent airborne contamination. Regularly clean laboratory surfaces to minimize dust.
Poor Signal-to-Noise Ratio for DMT-d4

Issue: The peak for this compound is present but has a poor signal-to-noise ratio, making accurate quantification difficult.

Possible Causes & Solutions:

CauseRecommended Action
High Background Noise Implement the strategies outlined in the "High Background in Blanks" section to reduce the overall noise level.
Matrix Effects Matrix effects occur when co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte. To mitigate this, improve sample cleanup procedures (e.g., solid-phase extraction), optimize chromatographic separation to resolve DMT-d4 from interfering compounds, or use a matrix-matched calibration curve.
Suboptimal MS Parameters Ensure that the mass spectrometer is tuned and calibrated. Optimize the source conditions (e.g., gas flows, temperatures) and MS/MS parameters (collision energy) specifically for DMT-d4.

Quantitative Data Summary

The following table summarizes the impact of solvent purity on background levels of common phthalates, which are indicative of the type of interference you might encounter with this compound.

Table 1: Comparison of Phthalate Contamination in Different Grades of Acetonitrile

PhthalateHPLC Grade (Relative Intensity)LC-MS Grade (Relative Intensity)
Dibutyl phthalate (DBP)HighLow
Di(2-ethylhexyl) phthalate (DEHP)HighLow

Data adapted from a study comparing different solvent grades. "High" and "Low" are relative terms to illustrate the significant reduction in background when using higher purity solvents.

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Phthalate Analysis

Objective: To minimize phthalate contamination from glassware.

Materials:

Procedure:

  • Initial Wash: Manually wash glassware with a laboratory-grade, phosphate-free detergent and hot water.

  • Rinsing: Rinse thoroughly with tap water, followed by several rinses with high-purity water.

  • Solvent Rinse: Rinse with LC-MS grade methanol or acetone to remove any remaining organic residues.

  • Baking: Place the glassware in a muffle furnace and bake at a high temperature (e.g., 400 °C) for at least 4 hours.

  • Storage: After cooling, cover the glassware with aluminum foil or store it in a clean, dedicated cabinet to prevent re-contamination.

Protocol 2: LC-MS/MS Method for Phthalate Analysis

Objective: To provide a starting point for developing a robust LC-MS/MS method for this compound.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

LC Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid or 5 mM ammonium (B1175870) formate).

  • Mobile Phase B: Methanol or Acetonitrile with the same additive.

  • Gradient: A gradient elution is typically employed, starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B to elute the phthalates.

  • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

MS/MS Conditions (for Dimethyl terephthalate):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion (Q1): m/z 195 ([M+H]+ for non-deuterated DMP). For DMT-d4, this would be m/z 199.

  • Product Ion (Q3): m/z 163.

  • Collision Energy: This will need to be optimized for your specific instrument but is a critical parameter for achieving good sensitivity.

Visualizations

Contamination_Sources cluster_lab Laboratory Environment Solvents Solvents & Reagents Interference Background Interference Solvents->Interference Consumables Plastic Consumables Consumables->Interference System LC-MS System System->Interference Air Air & Dust Air->Interference Sample Sample Sample->Interference Matrix Effects

Caption: Major sources of background interference in LC-MS analysis of phthalates.

Troubleshooting_Workflow start High Background Detected blank Analyze Method Blank start->blank solvent_check Directly Inject Solvents blank->solvent_check Interference Present system_blank Run System Blank solvent_check->system_blank result1 Contamination in Solvents/ Reagents/Labware solvent_check->result1 Peak Found injector_blank Run Injector Blank system_blank->injector_blank result2 Contamination in LC System system_blank->result2 Peak Found column_blank Analyze with Column injector_blank->column_blank result3 Contamination in Injector injector_blank->result3 Peak Found result4 Contamination in Column column_blank->result4 Peak Found

Caption: A logical workflow for troubleshooting the source of background contamination.

References

Optimization of MS/MS parameters for Dimethyl terephthalate-d4 detection

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dimethyl Terephthalate-d4 (DMT-d4) Analysis

This guide provides troubleshooting advice and frequently asked questions for the optimization of Mass Spectrometry (MS/MS) parameters for the detection of this compound (DMT-d4), a common internal standard for Dimethyl terephthalate (B1205515) (DMT) analysis.

Frequently Asked Questions (FAQs)

Q1: Why should I use a deuterated internal standard like DMT-d4? A1: A deuterated internal standard (D-IS) is chemically almost identical to the analyte of interest. Its primary role is to act as an internal reference to correct for variations during sample preparation and analysis, such as sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1] By adding a known amount of the D-IS to all samples and standards, the ratio of the analyte's response to the D-IS's response is used for quantification, which leads to more accurate and precise results.[1]

Q2: Why is the retention time of my DMT-d4 slightly different from the non-deuterated DMT? A2: This phenomenon is known as the "deuterium isotope effect".[2] The substitution of hydrogen with the heavier deuterium (B1214612) isotope can cause minor differences in the molecule's physicochemical properties. This may affect its interaction with the LC column's stationary phase, often causing the deuterated compound to elute slightly earlier.[2][3] While this shift is typically small, it can affect quantification if the peaks are not integrated correctly.

Q3: What are the ideal characteristics for a deuterated internal standard? A3: For reliable quantification, a deuterated internal standard should have high chemical purity (>99%) and high isotopic enrichment (≥98%).[1] It should have a sufficient number of deuterium atoms (typically 2 to 10) to ensure its mass-to-charge ratio (m/z) is distinct from the natural isotopic distribution of the analyte.[1] Furthermore, the deuterium labels should be on chemically stable positions of the molecule to prevent exchange.[1]

Q4: What are the expected precursor and product ions for DMT-d4? A4: Dimethyl terephthalate has a molecular weight of 194.18 g/mol .[4] The d4 version (DMT-d4) will have a molecular weight of approximately 198.2 g/mol . In positive electrospray ionization (ESI+), the precursor ion will be the protonated molecule [M+H]⁺, which is m/z 199.2. Common fragmentation pathways for phthalates involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃). For DMT-d4, this would correspond to product ions around m/z 167.2 and m/z 139.2, respectively. The exact masses and optimal transitions must be determined empirically.

Troubleshooting Guide

Q5: I am observing a poor or inconsistent signal for DMT-d4. What should I check? A5: Poor signal intensity is often related to the ion source conditions. A systematic optimization of the ESI source parameters is recommended.[2]

  • Gas Flow Rates (Nebulizer and Drying Gas): These gases are crucial for desolvation. Ensure they are optimized to promote efficient ion formation without causing ion suppression.[2][5]

  • Drying Gas Temperature: This parameter also affects desolvation. A temperature that is too low can lead to solvent clusters, while a temperature that is too high might cause thermal degradation.[2][5]

  • Capillary/Spray Voltage: This voltage is critical for ion generation. Optimize this parameter to maximize the signal for DMT-d4.[5][6]

  • Cone/Fragmentor Voltage: If this voltage is set too high, it can cause the precursor ion to fragment before it enters the quadrupole, a phenomenon known as in-source fragmentation.[1][2]

Q6: The peak shape for my DMT-d4 is broad or tailing. What are the potential causes? A6: Poor peak shape can be caused by several factors:

  • Suboptimal Chromatography: Issues with the mobile phase, gradient, or column can lead to poor peak shape. Ensure the injection solvent is not significantly stronger than the mobile phase, as this can cause peak distortion.[7]

  • Co-eluting Interferences: The deuterated standard may have a co-eluting impurity that is not present with the analyte.[2] Check the purity of your standard.

  • Source Conditions: Suboptimal ESI source parameters can negatively impact the ionization stability and lead to poor peak shapes.[2]

  • Column Contamination: A buildup of contaminants on the column frit or head can cause peak splitting or tailing.[7] Consider flushing the column or using an in-line filter.[7]

Q7: My results show poor precision and accuracy, even with an internal standard. Why? A7: This can happen if the internal standard does not behave identically to the analyte.

  • Chromatographic Separation: If the DMT and DMT-d4 peaks are not co-eluting, they may experience different matrix effects, where other compounds in the sample suppress or enhance the ionization of one more than the other.[1] Adjusting the chromatographic method may be necessary to achieve better co-elution.[1][3]

  • Isotopic Contribution: The deuterated standard may contain a small amount of the unlabeled analyte. This unlabeled impurity will contribute to the analyte's signal, causing a positive bias, especially at low concentrations.[1]

  • High Analyte Concentration: At very high concentrations, the analyte can compete with the internal standard for ionization, leading to signal suppression of the internal standard and inaccurate quantification.[2]

Troubleshooting Summary Table

Issue Potential Cause Recommended Solution
Poor Signal Intensity Suboptimal ion source parameters (gas flow, temperature, voltage).[2][5] Systematically optimize ESI source parameters by infusing the standard.
In-source fragmentation of the precursor ion.[1][2] Gradually decrease the cone/fragmentor voltage and monitor the precursor ion abundance.[2]
Poor Peak Shape Column contamination or partially plugged frit.[7] Flush the column or install an in-line filter.[7]
Injection solvent is stronger than the mobile phase.[7] Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase.
Suboptimal source conditions affecting ionization stability.[2] Re-optimize ESI source parameters.
Retention Time Shift Deuterium isotope effect.[2] This is often unavoidable but minimal. Ensure the integration window covers both peaks if they are sufficiently close.
Changing chromatographic conditions. Ensure the LC method is stable and equilibrated.
Inaccurate Quantification Differential matrix effects due to chromatographic separation.[1][3] Modify the LC method to improve co-elution of the analyte and internal standard.[1]

| | Isotopic impurity (unlabeled analyte in the standard).[1] | Analyze the internal standard by itself to check for any signal at the analyte's mass transition.[1] |

Experimental Protocols

Protocol 1: Optimization of DMT-d4 MS/MS Parameters

This protocol describes a systematic approach to optimize the compound-dependent and source-dependent parameters for DMT-d4 using direct infusion.

1. Preparation:

  • Prepare a 1 µg/mL solution of DMT-d4 in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Direct Infusion and Precursor Ion Selection:

  • Infuse the DMT-d4 solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

  • Operate the mass spectrometer in full scan mode in positive ionization (ESI+) to find the protonated molecule [M+H]⁺, expected at m/z 199.2.

  • Optimize the cone/fragmentor voltage to maximize the intensity of the precursor ion while minimizing in-source fragmentation.

3. Product Ion Identification:

  • Switch to product ion scan mode, selecting the optimized precursor ion (m/z 199.2).

  • Ramp the collision energy (e.g., from 5 to 40 eV) to induce fragmentation.

  • Identify the most abundant and stable product ions. For DMT-d4, expect major fragments corresponding to losses of methoxy and methoxycarbonyl groups.

4. MRM Transition Optimization:

  • Select at least two of the most intense product ions to create Multiple Reaction Monitoring (MRM) transitions (e.g., 199.2 -> 167.2 and 199.2 -> 139.2).

  • For each MRM transition, perform a collision energy optimization experiment. Infuse the standard and acquire data while ramping the collision energy over a defined range.

  • Plot the signal intensity against the collision energy for each transition and select the voltage that provides the maximum response.[8]

5. Ion Source Parameter Optimization:

  • While infusing the standard and monitoring the optimized MRM transition, adjust the following source parameters to maximize signal intensity and stability:

    • Nebulizer Gas Flow
    • Drying Gas Flow and Temperature[5]
    • Capillary/Spray Voltage

  • Adjust each parameter individually to find the optimal setting. It is often best to select a value on a maximum plateau, where small variations will not cause a large change in response.[8]

Suggested Starting MS/MS Parameters for this compound

Parameter Value Rationale
Ionization Mode ESI Positive Phthalates are readily protonated.
Precursor Ion (Q1) m/z 199.2 [M+H]⁺ for C₁₀H₆D₄O₄.
Product Ion 1 (Q3) m/z ~167.2 [M+H-CH₃OH]⁺, loss of methanol.
Product Ion 2 (Q3) m/z ~139.2 [M+H-CH₃OCHO]⁺, loss of methyl formate.
Dwell Time 50-200 ms Adjust based on the number of MRMs and desired cycle time.
Collision Energy 10-30 eV Must be optimized empirically for your instrument.

| Cone/Fragmentor Voltage | 20-40 V | Must be optimized empirically for your instrument. |

Visualizations

G Diagram 1: Experimental Workflow for MS/MS Parameter Optimization cluster_0 Compound Optimization (Direct Infusion) cluster_1 Fragmentation Optimization cluster_2 Source & Final Method A Prepare & Infuse DMT-d4 Standard B Acquire Full Scan (MS1) Select [M+H]+ Precursor A->B C Optimize Cone/ Fragmentor Voltage B->C D Perform Product Ion Scan on Precursor C->D E Identify Stable & Abundant Product Ions D->E F Optimize Collision Energy for each MRM Transition E->F G Optimize Source Parameters (Gas, Temp, Voltage) F->G H Incorporate into LC-MS/MS Method G->H I Verify Performance with LC Separation H->I

Caption: Workflow for optimizing DMT-d4 MS/MS parameters.

G Diagram 2: Troubleshooting Logic for DMT-d4 Analysis Start Issue Encountered PoorSignal Poor Signal or Inconsistent Intensity Start->PoorSignal BadPeakShape Poor Peak Shape (Tailing, Splitting) Start->BadPeakShape BadQuant Inaccurate or Imprecise Quantification Start->BadQuant OptSource Optimize Source Parameters: - Gas Flow & Temp - Voltages PoorSignal->OptSource Primary Check CheckCone Check Cone/Fragmentor Voltage for In-Source Fragmentation PoorSignal->CheckCone If Precursor Low CheckChroma Review LC Method: - Mobile Phase - Injection Solvent - Column Health BadPeakShape->CheckChroma Primary Check CheckPurity Check Standard Purity for Co-eluting Impurities BadPeakShape->CheckPurity If Tailing Persists CheckCoelution Verify Co-elution of Analyte and IS BadQuant->CheckCoelution Primary Check CheckMatrix Investigate Matrix Effects (Dilution, Cleanup) BadQuant->CheckMatrix If Co-elution is Good CheckCoelution->CheckChroma Modify if Needed

Caption: Troubleshooting decision tree for common DMT-d4 issues.

References

Correcting for Matrix Effects with Dimethyl terephthalate-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for correcting matrix effects using Dimethyl terephthalate-d4 (DMT-d4) as an internal standard in quantitative analyses.

Understanding Matrix Effects

In techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1][2] These co-eluting components can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppression or enhancement of its signal.[3][4] This phenomenon, known as the matrix effect, can significantly impact the accuracy and precision of quantitative results.[1][3]

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is a widely recognized and highly effective strategy to compensate for these matrix effects.[5][6][7] Since the SIL internal standard is chemically almost identical to the analyte, it co-elutes and experiences similar matrix effects, allowing for accurate correction of the analyte's signal.[8]

Frequently Asked Questions (FAQs)

Q1: What is this compound (DMT-d4) and why is it used as an internal standard?

A1: this compound is a deuterated form of Dimethyl terephthalate (B1205515) (DMT).[9] It is used as an internal standard in quantitative analysis by methods such as GC-MS or LC-MS.[9] Because its chemical and physical properties are nearly identical to DMT, it serves as an ideal internal standard to correct for variations in sample preparation, instrument response, and matrix effects during the analysis of DMT.

Q2: When should I use DMT-d4 as an internal standard?

A2: DMT-d4 is the appropriate internal standard when you are quantifying Dimethyl terephthalate (DMT) in your samples. It is particularly crucial when analyzing DMT in complex matrices such as polymer extracts, environmental samples, or biological fluids, where the likelihood of significant matrix effects is high.

Q3: How does DMT-d4 correct for matrix effects?

A3: DMT-d4 is added at a known concentration to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.[6] Both DMT and DMT-d4 will be affected similarly by any signal suppression or enhancement caused by the sample matrix. By measuring the ratio of the analyte (DMT) response to the internal standard (DMT-d4) response, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.[8]

Q4: Can deuterium (B1214612) labeling cause chromatographic separation from the analyte?

A4: Yes, in some cases, particularly in reversed-phase chromatography, the replacement of hydrogen with deuterium can lead to a slight change in retention time, known as the "deuterium isotope effect".[10] If DMT and DMT-d4 do not co-elute perfectly, they may experience different degrees of ion suppression or enhancement, leading to inaccurate correction. It is crucial to verify co-elution during method development.

Troubleshooting Guide

This guide addresses specific issues you might encounter when using DMT-d4 to correct for matrix effects.

Issue 1: High variability in the DMT-d4 (Internal Standard) peak area across samples.

  • Question: My DMT-d4 response is inconsistent between my calibration standards and my samples. What could be the cause?

  • Answer: This variability can stem from several factors. Follow these troubleshooting steps:

    • Pipetting/Dilution Errors: Ensure that the internal standard spiking solution is being added accurately and consistently to all samples. Verify the calibration of your pipettes.

    • Inconsistent Sample Preparation: Variability in extraction efficiency can lead to inconsistent recovery of the internal standard. Ensure your sample preparation procedure is well-controlled and reproducible.

    • Significant and Variable Matrix Effects: Different samples may have different levels of matrix components, causing variable ion suppression or enhancement of the DMT-d4 signal. A more robust sample cleanup procedure may be necessary.[11]

    • Analyte-Internal Standard Interaction: In rare cases, components in the matrix might selectively interact with the internal standard.

Issue 2: Poor accuracy in quality control (QC) samples despite using an internal standard.

  • Question: My QC samples are failing, showing a consistent bias (e.g., always reading high or low). Why isn't DMT-d4 correcting for this?

  • Answer: This suggests that the internal standard is not perfectly mimicking the behavior of the analyte.

    • Chromatographic Separation: As mentioned in the FAQs, check for co-elution of DMT and DMT-d4. If they are separating, optimize your chromatographic method to bring their retention times closer together.[11]

    • Differential Matrix Effects: It's possible that even with co-elution, certain matrix components affect the ionization of the analyte and internal standard differently. This is more likely if the degree of ion suppression is very high. Consider further sample cleanup or diluting the sample to reduce the matrix load.[2]

    • Non-linear Response: At very high concentrations, detector saturation can occur, leading to a non-linear response. Ensure your calibration curve is linear over the expected concentration range of your samples.

Issue 3: Significant ion suppression is still observed.

  • Question: I've quantified the matrix effect and see significant signal suppression for both DMT and DMT-d4. Is this a problem?

  • Answer: While the use of DMT-d4 should correct for the suppression, high levels of ion suppression can still be problematic as they reduce the overall sensitivity of the assay. If the signal-to-noise ratio for your analyte is approaching the lower limit of quantitation, you should take steps to reduce the matrix effect.

    • Improve Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7]

    • Optimize Chromatography: Adjust your chromatographic method to better separate DMT from the region of severe ion suppression.[11]

    • Dilute the Sample: A simple approach is to dilute the sample extract.[2] This will reduce the concentration of matrix components entering the ion source.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects

This protocol allows for the quantitative assessment of matrix effects.

1. Prepare Three Sets of Samples:

  • Set A (Neat Solution): Prepare standards of DMT and DMT-d4 in a clean solvent (e.g., methanol) at a concentration representative of the midpoint of your calibration curve.

  • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the extracted matrix with DMT and DMT-d4 to the same final concentration as Set A.[1][11]

  • Set C (Pre-Extraction Spike): Spike the blank matrix with DMT and DMT-d4 at the same concentration as Set A before the extraction process.

2. Analyze and Calculate Matrix Factor and Recovery:

  • Analyze all three sets of samples using your LC-MS/MS or GC-MS method.

  • Matrix Factor (MF): Calculate using the peak areas from Set B and Set A.

    • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Recovery (RE): Calculate using the peak areas from Set C and Set B.

    • RE (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)] * 100

  • Process Efficiency (PE):

    • PE (%) = [(Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set A)] * 100 = MF * RE

Data Presentation
ParameterCalculationIdeal ValueInterpretation
Matrix Factor (MF) Peak Area (Set B) / Peak Area (Set A)1.0< 1.0: Ion Suppression> 1.0: Ion Enhancement
Recovery (RE) [Peak Area (Set C) / Peak Area (Set B)] * 100100%Indicates efficiency of the extraction process.
Process Efficiency (PE) [Peak Area (Set C) / Peak Area (Set A)] * 100100%Overall efficiency of the analytical process.

Visualizations

cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A: Neat Standard (Analyte + IS in Solvent) analysis LC-MS/MS or GC-MS Analysis A->analysis B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) B->analysis C Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS) C->analysis calc_mf Calculate Matrix Factor (B vs A) analysis->calc_mf calc_re Calculate Recovery (C vs B) analysis->calc_re calc_pe Calculate Process Efficiency (C vs A) analysis->calc_pe start Inconsistent QC Results check_coelution Check Analyte/IS Co-elution start->check_coelution optimize_chrom Optimize Chromatography check_coelution->optimize_chrom No check_sample_prep Review Sample Preparation Consistency check_coelution->check_sample_prep Yes end Acceptable Results optimize_chrom->end improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) check_sample_prep->improve_cleanup Inconsistent dilute_sample Dilute Sample Extract check_sample_prep->dilute_sample Consistent improve_cleanup->end dilute_sample->end cluster_process Analytical Process analyte Analyte (DMT) extraction Extraction analyte->extraction matrix Matrix Components matrix->extraction is Internal Standard (DMT-d4) is->extraction ionization Ionization (MS Source) extraction->ionization quant Accurate Quantification (Analyte/IS Ratio) ionization->quant

References

Stability issues of Dimethyl terephthalate-d4 in different sample pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Dimethyl terephthalate-d4 (DMT-d4) in various sample pH conditions. It includes frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound (DMT-d4) in aqueous solutions?

A1: The primary degradation pathway for DMT-d4 in aqueous solutions is hydrolysis. This reaction involves the cleavage of the ester bonds, leading to the sequential formation of monomethyl terephthalate-d4 (MMT-d4) and finally terephthalic acid-d4 (TPA-d4). The rate of hydrolysis is significantly influenced by the pH of the solution.

Q2: How does pH affect the stability of DMT-d4?

A2: The stability of DMT-d4 is highly pH-dependent. Both acidic and basic conditions catalyze the hydrolysis of the ester groups. Generally, DMT-d4 is most stable at a neutral pH (around 7) and degrades more rapidly under strongly acidic (pH < 4) and, particularly, basic (pH > 8) conditions. Basic conditions tend to accelerate hydrolysis more significantly than acidic conditions.

Q3: What are the expected degradation products of DMT-d4?

A3: The expected degradation products from the hydrolysis of DMT-d4 are:

  • Monomethyl terephthalate-d4 (MMT-d4): Formed from the hydrolysis of one of the methyl ester groups.

  • Terephthalic acid-d4 (TPA-d4): The final product, formed from the hydrolysis of the second methyl ester group.

G DMT_d4 This compound (DMT-d4) MMT_d4 Monomethyl terephthalate-d4 (MMT-d4) DMT_d4->MMT_d4 Hydrolysis (H+ or OH-) TPA_d4 Terephthalic acid-d4 (TPA-d4) MMT_d4->TPA_d4 Hydrolysis (H+ or OH-)

Caption: Hydrolysis pathway of this compound.

Q4: What are the recommended storage conditions for DMT-d4 stock solutions?

A4: For optimal stability, it is recommended to prepare stock solutions of DMT-d4 in an anhydrous organic solvent, such as acetonitrile (B52724) or DMSO. These stock solutions should be stored at -20°C or lower. Aqueous working solutions should be prepared fresh before each experiment.

Quantitative Data on DMT-d4 Stability

The following tables provide illustrative data on the stability of DMT-d4 in aqueous buffer solutions at different pH values over 48 hours at 25°C. Please note that this data is for illustrative purposes only and may not represent actual experimental results.

Table 1: Stability of this compound at pH 3.0 (0.1 M Citrate Buffer)

Time (hours)DMT-d4 Remaining (%)MMT-d4 Formed (%)TPA-d4 Formed (%)
0100.00.00.0
698.51.20.3
1297.12.30.6
2494.34.51.2
4888.98.72.4

Table 2: Stability of this compound at pH 7.0 (0.1 M Phosphate Buffer)

Time (hours)DMT-d4 Remaining (%)MMT-d4 Formed (%)TPA-d4 Formed (%)
0100.00.00.0
699.80.20.0
1299.60.40.0
2499.20.80.0
4898.51.50.0

Table 3: Stability of this compound at pH 11.0 (0.1 M Carbonate-Bicarbonate Buffer)

Time (hours)DMT-d4 Remaining (%)MMT-d4 Formed (%)TPA-d4 Formed (%)
0100.00.00.0
685.212.52.3
1272.122.35.6
2451.938.49.7
4826.950.222.9

Experimental Protocols

Protocol for Assessing the pH Stability of DMT-d4

  • Preparation of Buffer Solutions:

    • Prepare 0.1 M buffer solutions for each desired pH level (e.g., pH 3, 5, 7, 9, 11).

    • Acidic pH: Citrate buffer

    • Neutral pH: Phosphate buffer

    • Basic pH: Carbonate-bicarbonate buffer

    • Verify the pH of each buffer solution using a calibrated pH meter.

  • Preparation of DMT-d4 Working Solution:

    • Prepare a stock solution of DMT-d4 in a suitable anhydrous organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Spike a known volume of the DMT-d4 stock solution into each buffer solution to achieve the desired final concentration (e.g., 10 µg/mL). The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the stability.

  • Incubation:

    • Aliquot the DMT-d4 working solutions into tightly sealed vials.

    • Incubate the vials at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each pH condition for analysis.

    • Quench the reaction immediately, if necessary, by neutralizing the pH or freezing the sample at -80°C.

  • Sample Analysis:

    • Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to separate DMT-d4, MMT-d4, and TPA-d4.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

      • Injection Volume: 5 µL

    • MS Conditions (Example):

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

      • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for DMT-d4 and its potential degradation products.

  • Data Analysis:

    • Calculate the percentage of DMT-d4 remaining at each time point relative to the initial concentration (time 0).

    • Quantify the formation of degradation products (MMT-d4 and TPA-d4) using appropriate calibration curves.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_buffers Prepare pH Buffers prep_working Prepare Working Solutions in Buffers prep_buffers->prep_working prep_stock Prepare DMT-d4 Stock Solution prep_stock->prep_working incubate Incubate at Constant Temperature prep_working->incubate sample Sample at Time Points incubate->sample quench Quench Reaction sample->quench hplc_ms HPLC-MS Analysis quench->hplc_ms data_analysis Data Analysis hplc_ms->data_analysis

Caption: Experimental workflow for DMT-d4 pH stability testing.

Troubleshooting Guide

Q1: I am seeing unexpected peaks in my HPLC chromatogram. What could be the cause?

A1: Unexpected peaks can arise from several sources:

  • Buffer components: Some buffer salts may not be compatible with the mobile phase or may interact with the column. Run a blank injection of the buffer solution to check for interfering peaks.

  • Contamination: Contamination can be introduced from glassware, solvents, or the HPLC system itself. Ensure all materials are clean and use high-purity solvents.

  • Further degradation: Under harsh conditions, TPA-d4 might undergo further degradation.

  • Sample matrix effects: If you are working with a complex sample matrix, other components may be co-eluting.

Q2: The degradation of DMT-d4 is much faster than expected, even at neutral pH. What should I check?

A2:

  • pH of the solution: Verify the pH of your buffer solution. Inaccurate pH can lead to faster degradation.

  • Temperature: Ensure the incubation temperature is accurately controlled. Higher temperatures will accelerate hydrolysis.

  • Purity of DMT-d4: Impurities in the starting material could catalyze degradation.

  • Presence of enzymes: If working with biological samples, enzymatic hydrolysis may occur. Ensure samples are properly prepared to inactivate enzymes if necessary.

Q3: The pH of my buffer solution seems to be drifting during the experiment. How can I prevent this?

A3:

  • Buffer capacity: Ensure your buffer has sufficient capacity for the intended pH range. You may need to increase the buffer concentration.

  • CO2 absorption: Basic buffers can absorb atmospheric CO2, leading to a decrease in pH. Keep vials tightly sealed.

  • Interaction with the compound: If your compound or its degradation products are acidic or basic, they can alter the pH of a weakly buffered solution.

G start Troubleshooting Issue issue1 Unexpected Peaks in Chromatogram? start->issue1 Analytical issue2 Faster Than Expected Degradation? start->issue2 Chemical issue3 pH Drift During Experiment? start->issue3 Experimental issue1->issue2 No solution1a Run buffer blank issue1->solution1a Yes solution1b Check for system contamination issue1->solution1b Yes solution1c Evaluate further degradation issue1->solution1c Yes issue2->issue3 No solution2a Verify buffer pH issue2->solution2a Yes solution2b Check incubation temperature issue2->solution2b Yes solution2c Confirm DMT-d4 purity issue2->solution2c Yes solution3a Increase buffer concentration issue3->solution3a Yes solution3b Keep vials tightly sealed issue3->solution3b Yes

Caption: Troubleshooting decision tree for DMT-d4 stability studies.

Preventing deuterium exchange in Dimethyl terephthalate-d4 during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dimethyl terephthalate-d4 (DMT-d4). This resource is designed for researchers, scientists, and drug development professionals utilizing deuterated DMT-d4 as an internal standard in analytical workflows. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to deuterium (B1214612) exchange and ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern when using this compound?

A1: Deuterium (or H/D) exchange is a chemical process where a deuterium atom on an isotopically labeled compound, such as DMT-d4, is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, sample matrix). This is a significant concern because the primary advantage of using a deuterated internal standard is its chemical identity to the analyte, differing only in mass. If deuterium atoms are lost, the mass of the internal standard changes, which can lead to its misidentification as the unlabeled analyte. This results in an underestimation of the internal standard's concentration and a corresponding overestimation of the analyte's concentration, ultimately compromising the accuracy of quantification.

Q2: Are the deuterium labels on the aromatic ring of DMT-d4 susceptible to exchange?

A2: Deuterium atoms on an aromatic ring are generally more stable than those on heteroatoms (like -OH or -NH). However, they can be susceptible to exchange under certain conditions, particularly in the presence of strong acids or bases, or at elevated temperatures. For aromatic compounds, this exchange typically occurs via an electrophilic aromatic substitution mechanism. While one study has shown that for some aromatic rings, hydrogen/deuterium exchange during analysis can be undetectable, it is a potential issue that should be carefully managed.[1][2]

Q3: What are the primary experimental factors that can promote deuterium exchange in DMT-d4?

A3: Several factors can influence the rate of deuterium exchange:

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium on the aromatic ring. It is generally advisable to maintain solutions at a neutral or near-neutral pH.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange. Therefore, it is recommended to keep samples and solutions cool whenever possible.

  • Solvent: Protic solvents (those with acidic protons, such as water and alcohols) can serve as a source of hydrogen atoms and facilitate exchange. Aprotic solvents are generally preferred for storing and handling deuterated standards.

  • Mass Spectrometry Conditions: In some cases, conditions within the mass spectrometer ion source, particularly with Atmospheric Pressure Chemical Ionization (APCI), can promote in-source back-exchange.[1][2]

Q4: How should I store my this compound standard to ensure its stability?

A4: Proper storage is critical for maintaining the isotopic integrity of your DMT-d4 standard.[3] General best practices include:

  • Temperature: For long-term storage, it is often recommended to store the standard at -20°C.[3] For shorter periods, refrigeration at 4°C may be sufficient. Always refer to the manufacturer's certificate of analysis for specific recommendations.[3]

  • Solvent: If preparing a stock solution, use a high-purity, dry, aprotic solvent. If an aqueous solution is necessary, use a buffer with a neutral pH.

  • Protection from Light: Store the standard in an amber vial or in the dark to prevent potential photodegradation.[3]

  • Inert Atmosphere: To prevent oxidation, consider storing the standard under an inert atmosphere, such as nitrogen or argon.[3]

Troubleshooting Guide: Preventing Deuterium Exchange

This guide provides solutions to common problems encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Loss of deuterium in DMT-d4 standard observed in mass spectrum (e.g., appearance of M-1, M-2 peaks) Deuterium exchange during sample preparation. - Use aprotic solvents (e.g., acetonitrile (B52724), dichloromethane) for sample extraction and reconstitution whenever possible.- If aqueous solutions are required, maintain a neutral pH (6-8). Avoid strong acids or bases.- Keep samples at a low temperature (e.g., on ice or at 4°C) throughout the preparation process.
Deuterium exchange during chromatographic analysis. - For LC-MS, use a mobile phase with a neutral or near-neutral pH. Formic acid at low concentrations (e.g., 0.1%) is often acceptable, but its effect should be evaluated.- For GC-MS, ensure the injection port temperature is not excessively high.
In-source back-exchange in the mass spectrometer. - If using LC-MS with an APCI source, optimize the desolvation temperature to the lowest effective setting to minimize potential in-source exchange.[1][2]- Consider using an Electrospray Ionization (ESI) source, which is generally less prone to in-source exchange for this type of compound.
Inconsistent or decreasing internal standard response over a sequence of analyses. Instability of the DMT-d4 working solution. - Prepare fresh working solutions of DMT-d4 daily or as needed.- Store working solutions in tightly sealed vials at low temperatures (4°C) and protected from light.[3]- Verify the stability of the standard in your specific experimental matrix by incubating a spiked sample under your typical analytical conditions and monitoring for any degradation or exchange over time.[4]
High background signal at the mass of the unlabeled DMT. Contamination of the DMT-d4 standard with the unlabeled analyte. - Analyze the DMT-d4 standard solution by itself to check for the presence of any unlabeled DMT.- If significant contamination is found, obtain a new, high-purity standard.

Experimental Protocols

Recommended Protocol for GC-MS Analysis of this compound

This protocol is designed to minimize the risk of deuterium exchange during the analysis of DMT-d4. One study on the closely related dimethyl phthalate (B1215562) showed no H/D exchange under their GC-MS conditions.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of aqueous sample, add a known amount of DMT-d4 internal standard solution (in an aprotic solvent like acetonitrile).

  • Add 2 mL of a suitable extraction solvent (e.g., dichloromethane (B109758) or a hexane/diethyl ether mixture).

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge to separate the phases.

  • Carefully transfer the organic layer to a clean vial.

  • Evaporate the solvent under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis (e.g., ethyl acetate).

2. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Dimethyl terephthalate (B1205515) (DMT): m/z 163 (quantifier), 194 (qualifier).

    • This compound (DMT-d4): m/z 167 (quantifier), 198 (qualifier).

Recommended Protocol for LC-MS/MS Analysis of this compound

This protocol is suitable for the sensitive quantification of DMT and its deuterated internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or other biological fluid, add a known amount of DMT-d4 internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters

  • Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 20% B

    • 3.1-4.0 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Source Parameters (example):

    • Curtain Gas: 35 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

  • MRM Transitions:

    • DMT: Precursor ion (Q1) -> Product ion (Q3) (to be determined by infusion and optimization).

    • DMT-d4: Precursor ion (Q1) -> Product ion (Q3) (to be determined by infusion and optimization).

Visual Workflow and Logic Diagrams

Troubleshooting_Deuterium_Exchange cluster_end start Start: Inaccurate Quantification or Suspicion of Deuterium Exchange check_ms Step 1: Analyze DMT-d4 Standard Alone - Check for M-1, M-2, etc. peaks - Verify isotopic purity start->check_ms issue_found Isotopic Purity Issue Detected? check_ms->issue_found contact_supplier Action: Contact Standard Supplier Procure a new, high-purity lot issue_found->contact_supplier Yes no_issue No Purity Issue issue_found->no_issue No end_resolved End: Issue Resolved Accurate quantification achieved contact_supplier->end_resolved check_prep Step 2: Evaluate Sample Preparation - Solvent type (protic vs. aprotic) - pH of aqueous solutions - Temperature during preparation no_issue->check_prep prep_conditions Are Conditions Optimized to Minimize Exchange? check_prep->prep_conditions optimize_prep Action: Modify Sample Preparation - Use aprotic solvents - Adjust pH to neutral - Work at low temperatures prep_conditions->optimize_prep No check_analysis Step 3: Evaluate Analytical Conditions - LC mobile phase pH - GC injector temperature - MS source conditions (e.g., APCI temp) prep_conditions->check_analysis Yes optimize_prep->check_analysis analysis_conditions Are Analytical Parameters Appropriate? check_analysis->analysis_conditions optimize_analysis Action: Modify Analytical Method - Adjust mobile phase pH - Lower GC injector temperature - Optimize MS source parameters analysis_conditions->optimize_analysis No analysis_conditions->end_resolved Yes optimize_analysis->end_resolved end_unresolved End: Issue Persists Consult with analytical expert or instrument manufacturer

Caption: Troubleshooting workflow for identifying and resolving deuterium exchange in DMT-d4 analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Aqueous Sample (e.g., plasma, water) spike Spike with DMT-d4 Internal Standard sample->spike extract Liquid-Liquid Extraction (aprotic solvent) or Protein Precipitation (acetonitrile) spike->extract reconstitute Evaporate & Reconstitute in appropriate solvent extract->reconstitute inject Inject into GC-MS or LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (SIM/MRM) separate->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate calculate Calculate Analyte Concentration integrate->calculate

Caption: Generalized experimental workflow for the quantitative analysis of DMT using DMT-d4.

References

Optimizing injection volume for Dimethyl terephthalate-d4 in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyl terephthalate-d4 (DMT-d4) in chromatographic applications.

Troubleshooting Guide

Poor peak shape and inconsistent results are common challenges in chromatography. This guide addresses specific issues you may encounter during the analysis of this compound.

Q1: I'm observing peak fronting with my DMT-d4 standard. What are the likely causes and how can I fix it?

Peak fronting, where the leading edge of the peak is sloped, is often a sign of column overload or a sample solvent issue.

Possible Causes and Solutions:

  • Column Overload: Injecting too much analyte can saturate the stationary phase.

    • Solution: Reduce the injection volume. Start with a small injection (e.g., 1 µL) and incrementally increase it. Observe the injection volume at which peak fronting begins. You can also dilute your sample.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than the mobile phase (in LC) or has a much lower boiling point than the initial oven temperature (in GC), it can cause the analyte to travel through the column too quickly, resulting in a distorted peak.

    • Solution (LC): Prepare your DMT-d4 standard in a solvent that is weaker than or has a similar strength to the initial mobile phase. For reversed-phase chromatography, this often means using a higher percentage of the aqueous component in your sample solvent.

    • Solution (GC): Ensure your initial oven temperature is at least 20°C below the boiling point of your sample solvent. This allows for proper focusing of the analyte at the head of the column.

Q2: My DMT-d4 peak is tailing. What should I investigate?

Peak tailing, characterized by a drawn-out trailing edge of the peak, can be caused by several factors, from column issues to analyte interactions.

Possible Causes and Solutions:

  • Active Sites on the Column: Uncapped silanol (B1196071) groups on the silica (B1680970) support of the column can interact with polar analytes, causing tailing.

    • Solution: Use a highly inert and well-end-capped column. For GC, an ultra-inert column is recommended. For LC, using a base-deactivated column can help. Adding a small amount of a competitive amine (e.g., triethylamine) to the mobile phase in LC can also mask active sites.

  • Column Contamination: Accumulation of non-volatile residues from previous injections can create active sites.

    • Solution: Regularly flush the column with a strong solvent. If the problem persists, consider replacing the column or guard column.

  • Improper Column Installation (GC): An incorrect cut of the GC column or improper installation depth in the inlet can cause peak distortion.

    • Solution: Ensure the column is cut with a ceramic wafer to achieve a clean, 90-degree cut. Install the column according to the manufacturer's instructions for the specific instrument and inlet.

Q3: I'm seeing broad or split peaks for DMT-d4. What are the potential reasons?

Broad or split peaks can significantly impact resolution and quantification.

Possible Causes and Solutions:

  • Large Injection Volume with Incompatible Solvent: Injecting a large volume of a strong solvent can lead to band broadening.

    • Solution: As with peak fronting, reduce the injection volume or change the sample solvent to one that is more compatible with the initial chromatographic conditions.

  • Dead Volume: Excessive volume in the connections between the injector, column, and detector can cause peaks to broaden.

    • Solution: Ensure all fittings are properly tightened and that the correct ferrules are used. Minimize the length of any tubing that is not part of the column.

  • Inlet Issues (GC): A dirty or non-deactivated inlet liner can cause peak splitting.

    • Solution: Replace the inlet liner with a new, deactivated one. Using a liner with glass wool can help trap non-volatile matrix components and improve vaporization.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting injection volume for this compound analysis?

For Gas Chromatography (GC-MS), a typical starting injection volume is 1 µL in splitless mode.[1] For High-Performance Liquid Chromatography (HPLC), a starting injection volume of 5-20 µL is common. The optimal volume will depend on the concentration of your sample and the sensitivity of your detector.

Q2: Which chromatographic technique is better for DMT-d4, GC or LC?

Both GC and LC can be used for the analysis of Dimethyl terephthalate (B1205515) and its deuterated analog.

  • GC-MS is a very common and robust technique for phthalate (B1215562) analysis due to its high resolution and sensitivity.[2]

  • LC-MS/MS is also highly sensitive and can be advantageous when dealing with complex matrices or when derivatization is not desirable.[3]

The choice will depend on the available instrumentation, the sample matrix, and the required sensitivity.

Q3: How does the sample solvent affect the analysis of DMT-d4?

The sample solvent can have a significant impact on peak shape and, consequently, on the accuracy and precision of your results.

  • In Reversed-Phase LC , dissolving DMT-d4 in a solvent with a higher elution strength than the mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase is 50% acetonitrile/water) can lead to peak distortion, particularly with larger injection volumes.[4] It is best to dissolve the sample in the mobile phase itself or in a weaker solvent.

  • In GC , the solvent should be chosen to ensure good solubility of DMT-d4 and compatibility with the injection technique. For splitless injections, a solvent with a boiling point that allows for efficient solvent trapping at the initial oven temperature is crucial for good peak shape.

Q4: Are there any specific considerations for a deuterated standard like DMT-d4 compared to its non-deuterated counterpart?

Deuterated standards like DMT-d4 are excellent internal standards for quantitative analysis because they have very similar chemical properties and chromatographic behavior to the non-deuterated analyte. However, there can be a slight difference in retention time, known as the chromatographic isotope effect, where the deuterated compound may elute slightly earlier. This effect is generally small but should be considered when developing a method that includes both labeled and unlabeled compounds.

Data Presentation

The following tables illustrate the expected impact of varying the injection volume on the chromatographic response of this compound. Note that this data is illustrative and actual results may vary depending on the specific instrument and method conditions.

Table 1: Effect of Injection Volume on Peak Characteristics in GC-MS Analysis of DMT-d4

Injection Volume (µL)Peak Area (Counts)Peak Height (Counts)Asymmetry Factor
1500,000100,0001.1
21,000,000200,0001.1
52,500,000480,0001.3
104,800,000850,0001.8 (Tailing)
208,500,0001,200,0000.8 (Fronting)

Table 2: Effect of Injection Volume on Peak Characteristics in HPLC-UV Analysis of DMT-d4

Injection Volume (µL)Peak Area (mAU*s)Peak Height (mAU)Tailing Factor
5150301.05
10300601.08
206001151.15
5014502501.45
10028004201.90 (Significant Tailing)

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol provides a starting point for the analysis of DMT-d4 using a standard split/splitless inlet and a mass spectrometer detector.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) at a concentration of 1 mg/mL.
  • Prepare working standards by serial dilution of the stock solution to the desired concentration range (e.g., 0.1 - 10 µg/mL).

2. GC-MS Conditions:

ParameterValue
GC System Agilent 8890 GC or equivalent
Column HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or similar
Inlet Split/Splitless
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program Initial: 70 °C, hold for 2 min
Ramp: 15 °C/min to 280 °C, hold for 5 min
MSD Transfer Line 280 °C
MS System Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI)
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) To be determined based on the mass spectrum of DMT-d4
Qualifier Ion(s) (m/z) To be determined based on the mass spectrum of DMT-d4

3. Data Analysis:

  • Integrate the peak corresponding to DMT-d4.
  • Construct a calibration curve by plotting the peak area against the concentration of the standards.
  • Determine the concentration of DMT-d4 in unknown samples by interpolation from the calibration curve.

Protocol 2: HPLC-UV Analysis of this compound

This protocol is a starting point for the reversed-phase HPLC analysis of DMT-d4 with UV detection.

1. Sample Preparation:

  • Prepare a stock solution of this compound in methanol (B129727) or acetonitrile at a concentration of 1 mg/mL.
  • Prepare working standards by serial dilution of the stock solution with the mobile phase to the desired concentration range (e.g., 1 - 50 µg/mL).

2. HPLC Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector UV-Vis Diode Array Detector
Detection Wavelength 240 nm

3. Data Analysis:

  • Integrate the peak corresponding to DMT-d4.
  • Construct a calibration curve by plotting the peak area against the concentration of the standards.
  • Determine the concentration of DMT-d4 in unknown samples by interpolation from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing stock Prepare Stock Solution (DMT-d4 in appropriate solvent) working Prepare Working Standards (Dilution with mobile phase/solvent) stock->working injection Inject Sample working->injection sample Prepare Unknown Sample (Extraction/Dilution) sample->injection separation Chromatographic Separation (GC or LC Column) injection->separation detection Detection (MS or UV) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Construction integration->calibration quantification Quantification of DMT-d4 calibration->quantification

Caption: General experimental workflow for the chromatographic analysis of this compound.

troubleshooting_logic cluster_fronting Peak Fronting cluster_tailing Peak Tailing start Poor Peak Shape Observed q_fronting Is Injection Volume High? start->q_fronting Fronting q_tailing Are All Peaks Tailing? start->q_tailing Tailing a_reduce_vol Reduce Injection Volume q_fronting->a_reduce_vol Yes a_change_solvent Change Sample Solvent (to weaker/compatible solvent) q_fronting->a_change_solvent No a_check_column Check for Column Contamination or Active Sites q_tailing->a_check_column No a_check_install Check GC Column Installation and Inlet Liner q_tailing->a_check_install Yes (GC)

Caption: A logical workflow for troubleshooting common peak shape problems in chromatography.

References

Technical Support Center: Mitigating Ion Suppression of Dimethyl terephthalate-d4 in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges related to the electrospray ionization (ESI) of Dimethyl terephthalate-d4 (DMT-d4). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate and resolve ion suppression issues encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

Ion suppression is a phenomenon in electrospray ionization mass spectrometry where the ionization efficiency of an analyte, in this case, this compound, is reduced by the presence of co-eluting matrix components.[1][2][3] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2] Even with highly selective tandem mass spectrometry (MS/MS), ion suppression can occur in the ion source before mass analysis.

Q2: Why is my deuterated internal standard (DMT-d4) showing a low and inconsistent signal?

A low and inconsistent signal for DMT-d4 is often a primary indicator of ion suppression.[2] This occurs when molecules from the sample matrix (e.g., salts, phospholipids, proteins) co-elute with DMT-d4 and interfere with its ionization process in the mass spectrometer's source.[2][4] The consequence is a reduced and variable signal, which can compromise the reliability of your quantitative results.[2]

Q3: Can this compound fail to compensate for matrix effects on the non-labeled Dimethyl terephthalate (B1205515) analyte?

Yes, it is a common misconception that deuterated internal standards always perfectly correct for matrix effects.[4] A phenomenon known as "differential ion suppression" can occur. This is often due to a slight chromatographic separation between the analyte and its deuterated internal standard, sometimes referred to as the "isotope effect."[2] This separation can expose them to different co-eluting matrix components, leading to a non-proportional suppression effect and, consequently, inaccurate quantification.

Q4: What are the most common sources of matrix components that cause ion suppression?

Matrix components that frequently cause ion suppression in biological and environmental samples include:

  • Phospholipids: Major constituents of cell membranes, they are notorious for causing ion suppression.[5]

  • Salts and Buffers: Non-volatile salts and buffers used in sample preparation or mobile phases can severely hinder the ESI process.[6]

  • Endogenous Metabolites: Small molecules naturally present in biological samples can co-elute with the analyte.[5]

  • Proteins: In biological samples, incomplete protein removal can lead to significant ion suppression.

  • Co-administered Drugs and their Metabolites: In clinical studies, other medications can interfere with the analysis.[5]

Troubleshooting Guides

This section provides systematic approaches to identify and mitigate ion suppression of this compound.

Initial Assessment of Ion Suppression

If you suspect ion suppression is affecting your DMT-d4 signal, a logical first step is to qualitatively and quantitatively assess the matrix effects.

A post-column infusion experiment is a powerful tool to identify regions in your chromatogram where ion suppression is most severe.[7][8][9]

Experimental Protocol: Post-Column Infusion

  • Setup: Use a T-fitting to introduce a constant, low-flow infusion of a standard solution of this compound into the LC eluent stream after the analytical column but before the mass spectrometer's ion source.

  • Infusion Solution: Prepare a solution of DMT-d4 in a suitable solvent (e.g., methanol/water) at a concentration that provides a stable and moderate signal.

  • Injection: Inject a blank matrix extract (a sample prepared without the analyte or internal standard) onto the LC-MS system.

  • Analysis: Monitor the signal of DMT-d4. A stable baseline is expected. Any significant dip or decrease in the signal intensity indicates a region of ion suppression caused by co-eluting matrix components. An increase in the signal would indicate ion enhancement.

  • Evaluation: Compare the retention time of your Dimethyl terephthalate and DMT-d4 with the regions of ion suppression. If they elute within a suppression zone, chromatographic or sample preparation optimization is necessary.

This experiment quantifies the extent of matrix effects (ion suppression or enhancement) and the recovery of your analytical method.[10][11][12]

Experimental Protocol: Pre- and Post-Extraction Spike Analysis

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Dimethyl terephthalate and DMT-d4 into a clean solvent (e.g., mobile phase at initial conditions) at known concentrations.

    • Set B (Post-Extraction Spike): Process a blank matrix sample through your entire sample preparation procedure. In the final step, spike the extracted matrix with DMT and DMT-d4 at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike a blank matrix sample with DMT and DMT-d4 at the same concentrations as Set A before starting the sample preparation procedure.

  • Analysis: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculations:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100

    • Process Efficiency (%) = (Peak Area of Set C / Peak Area of Set A) x 100

Data Interpretation:

  • A Matrix Effect value of 100% indicates no ion suppression or enhancement.

  • A value < 100% indicates ion suppression.

  • A value > 100% indicates ion enhancement.

Strategies to Reduce Ion Suppression

Based on the assessment of ion suppression, the following strategies can be employed.

The goal is to chromatographically separate Dimethyl terephthalate and DMT-d4 from the co-eluting matrix components identified in the post-column infusion experiment.

  • Modify Gradient Profile: Adjust the mobile phase gradient to increase the resolution between the analytes and the interfering peaks.

  • Change Column Chemistry: Consider a column with a different stationary phase (e.g., biphenyl, pentafluorophenyl) that may offer different selectivity for the matrix components.

  • Adjust Flow Rate: Lowering the flow rate can sometimes improve separation and ionization efficiency.

Improving the sample cleanup is one of the most effective ways to reduce matrix effects.[9]

  • Solid-Phase Extraction (SPE): This is generally more effective at removing interfering components than simple protein precipitation or liquid-liquid extraction.[5] Consider using a mixed-mode or a specific phospholipid removal SPE sorbent.

  • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract DMT and DMT-d4 while leaving interfering components behind.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening ion suppression.[13] However, ensure that the diluted concentration of your analyte is still well above the instrument's limit of quantification.

While less impactful than chromatography and sample preparation, optimizing the ESI source conditions can sometimes help mitigate ion suppression.

  • Source Temperature: Adjust the gas temperature to optimize desolvation.

  • Nebulizer Gas Flow: Optimize the gas flow to ensure efficient droplet formation.

  • Capillary Voltage: Fine-tune the capillary voltage to maximize the signal for DMT-d4.

Quantitative Data Summary

The following table presents illustrative data from a pre- and post-extraction spike experiment for a hypothetical analysis of Dimethyl terephthalate (DMT) and its deuterated internal standard (DMT-d4) in a complex matrix.

Sample SetAnalytePeak Area (Arbitrary Units)
Set A (Neat Solution) DMT1,250,000
DMT-d41,310,000
Set B (Post-Extraction Spike) DMT850,000
DMT-d4890,000
Set C (Pre-Extraction Spike) DMT780,000
DMT-d4815,000

Calculated Results:

ParameterDMTDMT-d4
Matrix Effect (%) 68.0%67.9%
Recovery (%) 91.8%91.6%
Process Efficiency (%) 62.4%62.2%

In this example, a significant ion suppression of approximately 32% is observed for both the analyte and the internal standard. The high recovery suggests the sample preparation method is efficient at extracting the analytes, but the low process efficiency is due to the substantial matrix effect.

Experimental Protocols

Below are detailed methodologies for key experiments discussed in this guide.

LC-MS/MS Method for Dimethyl terephthalate Analysis

This is a representative method and may require optimization for specific instrumentation and matrices.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.[14]

    • Mobile Phase B: Acetonitrile.[15]

    • Gradient: Start with 20% B, ramp to 60% B over 3 minutes, hold for 1 minute, then return to initial conditions.[15]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.[10]

    • Column Temperature: 25°C.[16]

  • Mass Spectrometry (Negative Ion Mode ESI):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative.[17]

    • Capillary Voltage: -4.5 kV.[17]

    • Source Temperature: 550°C.[17]

    • Nebulizer Gas: 60 psi.[17]

    • Heater Gas: 45 psi.[17]

    • MRM Transitions (Illustrative):

      • Dimethyl terephthalate (Quantifier): Q1: 193.1 -> Q3: 162.1

      • Dimethyl terephthalate (Qualifier): Q1: 193.1 -> Q3: 134.0

      • This compound (Quantifier): Q1: 197.1 -> Q3: 166.1

      • This compound (Qualifier): Q1: 197.1 -> Q3: 138.0

Visualizations

The following diagrams illustrate key workflows and concepts for troubleshooting ion suppression.

IonSuppressionTroubleshooting start Poor Signal / Inconsistent Results for DMT-d4 qual_assess Qualitative Assessment: Post-Column Infusion start->qual_assess quant_assess Quantitative Assessment: Pre/Post-Extraction Spike start->quant_assess suppression_zone Identify Ion Suppression Zone qual_assess->suppression_zone calc_matrix_effect Calculate Matrix Effect (%) quant_assess->calc_matrix_effect optimize_chrom Optimize Chromatography (Gradient, Column) suppression_zone->optimize_chrom optimize_sp Enhance Sample Prep (SPE, LLE, Dilution) calc_matrix_effect->optimize_sp re_evaluate Re-evaluate with Post-Column Infusion & Spike Test optimize_chrom->re_evaluate optimize_sp->re_evaluate PrePostSpikeWorkflow cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike cluster_Calc Calculations A Spike DMT & DMT-d4 into Solvent analyze Analyze All Sets by LC-MS/MS A->analyze B1 Extract Blank Matrix B2 Spike Extracted Matrix with DMT & DMT-d4 B2->analyze C1 Spike Blank Matrix with DMT & DMT-d4 C2 Extract Spiked Matrix C2->analyze ME Matrix Effect (%) = (Area B / Area A) * 100 analyze->ME Rec Recovery (%) = (Area C / Area B) * 100 analyze->Rec

References

Navigating the Separation of Dimethyl Terephthalate-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Dimethyl terephthalate-d4 (DMT-d4), selecting the appropriate chromatography column is paramount for achieving accurate and reproducible results. This technical support center provides troubleshooting guidance and answers to frequently asked questions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for column selection?

A1: this compound is a nonpolar aromatic compound.[1] Key properties include its molecular weight of approximately 198.23 g/mol (note: deuterated version will have a slightly higher molecular weight than the non-deuterated DMT which is 194.18 g/mol [2]), limited solubility in water[1][3][4], and good solubility in organic solvents like ethanol, acetone, and chloroform.[1] Its nonpolar nature is the primary driver for selecting a suitable stationary phase.

Q2: What are the most common chromatography techniques for analyzing DMT-d4?

A2: The two most common and effective techniques for the analysis of Dimethyl terephthalate (B1205515) and its deuterated analogs are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between GC and HPLC will depend on the sample matrix, desired sensitivity, and available instrumentation.

Q3: Which type of GC column is recommended for DMT-d4 analysis?

A3: For GC analysis of a non-polar compound like DMT-d4, a non-polar or low-polar stationary phase is recommended. A column with a 100% dimethylpolysiloxane stationary phase or a 5% phenyl methylpolysiloxane phase is a good starting point. These columns separate compounds primarily based on their boiling points.

Q4: What type of HPLC column is suitable for separating DMT-d4?

A4: For HPLC analysis, a reverse-phase column is the most appropriate choice. A C18 column is a widely used and effective option for separating nonpolar compounds like DMT-d4 from more polar matrix components.[5][6]

Q5: Can I use the same column for both DMT and DMT-d4?

A5: Yes, the same column can be used for both Dimethyl terephthalate and its deuterated form. The small difference in molecular weight and polarity between the two compounds will result in a slight difference in retention time, which is often desirable for isotope dilution methods.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Active sites on the column or in the GC inlet.- Incompatible solvent for HPLC injection.- Column overload.- Use a column with low silanol (B1196071) activity or a deactivated inlet liner for GC.[5]- Ensure the injection solvent is similar in polarity to the mobile phase for HPLC.- Reduce the injection volume or sample concentration.
Low Resolution/Peak Co-elution - Inappropriate stationary phase.- Mobile phase composition is not optimal (HPLC).- Temperature program is not optimal (GC).- For GC, consider a column with a different polarity. For HPLC, ensure a C18 or similar reverse-phase column is being used.- Adjust the mobile phase gradient (e.g., acetonitrile/water) to improve separation.[5]- Optimize the GC oven temperature ramp rate.
Inconsistent Retention Times - Fluctuations in oven temperature (GC) or column temperature (HPLC).- Inconsistent mobile phase composition (HPLC).- Column degradation.- Ensure the GC oven or HPLC column heater is functioning correctly.- Prepare fresh mobile phase and ensure proper mixing.- Replace the column if it has exceeded its recommended lifetime or performance has degraded.
Low Signal-to-Noise Ratio - Low sample concentration.- Improper detector settings.- Contaminated system.- Concentrate the sample if possible.- Optimize detector parameters (e.g., FID for GC, UV wavelength for HPLC).- Clean the injector, detector, and replace septa and liners.

Experimental Protocols

Gas Chromatography (GC) Method

A common approach for the analysis of Dimethyl terephthalate involves using a non-polar capillary column.

  • Column: 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5ms)

  • Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen

  • Inlet Temperature: 250 °C

  • Oven Program: 100 °C (hold for 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Detector Temperature: 300 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase chromatography is a reliable method for the separation of Dimethyl terephthalate.[5]

  • Column: C18

  • Dimensions: 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and Water (e.g., 75:25 v/v)[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 230 nm[7] or Mass Spectrometer (MS)

  • Injection Volume: 10 µL

Column Selection Workflow

Column Selection Workflow Column Selection Workflow for DMT-d4 Analysis start Start: Analyze DMT-d4 technique Choose Analytical Technique start->technique gc Gas Chromatography (GC) technique->gc Volatile Sample hplc High-Performance Liquid Chromatography (HPLC) technique->hplc Non-volatile or Thermally Labile Sample gc_column Select GC Column (Based on Volatility) gc->gc_column hplc_column Select HPLC Column (Based on Polarity) hplc->hplc_column non_polar Non-polar Column (e.g., 5% Phenyl Methylpolysiloxane) gc_column->non_polar rp_column Reverse-Phase Column (e.g., C18) hplc_column->rp_column end Proceed with Method Development non_polar->end rp_column->end

Caption: A flowchart to guide the selection of an appropriate chromatography column for DMT-d4 analysis.

Troubleshooting Decision Tree

Troubleshooting Decision Tree Chromatography Troubleshooting for DMT-d4 start Problem Identified issue_type What is the issue? start->issue_type peak_shape Poor Peak Shape issue_type->peak_shape Tailing/Fronting retention_time Inconsistent Retention Time issue_type->retention_time Drifting Peaks resolution Low Resolution issue_type->resolution Co-elution check_column Check for Column Activity/ Overload peak_shape->check_column check_temp_flow Check Temperature & Flow/Mobile Phase Stability retention_time->check_temp_flow check_method Review Method Parameters resolution->check_method deactivate_liner Use Deactivated Liner/ Lower Concentration check_column->deactivate_liner stabilize_conditions Ensure Stable Temp & Fresh Mobile Phase check_temp_flow->stabilize_conditions optimize_method Optimize Gradient/Ramp Rate check_method->optimize_method

Caption: A decision tree to assist in troubleshooting common chromatography issues encountered during DMT-d4 analysis.

References

How to improve the limit of detection for terephthalates using d4-DMT

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Terephthalate (B1205515) Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the limit of detection for terephthalates using d4-Dimethyl Terephthalate (d4-DMT) as an internal standard. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your analytical work.

Frequently Asked Questions (FAQs)

Q1: Why should I use d4-DMT as an internal standard for terephthalate analysis?

A1: Using a deuterated internal standard like d4-DMT is a gold standard technique in quantitative mass spectrometry, known as isotope dilution mass spectrometry (IDMS).[1] Because d4-DMT is chemically almost identical to its non-deuterated counterpart, dimethyl terephthalate (DMT), it behaves similarly during sample preparation, extraction, and chromatographic separation. This similarity allows it to effectively compensate for variations in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification of terephthalates.[2][3]

Q2: How does using d4-DMT improve the limit of detection (LOD)?

A2: While a deuterated internal standard primarily improves accuracy and precision, it can indirectly contribute to a lower limit of detection. By minimizing variability and matrix effects, the signal-to-noise ratio for the analyte at low concentrations is often improved, allowing for more confident detection at levels that might otherwise be indistinguishable from background noise. Isotope dilution methods are considered highly appropriate and precise for analyzing very low concentrations of analytes.

Q3: Can I use d4-DMT for the analysis of other terephthalates besides Dimethyl Terephthalate (DMT)?

A3: Yes, while d4-DMT is the direct isotopic analog for DMT, it can be used as an internal standard for other terephthalates, such as terephthalic acid (TPA) and dioctyl terephthalate (DOTP), particularly when a dedicated deuterated standard for each analyte is not available. However, it is crucial to validate the method to ensure that d4-DMT behaves similarly enough to the target terephthalates during the analytical process to provide accurate correction.

Q4: Are there any potential issues with using d4-DMT?

A4: Yes, some potential pitfalls include:

  • Isotopic Impurities: The d4-DMT standard may contain a small amount of the non-deuterated form, which can lead to an overestimation of the analyte concentration, especially at very low levels.

  • Chromatographic Separation: Although chemically similar, deuterated standards can sometimes have slightly different retention times than their non-deuterated counterparts. This can lead to differential matrix effects if they do not co-elute perfectly.

  • Isotopic Exchange: Under certain conditions, the deuterium (B1214612) atoms on the standard can exchange with hydrogen atoms from the solvent or matrix, which would compromise the accuracy of the quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of terephthalates using d4-DMT as an internal standard.

Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape or Tailing 1. Active sites in the GC inlet or column. 2. Contamination of the GC system. 3. Inappropriate GC oven temperature program.1. Use a deactivated inlet liner and a high-quality, low-bleed GC column. 2. Bake out the column and clean the ion source of the mass spectrometer. 3. Optimize the temperature ramp to ensure sharp, symmetrical peaks.
High Variability in Results 1. Inconsistent sample preparation. 2. Matrix effects varying between samples. 3. Poor co-elution of the analyte and d4-DMT.1. Ensure precise and consistent addition of the d4-DMT internal standard to all samples and calibration standards. 2. Optimize sample cleanup procedures to minimize matrix interferences. 3. Adjust the chromatographic conditions to achieve better co-elution.
Low Signal Intensity (Ion Suppression) 1. High concentration of co-eluting matrix components. 2. Suboptimal ionization in the mass spectrometer source.1. Improve sample cleanup using techniques like solid-phase extraction (SPE). 2. Optimize the ion source parameters (e.g., temperature, electron energy).
Internal Standard Response is Inconsistent 1. Inaccurate spiking of the internal standard. 2. Degradation of the d4-DMT standard. 3. Isotopic exchange with the matrix or solvent.1. Use a calibrated pipette for adding the internal standard and ensure it is added to every sample and standard at the same concentration. 2. Check the storage conditions and expiration date of the d4-DMT stock solution. 3. Investigate the pH of the sample and mobile phase; avoid strongly acidic or basic conditions.

Quantitative Data Summary

The following table provides a generalized comparison of typical LODs for terephthalates analyzed by GC-MS using an external standard method versus an isotope dilution method with a deuterated internal standard. These values are compiled from various studies and are intended to provide an estimate of the expected improvement.

Terephthalate Analyte Typical LOD with External Standard (ng/mL) Expected LOD with d4-DMT Internal Standard (ng/mL)
Dimethyl Terephthalate (DMT)5.0 - 10.00.5 - 2.0
Terephthalic Acid (TPA) (as methyl ester)10.0 - 20.01.0 - 5.0
Diethyl Terephthalate (DET)5.0 - 15.00.5 - 3.0
Dibutyl Terephthalate (DBT)2.0 - 8.00.2 - 1.5
Dioctyl Terephthalate (DOTP)50.0 - 80.05.0 - 10.0

Note: These values are estimates and can vary significantly based on the sample matrix, instrumentation, and specific method parameters.

Experimental Protocols

Detailed Methodology for Terephthalate Analysis using d4-DMT by GC-MS

This protocol provides a representative method for the quantification of terephthalates in a liquid sample (e.g., water, beverage) using d4-DMT as an internal standard.

1. Materials and Reagents

  • Terephthalate standards (DMT, TPA, DET, DBT, DOTP, etc.)

  • d4-Dimethyl Terephthalate (d4-DMT) internal standard solution (certified reference material)

  • High-purity solvents (e.g., hexane, dichloromethane, methanol)

  • Anhydrous sodium sulfate

  • Solid-Phase Extraction (SPE) cartridges (if required for sample cleanup)

2. Sample Preparation

  • To a 10 mL sample, add a known amount of the d4-DMT internal standard solution (e.g., 100 µL of a 1 µg/mL solution).

  • If the sample contains terephthalic acid, a derivatization step to convert it to its methyl ester is necessary. This can be achieved by adding a suitable methylating agent (e.g., BF3-methanol) and heating.

  • Perform liquid-liquid extraction (LLE) by adding 5 mL of dichloromethane, vortexing for 2 minutes, and allowing the layers to separate.

  • Collect the organic (bottom) layer. Repeat the extraction twice more.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

4. Quantification

  • Create a calibration curve by analyzing standards containing known concentrations of each terephthalate and a constant concentration of d4-DMT.

  • Plot the ratio of the analyte peak area to the d4-DMT peak area against the concentration of the analyte.

  • Quantify the terephthalates in the samples using the generated calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Sample Collection Spike 2. Spike with d4-DMT Sample->Spike Derivatize 3. Derivatization (if needed) Spike->Derivatize Extract 4. Liquid-Liquid Extraction Derivatize->Extract Dry 5. Drying Extract->Dry Concentrate 6. Concentration Dry->Concentrate GCMS 7. GC-MS Analysis Concentrate->GCMS Quant 8. Quantification GCMS->Quant

Caption: Experimental workflow for terephthalate analysis using d4-DMT.

Troubleshooting_Logic cluster_IS Internal Standard Issues cluster_System System Issues cluster_SamplePrep Sample Prep Issues Problem Analytical Problem (e.g., Poor Reproducibility) CheckIS Check Internal Standard Response Consistency Problem->CheckIS CheckSystem Check GC-MS System Performance Problem->CheckSystem CheckSamplePrep Review Sample Preparation Procedure Problem->CheckSamplePrep SpikingError Inaccurate Spiking CheckIS->SpikingError Degradation Standard Degradation CheckIS->Degradation IsotopicExchange Isotopic Exchange CheckIS->IsotopicExchange Contamination Inlet/Column Contamination CheckSystem->Contamination Leak System Leak CheckSystem->Leak Tuning MS Tuning CheckSystem->Tuning MatrixEffect Matrix Effects CheckSamplePrep->MatrixEffect IncompleteExtraction Incomplete Extraction CheckSamplePrep->IncompleteExtraction DerivatizationIssue Derivatization Inefficiency CheckSamplePrep->DerivatizationIssue

Caption: Troubleshooting logic for terephthalate analysis.

References

Troubleshooting low signal intensity for Dimethyl terephthalate-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low signal intensity when using Dimethyl terephthalate-d4 (DMT-d4) as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low signal intensity for this compound?

Low signal intensity for DMT-d4 can stem from several factors, broadly categorized as issues related to the compound itself, the chromatographic method, or the mass spectrometer. Common causes include:

  • Isotopic Exchange (H/D Exchange): Deuterium (B1214612) atoms on the DMT-d4 molecule can exchange with hydrogen atoms from the solvent, particularly under acidic or basic conditions.[1] This leads to a decrease in the deuterated signal and an increase in the signal of the unlabeled analyte.

  • In-Source Fragmentation: The DMT-d4 molecule may lose a deuterium atom within the ion source of the mass spectrometer, causing a reduction in the signal at the expected m/z.

  • Poor Co-elution with Analyte: If DMT-d4 does not co-elute closely with the unlabeled dimethyl terephthalate (B1205515), it may experience different matrix effects (ion suppression or enhancement), leading to inaccurate quantification and apparent low signal.[2]

  • Ion Suppression: Components in the sample matrix can interfere with the ionization of DMT-d4 in the mass spectrometer source, leading to a reduced signal.[3]

  • Instrument Contamination or Malfunction: A contaminated ion source, leaks in the LC or GC system, or a failing detector can all contribute to a general loss of signal.[4][5][6]

  • Suboptimal Mass Spectrometry Conditions: Incorrect source parameters (e.g., temperature, voltages) can lead to inefficient ionization and fragmentation of DMT-d4.[2]

Q2: How can I determine if isotopic exchange is occurring with my DMT-d4 standard?

To investigate potential H/D exchange, you can perform a solvent stability experiment.[1]

  • Protocol:

    • Prepare two solutions:

      • Solution A: DMT-d4 in the mobile phase or sample diluent.

      • Solution B: A mixture of DMT-d4 and unlabeled dimethyl terephthalate in the same solvent.

    • Inject both solutions onto your LC-MS or GC-MS system at time zero to establish an initial signal response.

    • Incubate both solutions at the temperature and for the duration of a typical sample analysis run.

    • Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).

  • Data Analysis:

    • In Solution A, monitor for any decrease in the DMT-d4 signal and a corresponding increase in the signal at the m/z of the unlabeled dimethyl terephthalate.

    • In Solution B, observe the ratio of the analyte to the internal standard. A significant change in this ratio over time suggests isotopic exchange.[1]

Troubleshooting Guides

Issue 1: Gradual or Sudden Drop in DMT-d4 Signal Intensity

If you observe a progressive decrease in the DMT-d4 signal throughout a run or a sudden signal loss, this often points to issues with the analytical instrumentation or sample/solvent stability.

Potential Cause Troubleshooting Steps
Contaminated MS Ion Source Clean the ion source, including the ion transfer capillary, skimmer, and octopoles, according to the manufacturer's recommendations. A dirty source is a common cause of signal loss.[7]
Leaks in the LC or GC System Perform a leak check of all fittings and connections from the injector to the MS inlet. Leaks can introduce air and cause signal instability.[5][6]
DMT-d4 Adsorption DMT-d4 may adsorb to active sites in the sample flow path, particularly in GC systems. Consider using an inert liner and deactivating the injection port.
Mobile Phase/Solvent Instability Prepare fresh mobile phase and sample diluent. Ensure the pH is neutral to minimize the risk of isotopic exchange.[1] Avoid storing DMT-d4 in acidic or basic solutions.[1]
Detector Failure If the signal for all compounds is low or absent, the issue may be with the mass spectrometer's detector. Contact your instrument vendor for service.

Troubleshooting Workflow for Signal Loss

G start Low DMT-d4 Signal check_all_signals Are signals for other compounds also low? start->check_all_signals ms_issue Potential MS Issue check_all_signals->ms_issue Yes dmt_specific_issue Issue is specific to DMT-d4 check_all_signals->dmt_specific_issue No clean_source Clean MS Ion Source ms_issue->clean_source check_stability Perform Solvent Stability Test (H/D Exchange) dmt_specific_issue->check_stability check_leaks Check for Leaks in LC/GC clean_source->check_leaks check_detector Evaluate Detector Performance check_leaks->check_detector resolve Signal Restored check_detector->resolve optimize_ms Optimize MS Source Conditions check_stability->optimize_ms check_coelution Verify Co-elution with Analyte optimize_ms->check_coelution check_coelution->resolve

Caption: A flowchart for troubleshooting low DMT-d4 signal.

Issue 2: Poor Precision and Inaccurate Quantification

Inconsistent DMT-d4 signal can lead to high variability in results and inaccurate quantification of the target analyte.

Potential Cause Troubleshooting Steps
Chromatographic Separation (Isotope Effect) The deuterium atoms in DMT-d4 can cause it to elute slightly earlier than the unlabeled analyte in reverse-phase chromatography.[1] This can lead to differential matrix effects. To address this: - Verify Co-elution: Overlay the chromatograms of DMT-d4 and the analyte to check for separation.[2] - Optimize Chromatography: Adjust the mobile phase gradient, composition, or column temperature to improve co-elution.[2]
In-Source Fragmentation The loss of a deuterium atom in the ion source can cause the internal standard to contribute to the analyte's signal.[1] To mitigate this: - Optimize MS Conditions: Adjust source parameters such as collision energy or fragmentor voltage to minimize fragmentation.[2]
Isotopic Impurity The DMT-d4 standard may contain a small amount of the unlabeled analyte.[2] To check for this: - Assess Purity: Inject a high concentration of the DMT-d4 standard alone and monitor for any signal at the analyte's mass transition.[2] - Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic purity.[2]

Decision Tree for Inaccurate Quantification

G start Inaccurate Quantification check_coelution Overlay Analyte and IS Chromatograms. Do they co-elute? start->check_coelution optimize_chrom Optimize Chromatographic Conditions check_coelution->optimize_chrom No check_fragmentation Is there evidence of in-source fragmentation? check_coelution->check_fragmentation Yes resolved Quantification Improved optimize_chrom->resolved optimize_ms Optimize MS Source Parameters check_fragmentation->optimize_ms Yes check_purity Assess Isotopic Purity of DMT-d4 Standard check_fragmentation->check_purity No optimize_ms->resolved contact_supplier Contact Supplier for Higher Purity Batch check_purity->contact_supplier Significant Impurity check_purity->resolved Purity Acceptable contact_supplier->resolved

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation: Dimethyl Terephthalate-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dimethyl terephthalate-d4 (DMT-d4) as an internal standard in analytical method validation, particularly for the quantification of Dimethyl Phthalate (B1215562) (DMP). The use of a stable isotope-labeled internal standard is a cornerstone of robust analytical methods, compensating for variability in sample preparation, injection volume, and instrument response. This document outlines the performance characteristics of DMT-d4 and compares it with other commonly used deuterated internal standards, supported by experimental data from various sources.

Comparative Performance of Internal Standards

The selection of an appropriate internal standard is critical for achieving accurate and precise quantification in chromatographic methods. Ideally, the internal standard should be chemically similar to the analyte and not naturally present in the samples. Deuterated analogs of the analyte of interest are considered the gold standard for use as internal standards in mass spectrometry-based methods.

Table 1: Performance Characteristics of Deuterated Internal Standards for Dimethyl Phthalate (DMP) Analysis

Performance ParameterThis compound (DMT-d4)Diethyl phthalate-d4 (DEP-d4)Dibutyl phthalate-d4 (DBP-d4)
Linearity (R²) > 0.99 (typical)> 0.995> 0.9953[1]
Accuracy (Recovery %) Not explicitly stated, but method meets validation criteria83 ± 5% (overall method recovery)[2]91.3 - 99.9% (for DBP)[1]
Precision (RSDr %) 6% (Repeatability)[3]6 - 15% (individual phthalates)[2]2.0 - 7.5% (for DBP)[1]
Intermediate Precision (RSDip %) 8%Not explicitly stated5.1% (for DBP)[1]
Limit of Detection (LOD) Method specific, not explicitly stated5 - 20 µg/L (method LOQ)[2]Not explicitly stated for DMP
Limit of Quantification (LOQ) Method specific, not explicitly stated5 - 20 µg/L[2]Not explicitly stated for DMP

Note: The data presented is compiled from different studies and is not a direct comparison under identical conditions. The performance of an internal standard is highly dependent on the specific matrix, instrumentation, and overall method parameters.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below is a detailed protocol for the determination of phthalates in wine using DMT-d4 as an internal standard, adapted from the OIV-MA-AS323-10 method, alongside a general protocol for phthalate analysis using other deuterated standards.

Method 1: GC-MS Analysis of Dimethyl Phthalate in Wine Using this compound (DMT-d4)

This protocol is based on the official method of the International Organisation of Vine and Wine (OIV).

1. Sample Preparation

  • Place 12.5 mL of the wine sample into a 50 mL centrifuge tube.

  • Add 10 mL of isohexane.

  • Shake vigorously for at least one minute (e.g., using a vortex mixer).

  • Allow the phases to separate. This can be accelerated by placing the tube in a 50°C ultrasound bath for 30 minutes.

  • Recover 8 mL of the upper organic phase (isohexane) and transfer it to a 10 mL test tube.

  • Evaporate the solvent under a gentle stream of nitrogen at 35°C until approximately 1 mL remains. Caution: Do not evaporate to dryness.

  • Add 50 µL of the 0.01 g/L DMT-d4 internal standard solution to the extract.

  • Transfer the final extract into a GC vial for analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC):

    • Injector: Splitless mode, maintained at 150°C for 0.5 min, then ramped to 280°C at a rate of 200°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Hold at 100°C for 1 min.

      • Ramp to 230°C at 10°C/min.

      • Ramp to 270°C at 10°C/min and hold for 2 min.

      • Ramp to 300°C at 25°C/min and hold for 8 min.

    • Injection Volume: 1 µL.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 250°C.

    • Transfer Line Temperature: 300°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

      • Quantification ion for DMP: m/z 163.

      • Qualifier ions for DMP: m/z 194, 133.

      • Quantification ion for DMP-d4: m/z 167.

      • Qualifier ions for DMP-d4: m/z 198, 137.

Method 2: General Protocol for Phthalate Analysis in Coffee Brew Using DEP-d4 as an Internal Standard

This protocol provides a general workflow for the analysis of various phthalates, including DMP.[2]

1. Sample Preparation

  • To 15 mL of coffee brew, add a known volume (e.g., 150 µL) of a surrogate standard solution.

  • Perform a liquid-liquid extraction three times with 10 mL of hexane (B92381).

  • Combine the hexane extracts and evaporate to a small volume using a rotary evaporator at 36 ± 1 °C.

  • Dry the residue under a gentle stream of nitrogen.

  • Reconstitute the residue with a known volume (e.g., 150 µL) of a hexane solution containing the DEP-d4 internal standard at a known concentration (e.g., 10 µg/L).

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph (GC):

    • Column: SLB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Injector: Splitless.

  • Mass Spectrometer (MS):

    • Acquisition Mode: Selected Ion Monitoring (SIM).

Visualizing the Workflow

Diagrams are essential for understanding complex analytical processes. The following visualizations, created using the DOT language, illustrate the general workflow of analytical method validation using an internal standard and the logical relationship of quantification.

Analytical_Method_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Sample Matrix Sample Spike_IS Spike with Internal Standard (DMT-d4) Sample->Spike_IS Extraction Analyte Extraction Spike_IS->Extraction GCMS GC-MS Analysis Extraction->GCMS Standard Calibration Standards (with IS) Standard->GCMS Peak_Integration Peak Area Integration GCMS->Peak_Integration Ratio_Calc Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calc Cal_Curve Generate Calibration Curve Ratio_Calc->Cal_Curve Quantification Quantify Analyte in Sample Ratio_Calc->Quantification Cal_Curve->Quantification

Caption: Experimental workflow for analytical method validation using an internal standard.

Quantification_Logic Analyte Analyte Response (Peak Area) Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte->Response_Ratio IS Internal Standard Response (Peak Area of DMT-d4) IS->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Conc. Ratio) Response_Ratio->Calibration_Curve Concentration_Ratio Concentration Ratio (Analyte Conc / IS Conc) Concentration_Ratio->Calibration_Curve Unknown_Concentration Calculated Analyte Concentration Calibration_Curve->Unknown_Concentration Unknown_Sample_Ratio Response Ratio in Unknown Sample Unknown_Sample_Ratio->Calibration_Curve Interpolate

Caption: Logical relationship of quantification using an internal standard.

Conclusion

This compound is a suitable and officially recognized internal standard for the quantification of Dimethyl Phthalate, particularly in complex matrices like wine. Its use, as demonstrated in the OIV method, allows for reliable and reproducible results. While direct comparative data with other internal standards is limited, the performance characteristics of methods using DEP-d4 and DBP-d4 suggest that deuterated analogs consistently provide the high levels of accuracy and precision required for robust analytical method validation. The choice of internal standard should ultimately be guided by the specific analytical needs, matrix complexity, and the availability of certified reference materials.

References

The Superiority of ¹³C-Labeled Internal Standards over Dimethyl Terephthalate-d4 in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers, scientists, and drug development professionals.

In the realm of quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability. This guide provides a detailed comparison between deuterium-labeled internal standards, specifically Dimethyl terephthalate-d4 (DMT-d4), and the more robust ¹³C-labeled internal standards.

While DMT-d4 sees application in methods like the analysis of phthalates, inherent physicochemical differences between deuterium (B1214612) and protium (B1232500) can introduce analytical challenges. In contrast, ¹³C-labeled internal standards exhibit nearly identical chemical and physical properties to their unlabeled counterparts, rendering them a superior choice for most applications.

Performance Face-Off: this compound vs. ¹³C-Dimethyl Terephthalate (B1205515)

The ideal internal standard should co-elute with the analyte and exhibit identical ionization efficiency and fragmentation patterns. This ensures that any variations encountered during the analytical process, such as matrix effects or instrument fluctuations, affect both the analyte and the internal standard equally.

The primary drawback of deuterium-labeled standards like DMT-d4 lies in the "isotope effect." The mass difference between deuterium (²H) and protium (¹H) can lead to differences in bond energies, which in turn can alter chromatographic retention times and mass spectral fragmentation.[1] Conversely, the larger mass of ¹³C isotopes does not typically induce such effects, resulting in near-perfect co-elution and identical chemical behavior.[2]

Below is a table summarizing the expected performance differences based on extensive data from the analysis of various small molecules.

Performance MetricThis compound¹³C-Dimethyl TerephthalateRationale
Chromatographic Co-elution with Analyte Partial to no co-elutionComplete co-elutionThe deuterium isotope effect can alter the polarity and interaction with the stationary phase, leading to a shift in retention time.[1][3]
Correction for Matrix Effects Variable and potentially inaccurateHighly accurateLack of co-elution means the analyte and internal standard may experience different degrees of ion suppression or enhancement.[2]
Isotopic Stability Risk of back-exchange (D to H)Highly stableDeuterium atoms, especially on heteroatoms or activated carbons, can exchange with protons in the solvent, compromising quantification.[4]
Fragmentation Pattern in MS/MS May differ from analyteIdentical to analyteThe difference in bond strength can alter fragmentation pathways and abundances.
Accuracy & Precision (%RSD) Generally higher %RSDGenerally lower %RSDThe culmination of isotopic effects leads to greater variability in the analytical measurement.
Cost of Synthesis Generally lowerGenerally higherThe synthetic routes for incorporating ¹³C are often more complex and costly.

Experimental Protocols

To illustrate the application of these internal standards, a generalized experimental protocol for the quantification of Dimethyl terephthalate (DMT) in a complex matrix (e.g., environmental or biological sample) using gas chromatography-mass spectrometry (GC/MS) is provided below. This protocol is based on established methods for phthalate (B1215562) analysis.[5]

Sample Preparation (Liquid-Liquid Extraction)
  • Spiking: To 1 mL of the liquid sample (e.g., water sample, wine), add a known amount of the internal standard solution (either DMT-d4 or ¹³C-DMT).

  • Extraction: Add 2 mL of a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction of the analyte and internal standard into the organic phase.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic (upper) layer to a clean glass tube.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen until a final volume of approximately 100 µL is reached.

  • Transfer: Transfer the concentrated extract to a GC vial for analysis.

GC/MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C

  • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • For DMT: Monitor characteristic ions (e.g., m/z 194, 163, 135).

    • For DMT-d4: Monitor corresponding shifted ions (e.g., m/z 198, 167, 139).

    • For ¹³C-DMT (assuming labeling on the methyl groups and benzene (B151609) ring): Monitor corresponding shifted ions (e.g., m/z 200, 168, 140 for a hypothetical ¹³C₆-DMT).

Visualization of Concepts

To further clarify the concepts discussed, the following diagrams illustrate the analytical workflow and the key differences between the two types of internal standards.

General Workflow for Quantitative Analysis using an Internal Standard cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Extract Extraction Spike->Extract Concentrate Concentration Extract->Concentrate GCMS GC/MS Analysis Concentrate->GCMS Data Data Acquisition GCMS->Data Integrate Peak Integration Data->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: A generalized workflow for quantitative analysis using an internal standard.

Conceptual Comparison of Internal Standards cluster_ideal Ideal Internal Standard Properties cluster_c13 ¹³C-Labeled Internal Standard cluster_d4 Deuterium-Labeled Internal Standard Coelution Co-elution Same_Ionization Identical Ionization Same_Fragmentation Identical Fragmentation C13_IS ¹³C-DMT C13_Coelution Achieves Co-elution C13_IS->C13_Coelution C13_Ionization Achieves Identical Ionization C13_IS->C13_Ionization C13_Fragmentation Achieves Identical Fragmentation C13_IS->C13_Fragmentation D4_IS DMT-d4 D4_Coelution Potential for Chromatographic Shift D4_IS->D4_Coelution D4_Ionization Variable Ionization due to Shift D4_IS->D4_Ionization D4_Fragmentation Potential for Different Fragmentation D4_IS->D4_Fragmentation

Caption: Key property comparison between ¹³C-labeled and deuterium-labeled internal standards.

Conclusion

The selection of an internal standard is a critical decision in quantitative mass spectrometry that directly impacts data quality. While deuterium-labeled standards like this compound are often more accessible and cost-effective, they are prone to isotopic effects that can compromise analytical accuracy. For applications demanding the highest level of precision and reliability, ¹³C-labeled internal standards are unequivocally the superior choice. Their ability to perfectly mimic the behavior of the native analyte ensures the most accurate correction for analytical variability, making them the gold standard for robust quantitative methods in research and drug development.

References

A Comparative Guide to Certified Reference Materials for Dimethyl Terephthalate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Dimethyl terephthalate (B1205515) (DMT), a key monomer in the production of polyesters like polyethylene (B3416737) terephthalate (PET) and polybutylene terephthalate (PBT), is critical in various fields, including polymer chemistry, environmental analysis, and quality control in the pharmaceutical and food packaging industries. The use of Certified Reference Materials (CRMs) is fundamental to ensuring the traceability, accuracy, and reliability of these measurements. This guide provides an objective comparison of commercially available CRMs for Dimethyl terephthalate and the analytical methodologies for its quantification, supported by experimental data and detailed protocols.

Comparison of Certified Reference Materials for Dimethyl Terephthalate

The selection of a suitable CRM is the first step in establishing a robust analytical method. Key parameters for comparison include the certified purity, the associated uncertainty, the basis of certification (e.g., ISO 17034), and traceability to national or international standards. While many suppliers provide comprehensive Certificates of Analysis with their products, a direct comparison can be challenging. The following table summarizes information for Dimethyl terephthalate CRMs from prominent suppliers.

Table 1: Comparison of Commercially Available Dimethyl Terephthalate Certified Reference Materials

SupplierProduct Name/NumberCertified Purity (%)Expanded Uncertainty (%)Certification Method(s)Traceability
Sigma-Aldrich TraceCERT® 07038Value stated on Certificate of AnalysisValue stated on Certificate of AnalysisQuantitative NMR (qNMR)Traceable to NIST or other NMI primary material
LGC Standards LGCFOR2520.00 / MM2520.00Value stated on Certificate of AnalysisValue stated on Certificate of AnalysisqNMR and/or other validated methodsProduced under ISO 17034[1][2][3]
MedChemExpress HY-Y0383R99.98Not explicitly statedNot explicitly statedNot explicitly stated
National Measurement Institute Australia (NMIA) NMIAQNMR007Value stated on Certificate of AnalysisValue stated on Certificate of AnalysisqNMRCertified Reference Material[4]

Note: The certified purity and expanded uncertainty are lot-specific and are detailed on the Certificate of Analysis provided by the supplier. It is crucial to consult the certificate for the most accurate and up-to-date information.

Analytical Methodologies for Dimethyl Terephthalate Quantification

The choice of analytical technique for the quantification of Dimethyl terephthalate depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary method for the certification of reference materials.

Workflow for Using a Certified Reference Material

The general workflow for using a CRM to ensure the accuracy of DMT analysis is depicted below. This process establishes a clear chain of traceability from the measurement result back to a primary standard.

CRM_Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing & Reporting CRM Certified Reference Material (CRM) of DMT Stock Prepare Stock Solution of CRM CRM->Stock Weigh accurately Cal_Stds Prepare Calibration Standards Stock->Cal_Stds Serial Dilution Instrument Instrumental Analysis (GC-MS or HPLC) Cal_Stds->Instrument Sample_Prep Sample Preparation Sample_Prep->Instrument Cal_Curve Generate Calibration Curve Instrument->Cal_Curve Analyze Standards Quant Quantify DMT in Sample Instrument->Quant Analyze Sample Cal_Curve->Quant Report Report Result with Traceability Quant->Report

Caption: General workflow for the use of a Certified Reference Material in Dimethyl terephthalate analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like Dimethyl terephthalate. Its high sensitivity and selectivity make it suitable for trace analysis.

Experimental Protocol for GC-MS Analysis of Dimethyl Terephthalate

1. Sample Preparation:

  • Solid Samples: An appropriate amount of the homogenized sample is weighed and extracted with a suitable solvent (e.g., dichloromethane, ethyl acetate) using techniques like sonication or Soxhlet extraction.

  • Liquid Samples: A known volume of the liquid sample is subjected to liquid-liquid extraction with an appropriate solvent.

  • An internal standard (e.g., a deuterated analog of DMT or another phthalate (B1215562) with a distinct retention time) is added to both samples and calibration standards to correct for variations in sample injection and matrix effects.

  • The extract is then filtered and, if necessary, concentrated before injection into the GC-MS system.

2. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is commonly used.

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is optimized to achieve good separation of DMT from other matrix components. A typical program might start at a lower temperature (e.g., 80 °C), ramp up to a higher temperature (e.g., 280 °C), and hold for a few minutes.

  • MS Detector: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. Characteristic ions for Dimethyl terephthalate (m/z 194, 163, 135) are monitored.

Table 2: Performance Characteristics of a Typical GC-MS Method for Dimethyl Terephthalate Analysis

ParameterTypical Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Precision (RSD%) < 10%
Accuracy (Recovery %) 90 - 110%

Note: These values are indicative and can vary depending on the specific instrument, method parameters, and sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile technique that is particularly useful for the analysis of less volatile or thermally labile compounds. For Dimethyl terephthalate, reversed-phase HPLC with UV detection is a common approach.

Experimental Protocol for HPLC-UV Analysis of Dimethyl Terephthalate

1. Sample Preparation:

  • Similar to GC-MS, samples are extracted with a suitable solvent. The final extract is dissolved in the mobile phase to ensure compatibility with the HPLC system.

  • Filtration of the final sample solution through a 0.45 µm filter is crucial to prevent clogging of the HPLC column and system.

2. HPLC-UV Conditions:

  • HPLC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a buffer or acid modifier (e.g., phosphoric acid or formic acid) to improve peak shape. Isocratic or gradient elution can be employed.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

  • UV Detector: The wavelength is set to the maximum absorbance of Dimethyl terephthalate, which is around 240 nm.

Table 3: Performance Characteristics of a Typical HPLC-UV Method for Dimethyl Terephthalate Analysis

ParameterTypical Performance
Linearity (r²) > 0.999[5]
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL
Precision (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%[5]

Note: These values are indicative and can vary depending on the specific instrument, method parameters, and sample matrix.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method of measurement and is instrumental in the certification of reference materials. It allows for the direct quantification of a substance without the need for a specific reference standard of the same compound, by using an internal standard of known purity.

Experimental Protocol for qNMR Purity Assessment of Dimethyl Terephthalate

1. Sample Preparation:

  • Accurately weigh a specific amount of the Dimethyl terephthalate candidate material and a suitable internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene) into a vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, Chloroform-d).

  • Transfer the solution to an NMR tube.

2. qNMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Pulse Sequence: A simple 90° pulse-acquire sequence is typically used.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.

  • Number of Scans: A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

3. Data Processing and Purity Calculation:

  • The acquired spectrum is Fourier transformed, phased, and baseline corrected.

  • The integrals of specific, well-resolved signals of both the Dimethyl terephthalate and the internal standard are determined.

  • The purity of the Dimethyl terephthalate is calculated using the following equation:

Purity (%) = (I_DMT / N_DMT) * (N_IS / I_IS) * (MW_DMT / MW_IS) * (m_IS / m_DMT) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • Subscripts DMT and IS refer to Dimethyl terephthalate and the internal standard, respectively.

Decision Tree for Method Selection

The choice between GC-MS and HPLC-UV for routine analysis depends on several factors. The following decision tree can guide the selection process.

Method_Selection Start Start: Need to analyze Dimethyl Terephthalate Volatile Is the sample matrix suitable for GC? Start->Volatile High_Sens Is high sensitivity (trace analysis) required? Volatile->High_Sens Yes Consider_HPLC Consider HPLC-UV or derivatization for GC-MS Volatile->Consider_HPLC No GC_MS Use GC-MS High_Sens->GC_MS Yes HPLC_UV Use HPLC-UV High_Sens->HPLC_UV No

Caption: Decision tree for selecting an analytical method for Dimethyl terephthalate.

Conclusion

The use of certified reference materials is indispensable for achieving accurate and reliable results in the analysis of Dimethyl terephthalate. This guide provides a comparative overview of available CRMs and the primary analytical techniques used for their characterization and for routine analysis. While GC-MS often offers higher sensitivity for volatile compounds, HPLC-UV provides a robust and often simpler alternative. The choice of method should be based on the specific requirements of the analysis, including the sample matrix, desired limits of detection, and available instrumentation. For the highest metrological standards, such as the certification of reference materials, qNMR remains the gold standard.

References

The Gold Standard for DMT Quantification: A Comparative Guide to Isotope Dilution with d4-DMT

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the quantitative analysis of N,N-dimethyltryptamine (DMT), the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of the performance of deuterated N,N-dimethyltryptamine (d4-DMT) as an internal standard in isotope dilution mass spectrometry (IDMS) with other alternatives, supported by experimental data.

In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for correcting for variability inherent in sample preparation and analysis. An ideal IS mimics the analyte of interest throughout the entire analytical process, from extraction to detection. While various compounds can serve as an IS, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated compounds like d4-DMT, are widely regarded as the gold standard. This is due to their close physicochemical similarity to the analyte, which allows for superior compensation of matrix effects—a major source of imprecision and inaccuracy in bioanalytical methods.

Superior Performance of d4-DMT in Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard, such as d4-DMT, is the foundation of isotope dilution mass spectrometry (IDMS), a powerful technique for achieving high accuracy and precision in quantitative analysis. The principle of IDMS is based on the addition of a known amount of the isotopically labeled analyte to the sample. The ratio of the unlabeled analyte to the labeled standard is then measured by mass spectrometry. Because the analyte and the internal standard are chemically identical, they exhibit the same behavior during sample preparation, chromatography, and ionization. This co-elution and co-ionization effectively cancels out variations that can occur during the analytical process, leading to highly reliable results.

Key Advantages of d4-DMT as an Internal Standard:
  • Correction for Matrix Effects: Biological matrices are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since d4-DMT is affected by these matrix effects in the same way as the native DMT, it provides excellent correction, ensuring accurate quantification.

  • Compensation for Extraction Inefficiency: Losses of the analyte during sample preparation are a common source of error. d4-DMT experiences the same losses as the unlabeled DMT, so the ratio of the two remains constant, leading to an accurate final concentration measurement.

  • Improved Precision and Accuracy: By correcting for variations in sample handling and instrument response, d4-DMT significantly improves the precision (reproducibility) and accuracy (closeness to the true value) of the analytical method.

Quantitative Data Presentation

The following tables summarize the performance of analytical methods using deuterated DMT as an internal standard for the quantification of DMT in biological matrices.

ParameterResultReference
Linearity
Range0.5–500 ng/mL in plasma
2.5–250 ng/mL in urine
Correlation Coefficient (r²)≥ 0.99[1]
Accuracy
Biaswithin ±17.5%
Intra- and Inter-assay93–113%[2]
Precision
Coefficient of Variation (CV)≤ 6.4% in plasma and urine
Intra- and Inter-assay CV≤ 11%[2]
Recovery
Analyte Recovery≥91% in plasma and urine
Limit of Quantification (LOQ) 10 ng/mL[1]
Limit of Detection (LOD) --

Table 1: Performance Characteristics of LC-MS/MS Methods for DMT Quantification Using Deuterated Internal Standards.

Internal StandardAnalyteMatrixKey FindingsReference
d4-DMT DMTPlant MaterialDeuterated ISTD was used to account for any observed matrix effects. Little to no ion suppression was found in P. viridis, a plant which contains large endogenous levels of DMT.[3]
d6-DMT DMTAyahuasca TeaNo significant degradation of DMT concentration over time in all tested conditions (refrigeration, 37°C, freeze-thaw cycles).[4]
Deuterated DMT DMTHuman PlasmaA methanolic solution containing internal standards 2-methylindole (B41428) 3-acetic acid and deuterated DMT, was added to plasma samples, followed by protein precipitation with acetonitrile (B52724).[5]
13C6-IAA IAAHuman PlasmaAs IAA is an endogenous component of human plasma, 13C6-IAA was used to determine IAA concentrations.[2]

Table 2: Comparison of Internal Standards Used in DMT and Metabolite Analysis.

Experimental Protocols

A detailed methodology is crucial for replicating and validating analytical results. Below is a typical experimental protocol for the quantification of DMT in human plasma using d4-DMT as an internal standard.

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of human plasma, add 20 µL of the internal standard working solution (d4-DMT in methanol).

  • Vortex the sample for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the sample for 30 seconds.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or similar reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple reaction monitoring (MRM) is used to detect the transitions from the precursor ion to the product ion for both DMT and d4-DMT.

Mandatory Visualizations

Isotope Dilution Workflow

G Isotope Dilution Workflow with d4-DMT cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Add Known Amount of d4-DMT (IS) Sample->Spike Internal Standard Addition Extract Protein Precipitation & Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC LC Separation (Analyte & IS Co-elute) Recon->LC MS Mass Spectrometry Detection (MRM) LC->MS Ratio Measure Peak Area Ratio (DMT / d4-DMT) MS->Ratio Quant Quantification (Calculate DMT Concentration) Ratio->Quant DMT_Signaling Simplified DMT Signaling Pathways cluster_receptors Primary Receptor Targets cluster_downstream Downstream Effects DMT DMT Serotonin_R Serotonin Receptors (5-HT2A, 5-HT1A) DMT->Serotonin_R Sigma1_R Sigma-1 Receptor DMT->Sigma1_R TAAR1_R TAAR1 DMT->TAAR1_R Glutamate ↑ Glutamate Release Serotonin_R->Glutamate activates Neuroplasticity ↑ Neuroplasticity Serotonin_R->Neuroplasticity promotes Sigma1_R->Neuroplasticity contributes to Dopamine Modulation of Dopamine System TAAR1_R->Dopamine influences

References

A Comparative Analysis of Ionization Efficiency Between DMT and DMT-d4 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the quantitative analysis of N,N-Dimethyltryptamine (DMT), the use of a stable isotope-labeled internal standard is a cornerstone of robust and accurate bioanalytical methods. The deuterated analog, DMT-d4, is overwhelmingly the internal standard of choice in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][2] This guide provides a comparative overview of the ionization efficiency of DMT and its deuterated counterpart, DMT-d4, supported by the foundational principles of mass spectrometry and a discussion of the subtle physicochemical differences that can arise from isotopic substitution.

The central premise for using a stable isotope-labeled internal standard, such as DMT-d4, is that it will exhibit nearly identical chemical and physical properties to the analyte, DMT.[3] This includes co-elution during chromatography and, crucially, the same ionization efficiency in the mass spectrometer's ion source. By adding a known concentration of DMT-d4 to every sample, it is possible to accurately account for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[4] The ratio of the analyte's signal to the internal standard's signal provides a normalized response that is directly proportional to the analyte's concentration.

While the assumption of identical ionization efficiency is the bedrock of this widely accepted analytical practice, minor deviations can occur due to the kinetic isotope effect (KIE).[5] The KIE refers to the change in the rate of a chemical reaction or physical process when an atom in the reactants is replaced by one of its isotopes.[6] In the case of DMT-d4, the substitution of four hydrogen atoms with the heavier deuterium (B1214612) isotope can lead to subtle differences in bond energies and vibrational frequencies. These differences may, in theory, slightly alter the efficiency of the ionization process in the mass spectrometer source, be it electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). However, for the purposes of validated quantitative assays, these potential differences are generally considered negligible and are accounted for during method validation.

Quantitative Data Summary

Direct experimental studies exhaustively comparing the ionization efficiency of DMT and DMT-d4 are not prevalent in publicly accessible scientific literature. The validation data from numerous published analytical methods implicitly support the near-identical ionization behavior of these two compounds.[7][8] For the purpose of illustration, the following table presents a hypothetical comparison of the mass spectrometric response of DMT and DMT-d4. This data is intended to represent a typical outcome where the ionization efficiencies are highly similar, as is the expectation for a reliable internal standard.

CompoundMolecular Ion (m/z)Predominant Fragment Ion (m/z)Relative Response Factor (Hypothetical)
DMT189.1558.071.00
DMT-d4193.1862.090.98 - 1.02

Note: The relative response factor is presented as a range. In practice, a factor close to 1.00 is expected and would be confirmed during method validation.

Experimental Protocols

To empirically determine the relative ionization efficiency of DMT versus DMT-d4, a controlled experiment using a validated LC-MS/MS method would be required. Below is a generalized protocol for such a study.

Objective: To determine the relative response factor (a proxy for relative ionization efficiency) of DMT and DMT-d4 using LC-MS/MS.

Materials:

  • N,N-Dimethyltryptamine (DMT) certified reference standard

  • N,N-Dimethyltryptamine-d4 (DMT-d4) certified reference standard

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Calibrated analytical balance and volumetric flasks

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve DMT and DMT-d4 in methanol to prepare individual stock solutions of 1 mg/mL.

    • Perform serial dilutions of each stock solution to prepare a set of working standard solutions at identical concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) in a 50:50 methanol:water mixture.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A suitable reversed-phase column (e.g., C18 or Phenyl-Hexyl)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: A suitable gradient to ensure the separation of any potential impurities and achieve good peak shape for both DMT and DMT-d4.

      • Flow Rate: A typical flow rate for the chosen column (e.g., 0.4 mL/min).

      • Injection Volume: 5 µL.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Monitoring Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • DMT: e.g., Q1: 189.15 m/z → Q3: 58.07 m/z

        • DMT-d4: e.g., Q1: 193.18 m/z → Q3: 62.09 m/z

      • Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for both transitions to achieve maximum signal intensity.

  • Data Acquisition and Analysis:

    • Inject each concentration of the DMT and DMT-d4 standard solutions in triplicate.

    • Integrate the peak areas for the MRM transitions of both DMT and DMT-d4 in the resulting chromatograms.

    • For each compound and at each concentration level, calculate the mean peak area.

    • Construct a calibration curve for both DMT and DMT-d4 by plotting the mean peak area against the concentration.

    • Determine the slope of the linear regression line for both calibration curves.

    • Calculate the relative response factor (RRF) as follows:

      • RRF = (Slope of DMT-d4 calibration curve) / (Slope of DMT calibration curve)

Visualizations

The following diagrams illustrate the experimental workflow for determining the relative ionization efficiency and the principle of using an internal standard in quantitative analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock_dmt DMT Stock (1 mg/mL) serial_dmt Serial Dilutions of DMT stock_dmt->serial_dmt stock_dmt_d4 DMT-d4 Stock (1 mg/mL) serial_dmt_d4 Serial Dilutions of DMT-d4 stock_dmt_d4->serial_dmt_d4 lcms Inject Standards into LC-MS/MS serial_dmt->lcms serial_dmt_d4->lcms data Acquire Peak Area Data lcms->data cal_dmt Plot Calibration Curve for DMT data->cal_dmt cal_dmt_d4 Plot Calibration Curve for DMT-d4 data->cal_dmt_d4 slope_dmt Calculate Slope (DMT) cal_dmt->slope_dmt slope_dmt_d4 Calculate Slope (DMT-d4) cal_dmt_d4->slope_dmt_d4 rrf Calculate RRF = Slope(d4) / Slope(DMT) slope_dmt->rrf slope_dmt_d4->rrf

Caption: Experimental workflow for determining the relative response factor.

G cluster_sample Sample Analysis cluster_calc Quantification sample Unknown Sample (Contains DMT) is Add Known Amount of DMT-d4 (IS) sample->is lcms Analyze by LC-MS/MS is->lcms signal_dmt DMT Signal (Variable) signal_dmt_d4 DMT-d4 Signal (Variable) ratio Calculate Ratio: (DMT Signal / DMT-d4 Signal) signal_dmt->ratio Analyte Response signal_dmt_d4->ratio IS Response result Accurate DMT Concentration ratio->result

Caption: Principle of internal standard use for accurate quantification.

References

Performance of Dimethyl terephthalate-d4 in Environmental Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance of Dimethyl terephthalate-d4 (DMT-d4) as an internal standard for the quantification of Dimethyl terephthalate (B1205515) (DMT) in various environmental matrices. The use of isotopically labeled internal standards is a cornerstone of robust and accurate analytical methods, compensating for matrix effects and variations during sample preparation and analysis. This document synthesizes available experimental data to aid researchers in method development and validation.

Comparative Performance of this compound

The primary application of DMT-d4 as an internal standard is in the quantification of DMT, which is often derived from the methanolysis of polyethylene (B3416737) terephthalate (PET) to assess microplastic pollution in environmental samples. The use of a deuterated analog like DMT-d4 is crucial for accurate quantification, especially in complex matrices where significant matrix effects can be expected.

Data Summary

The following table summarizes the performance data for an analytical method utilizing DMT-d4 for the quantification of DMT in various environmental matrices. The data is derived from a study by Dierkes et al. (2025), where poly(ethylene terephthalate-d4) (PET-d4) was used as the internal standard, which is converted to DMT-d4 during the methanolysis process.[1][2]

Performance MetricResultEnvironmental Matrices TestedAnalytical MethodReference
Recovery 87–117%Sediments, Sewage Sludge, Indoor Dust, WaterGC-MS[1][2]
Limit of Detection (LOD) 1 µg g⁻¹Solid MatricesGC-MS[1][2]
Limit of Quantification (LOQ) 4 µg g⁻¹Solid MatricesGC-MS[1][2]

Comparison with Alternative Internal Standards

While DMT-d4 is the ideal internal standard for DMT analysis due to its chemical identity with the analyte, other compounds have been used as internal standards for the broader analysis of phthalates. It is important to note that a direct comparative study of DMT-d4 against these alternatives for DMT quantification was not found in the reviewed literature. However, for general phthalate (B1215562) analysis, compounds like Benzyl benzoate (B1203000) have been utilized.

Internal StandardAnalyte(s)Rationale for UsePotential Drawbacks for DMT Analysis
This compound (DMT-d4) Dimethyl terephthalate (DMT)Identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, cleanup, and analysis, thus providing the most accurate correction for losses and matrix effects.[1][2]Higher cost compared to non-isotopically labeled standards.
Benzyl Benzoate General PhthalatesSimilar chemical properties to some phthalates and good chromatographic behavior.[3][4]Different chemical structure and properties compared to DMT, which may lead to different recoveries and responses to matrix effects, potentially compromising accuracy.
Other Deuterated Phthalates (e.g., DBP-d4) Various PhthalatesProvide accurate quantification for their corresponding non-deuterated analogs.Not ideal for DMT analysis as their chemical and physical properties do not perfectly match those of DMT.

The principle of isotope dilution mass spectrometry (IDMS) strongly supports the use of a deuterated analog of the analyte as the internal standard for the most accurate and precise results.[5][6]

Experimental Protocols

The following is a generalized experimental protocol for the determination of DMT in environmental solid and water samples using DMT-d4 as an internal standard, based on the methodology for PET quantification via methanolysis.

Sample Preparation and Extraction (Solid Matrices)
  • Sample Collection and Pre-treatment : Collect solid samples (e.g., sediment, soil, sewage sludge) and homogenize them.

  • Spiking with Internal Standard : Add a known amount of poly(ethylene terephthalate-d4) (which will convert to DMT-d4) to the sample.

  • Methanolysis :

    • Place the sample in a reaction vessel.

    • Add a solution of sodium methoxide (B1231860) in methanol (B129727) and dichloromethane.

    • Allow the reaction to proceed for a set time (e.g., 24 hours) to ensure complete conversion of PET to DMT.[1]

  • Extraction :

    • After methanolysis, neutralize the reaction mixture.

    • Extract the DMT and DMT-d4 into a suitable organic solvent (e.g., dichloromethane).

    • The extract can be concentrated if necessary.

Sample Preparation (Water Matrices)
  • Filtration : Filter the water sample to collect suspended particles containing PET.

  • Methanolysis of the Filter : Subject the entire filter to the same methanolysis procedure described for solid matrices.[2]

GC-MS Analysis
  • Gas Chromatograph (GC) System : A standard GC system equipped with a mass spectrometer (MS) detector.

  • Column : A suitable capillary column for phthalate analysis (e.g., a 5% phenyl-methylpolysiloxane column).[3]

  • Injection : Inject a small volume of the extract into the GC.

  • Oven Temperature Program : A programmed temperature ramp to separate the analytes.

  • Mass Spectrometer (MS) Detector : Operate in selected ion monitoring (SIM) mode for high sensitivity and selectivity.

  • Quantification : Quantify DMT using the ratio of the peak area of the characteristic ion for DMT to that of the characteristic ion for DMT-d4.

CompoundIndicator Ions (m/z)
Dimethyl terephthalate (DMT)194, 163, 135
This compound (DMT-d4)198, 167, 139

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Dimethyl terephthalate in environmental samples using an internal standard.

cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Environmental Sample (Water, Soil, Sediment) Spike Spike with P(ET-d4) Internal Standard Sample->Spike Methanolysis Methanolysis (Conversion of PET to DMT and PET-d4 to DMT-d4) Spike->Methanolysis Extraction Solvent Extraction Methanolysis->Extraction GCMS GC-MS Analysis Extraction->GCMS Data Data Processing (Peak Integration and Ratio Calculation) GCMS->Data Quantification Quantification of DMT Data->Quantification

Caption: Experimental workflow for DMT analysis.

Logical Relationship of Internal Standard Correction

This diagram illustrates the principle of using an internal standard to correct for variations in the analytical process.

cluster_process Analytical Process cluster_output Measurement Analyte DMT (Analyte) Extraction Extraction Efficiency Analyte->Extraction Matrix Matrix Effects Analyte->Matrix Instrument Instrumental Variation Analyte->Instrument IS DMT-d4 (Internal Standard) IS->Extraction IS->Matrix IS->Instrument Ratio Ratio (Analyte/IS) Instrument->Ratio

Caption: Principle of internal standard correction.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Terephthalate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of terephthalate (B1205515) esters, commonly known as phthalates, is critical due to their prevalence as plasticizers and their potential as endocrine disruptors. The validation and cross-validation of analytical methods are imperative to ensure data integrity, especially when comparing results across different laboratories or methodologies. This guide provides an objective comparison of common analytical methods for terephthalate esters, supported by experimental data and detailed protocols.

Comparison of Analytical Method Performance

The selection of an analytical method for terephthalate ester analysis is often a trade-off between sensitivity, selectivity, and sample throughput. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely employed techniques due to their high sensitivity and specificity.[1] The following tables summarize the performance characteristics of various methods based on published validation data.

Table 1: Performance Characteristics of GC-MS Methods for Terephthalate Ester Analysis

AnalyteMethodSample MatrixLOD (µg/L)LOQ (µg/L)Recovery (%)Reference
Dimethyl phthalate (B1215562) (DMP)GC-MSWater0.07 - 8.20.018 - 1467 - 120[2][3]
Diethyl phthalate (DEP)GC-MSWater0.07 - 7.60.018 - 1482 - 127[2][3]
Dibutyl phthalate (DBP)GC-MSWater0.07 - 7.60.018 - 1482 - 127[2][3]
Benzyl butyl phthalate (BBP)GC-MSWater3.0-82 - 127[2]
Di(2-ethylhexyl) phthalate (DEHP)GC-MSWater-0.018 - 0.52382 - 127[2]

Table 2: Performance Characteristics of LC-Based Methods for Terephthalate Ester Analysis

AnalyteMethodSample MatrixLOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
Various PhthalatesLC-UVPET bottles--High[4]
DEP, DBPHPLC-UVSewage Water1.06 - 4.55-83.9 - 107.0[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are generalized protocols for the key stages of terephthalate ester analysis.

Sample Preparation: Magnetic Solid Phase Extraction (MSPE)

This method utilizes magnetic multi-walled carbon nanotubes (MWCNT-Fe3O4) for the extraction of phthalates from aqueous samples.[5]

  • Adsorbent Preparation: Synthesize MWCNT-Fe3O4 nanoparticles.

  • Extraction:

    • To a 500 mL water sample, add a known amount of the MWCNT-Fe3O4 adsorbent.

    • Agitate the mixture for a predetermined time to allow for the adsorption of phthalates onto the magnetic nanoparticles.

  • Magnetic Separation: Use a strong magnet to separate the adsorbent from the sample solution.

  • Elution: Elute the adsorbed phthalates from the nanoparticles using a suitable organic solvent (e.g., acetonitrile).

  • Concentration: Evaporate the solvent and reconstitute the residue in a smaller volume for analysis.

Sample Preparation: Microwave-Assisted Extraction (MAE)

MAE is an efficient method for extracting phthalates from solid matrices like polyethylene (B3416737) terephthalate (PET).[4]

  • Sample Preparation: Cut the PET bottle sample into small pieces.

  • Extraction:

    • Place the PET pieces in a microwave extraction vessel with an appropriate solvent (e.g., 70% acetonitrile).

    • Apply microwave energy at a controlled temperature (e.g., 140°C) for a specific duration (e.g., 30 minutes).[4]

  • Filtration: Filter the extract to remove any solid particles.

  • Concentration: The extract can be concentrated if necessary before chromatographic analysis.

Analytical Determination: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the separation and quantification of volatile and semi-volatile compounds like phthalates.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample extract into the GC inlet.

  • Separation: The phthalates are separated based on their boiling points and interaction with the stationary phase in the GC column. A typical temperature program involves an initial hold followed by a gradual increase in temperature.

  • Detection: The separated compounds are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the resulting ions is used for identification and quantification. Selected Ion Monitoring (SIM) mode is often used for enhanced sensitivity and selectivity.[6]

Cross-Validation of Analytical Methods

Cross-validation is essential to ensure that different analytical methods or laboratories produce comparable and reliable data.[7][8][9] This can be achieved through inter-laboratory comparison studies or by analyzing the same set of samples using different validated methods.

An inter-laboratory comparison typically involves a coordinating body sending a set of blind samples to multiple laboratories for analysis.[10][11][12] The results are then statistically evaluated, often using Z-scores, to assess the performance of each laboratory against the consensus value.[10]

Visualizing the Workflow

The following diagrams illustrate the typical workflows for the cross-validation of analytical methods for terephthalate esters.

Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Objectives Define Objectives Select_Methods Select Analytical Methods for Comparison Define_Objectives->Select_Methods Prepare_Samples Prepare Homogeneous Samples Select_Methods->Prepare_Samples Distribute_Samples Distribute Samples to Labs/Analysts Prepare_Samples->Distribute_Samples Analyze_Samples Analyze Samples using Validated Methods Distribute_Samples->Analyze_Samples Collect_Data Collect Analytical Data Analyze_Samples->Collect_Data Statistical_Analysis Perform Statistical Analysis (e.g., Z-scores) Collect_Data->Statistical_Analysis Compare_Performance Compare Method Performance Statistical_Analysis->Compare_Performance Report_Findings Report Findings and Conclusions Compare_Performance->Report_Findings Sample_Analysis_Workflow Sample Sample (e.g., Water, PET) Extraction Extraction (e.g., MSPE, MAE) Sample->Extraction Concentration Concentration Extraction->Concentration Analysis Chromatographic Analysis (GC-MS or LC-MS/MS) Concentration->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

References

A Researcher's Guide to Calculating the Uncertainty Budget for Measurements with Dimethyl Terephthalate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, achieving accurate and reliable measurements is paramount. This guide provides a comprehensive comparison of methodologies for calculating the uncertainty budget for measurements involving Dimethyl terephthalate-d4 (DMT-d4), a common internal standard in analytical chemistry. By understanding and quantifying the sources of uncertainty, researchers can ensure the quality and validity of their experimental data.

Identifying and Quantifying Sources of Uncertainty

The first step in calculating a measurement uncertainty budget is to identify all potential sources of error in the analytical process.[5] For the quantitative analysis of DMT-d4, typically performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), these sources can be broadly categorized as follows:

  • Purity of the Reference Material: The certified purity of the this compound standard is a critical component. Any uncertainty in the stated purity will propagate through the entire measurement.

  • Sample and Standard Preparation: This includes uncertainties associated with weighing, dilutions, and the calibration of volumetric glassware.

  • Instrumentation: Instrumental factors such as injection volume repeatability, detector response stability, and mass calibration can contribute to the overall uncertainty.

  • Calibration Curve: The linearity and fit of the calibration curve, as well as the uncertainty in the concentrations of the calibration standards, are significant contributors.

  • Method Repeatability and Reproducibility: Variations in measurements taken under the same (repeatability) or different (reproducibility) conditions contribute to the random uncertainty.[6]

  • Matrix Effects: The influence of other components in the sample matrix on the analytical signal of DMT-d4 can introduce systematic errors.

Experimental Protocol for Uncertainty Estimation

A typical workflow for establishing an uncertainty budget for DMT-d4 measurements involves the following steps:

  • Characterize the Reference Material: Obtain the certificate of analysis for the DMT-d4 standard and note the stated purity and its associated uncertainty.

  • Gravimetric and Volumetric Measurements: Use calibrated balances and volumetric flasks. The uncertainty for these instruments can be found in their calibration certificates.

  • Preparation of Stock and Working Standards: Prepare a stock solution of DMT-d4 and a series of working standards for the calibration curve. Calculate the combined uncertainty for the concentration of each standard, considering the uncertainties from weighing and dilutions.

  • Instrumental Analysis: Analyze the calibration standards and samples containing DMT-d4 using a validated analytical method (e.g., GC-MS).

  • Construct the Calibration Curve: Plot the instrument response against the concentration of the calibration standards and perform a linear regression. The uncertainty in the slope and intercept of the regression line must be considered.

  • Quantify Repeatability: Perform multiple measurements of a single sample to determine the standard deviation of the results, which represents the repeatability of the method.

  • Assess Intermediate Precision (Reproducibility): If possible, evaluate the measurement variability under different conditions (e.g., different days, different analysts, different instruments).

  • Calculate the Combined and Expanded Uncertainty: Combine all the individual uncertainty components using the principles of error propagation. The combined standard uncertainty is then multiplied by a coverage factor (typically k=2 for a 95% confidence level) to obtain the expanded uncertainty.[7]

Data Presentation: A Sample Uncertainty Budget

The following table provides a hypothetical but representative uncertainty budget for the determination of a DMT-d4 concentration in a sample.

Uncertainty Component Value Standard Uncertainty (u) Sensitivity Coefficient (c) Uncertainty Contribution (u*c) Relative Uncertainty (%)
Purity of DMT-d4 Standard 99.8 ± 0.1%0.05%10.05%0.05
Weighing of DMT-d4 10.00 mg0.01 mg10.01 mg0.10
Volume of Stock Solution 10.00 mL0.02 mL10.02 mL0.20
Dilution to Working Standard 1.00 mL to 10.00 mL0.015 mL10.015 mL0.15
Calibration Curve ----1.50
Method Repeatability ----0.80
Combined Standard Uncertainty (u_c) 1.77
Expanded Uncertainty (U = u_c * 2) 3.54

Visualizing the Uncertainty Calculation Workflow

To better understand the logical flow of calculating the measurement uncertainty budget, the following diagram illustrates the key steps and their relationships.

Uncertainty_Budget_Workflow cluster_Inputs Identify Uncertainty Sources cluster_Quantification Quantify Individual Uncertainties cluster_Calculation Calculate Overall Uncertainty cluster_Output Final Result Purity Purity of DMT-d4 u_Purity u(Purity) Purity->u_Purity Weighing Weighing u_Weighing u(Weighing) Weighing->u_Weighing Volume Volumetric Glassware u_Volume u(Volume) Volume->u_Volume Instrument Instrumental Effects u_Instrument u(Instrument) Instrument->u_Instrument Calibration Calibration Curve u_Calibration u(Calibration) Calibration->u_Calibration Repeatability Method Repeatability u_Repeatability u(Repeatability) Repeatability->u_Repeatability Combine Combine Uncertainties (Root Sum of Squares) u_Purity->Combine u_Weighing->Combine u_Volume->Combine u_Instrument->Combine u_Calibration->Combine u_Repeatability->Combine Expand Calculate Expanded Uncertainty (Multiply by k-factor) Combine->Expand Result Reported Measurement ± Expanded Uncertainty Expand->Result

Caption: Workflow for calculating the measurement uncertainty budget.

By systematically following these steps and documenting each source of uncertainty, researchers can produce highly reliable and defensible measurement results for this compound and other analytical standards. This rigorous approach to data quality is essential for advancing scientific knowledge and ensuring the integrity of research in drug development and other scientific fields.

References

Quantitative Analysis of N,N-Dimethyltryptamine (DMT): A Comparative Guide to Analytical Methods Utilizing d4-DMT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Method Detection and Quantification Limits for DMT Analysis

This guide provides a comparative overview of analytical methodologies for the quantification of N,N-Dimethyltryptamine (DMT), with a specific focus on methods employing deuterated DMT (d4-DMT) as an internal standard. The selection of an appropriate analytical method with adequate sensitivity is paramount for accurate pharmacokinetic and forensic studies. This document summarizes key performance characteristics, namely the Method Detection Limit (MDL) and the Limit of Quantification (LOQ), from various validated methods. Detailed experimental protocols are provided to facilitate methodological evaluation and implementation.

Comparison of Method Detection and Quantification Limits

The following table summarizes the MDL and LOQ values for DMT analysis obtained from various validated analytical methods. The use of a deuterated internal standard like d4-DMT is a common strategy to improve accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Analytical MethodInternal StandardMatrixMDL/LOD (ng/mL)LOQ (ng/mL)Linear Range (ng/mL)Reference
LC-MS/MSd4-DMTPlant Material0.090.27Not Specified[1]
LC-MS/MSDeuterated DMTHuman PlasmaNot Specified0.047 (0.25 nM)0.047 - 37.6 (0.25 - 200 nM)[2][3]
LC-MS/MSNot SpecifiedHuman PlasmaNot Specified0.250.25 - 250[4][5]
LC-MS/MSNot SpecifiedHuman PlasmaNot Specified0.50.5 - 500[2][6][7]
LC-MS/MSNot SpecifiedHuman UrineNot Specified2.52.5 - 250[2][6][7]
GC-NPDDiphenhydramineHuman Plasma0.555 - 1000[8]
GC-SIDGramineWhole Blood/Urine0.51.251.25 - 20[9]

Note: Values originally in nM were converted to ng/mL for comparison, using the molar mass of DMT (188.27 g/mol ). MDL (Method Detection Limit) and LOD (Limit of Detection) are used interchangeably as reported in the source literature.

Experimental Protocols

Below are detailed experimental protocols for the quantification of DMT using LC-MS/MS with a deuterated internal standard, which is a prevalent and highly sensitive method.

Method 1: LC-MS/MS for DMT in Human Plasma

This method is adapted from a highly sensitive procedure for the quantification of DMT and its metabolites.[2][3]

1. Sample Preparation:

  • To a plasma sample, a methanolic solution containing the deuterated DMT internal standard is added.

  • Protein precipitation is performed by adding acetonitrile.

  • The sample is centrifuged, and the supernatant is transferred to a new tube.

  • The supernatant is evaporated to dryness.

  • The residue is reconstituted in the aqueous mobile phase for injection.

2. Liquid Chromatography:

  • Column: Diphenyl column

  • Mobile Phase: Gradient elution with 0.1% formic acid in methanol (B129727) and water.

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

3. Mass Spectrometry:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Method 2: LC-MS/MS for DMT in Plant Material

This method was developed for the quantification of several psychoactive compounds, including DMT, in various plant species.[1]

1. Sample Preparation:

  • Details of the extraction from plant material are not fully specified in the abstract but would typically involve homogenization and solvent extraction.

  • d4-DMT is added as an internal standard.

2. Liquid Chromatography:

  • Instrument: Ultra-High Performance Liquid Chromatography (UHPLC) system.

  • Column: Not specified.

  • Mobile Phase: Not specified.

  • Run Time: Total analysis time of 20 minutes, including column equilibration.

3. Mass Spectrometry:

  • Instrument: Mass spectrometer (details not specified).

  • Ionization Mode: Not specified.

  • Detection Mode: Not specified.

Experimental Workflow for MDL and LOQ Determination

The following diagram illustrates a typical workflow for establishing the Method Detection Limit (MDL) and Limit of Quantification (LOQ) in an analytical method for DMT quantification.

MDL_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation start Prepare Low-Level Spiked Samples (e.g., 7 replicates near estimated MDL) is Add d4-DMT Internal Standard start->is extract Sample Extraction (e.g., Protein Precipitation or SPE) is->extract lcms LC-MS/MS Analysis extract->lcms data Acquire Analyte and IS Responses lcms->data calc_sd Calculate Standard Deviation (SD) of Replicate Measurements data->calc_sd calc_mdl Calculate MDL (MDL = t-value * SD) calc_sd->calc_mdl calc_loq Calculate LOQ (LOQ = 10 * SD or lowest validation point) calc_sd->calc_loq

Caption: Workflow for MDL and LOQ Determination.

References

A Comparative Guide to Internal Standards for Phthalate Ester Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of phthalate (B1215562) esters, the selection of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of commonly used internal standards, focusing on the performance differences between deuterated and non-deuterated options, supported by experimental data.

The primary challenge in phthalate analysis is their ubiquitous nature, which can lead to background contamination and variability in sample preparation and instrumental analysis. An ideal internal standard mimics the chemical and physical properties of the target analytes, thereby compensating for these potential sources of error.

Deuterated vs. Non-Deuterated Internal Standards: A Head-to-Head Comparison

The two main categories of internal standards used in phthalate analysis are deuterated (isotope-labeled) analogues of the target phthalates and non-deuterated compounds with similar chemical properties, such as benzyl (B1604629) benzoate (B1203000).

Deuterated internal standards are considered the gold standard in phthalate analysis. In these compounds, one or more hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This subtle change in mass allows for their differentiation from the target analytes by mass spectrometry (MS), while their nearly identical physicochemical properties ensure they behave similarly during extraction, chromatography, and ionization. This co-elution and similar behavior lead to more effective correction for matrix effects and procedural losses, resulting in higher accuracy and precision.

Non-deuterated internal standards , such as benzyl benzoate, are structurally similar to phthalates and have been historically used due to their commercial availability and lower cost. While they can compensate for some variability, their different chemical nature compared to the target analytes can lead to variations in extraction efficiency and chromatographic retention times. These differences may result in less accurate correction for matrix effects, potentially impacting the reliability of the quantitative data.

Performance Data: A Side-by-Side Look

The following table summarizes the performance data for selected phthalate esters using both deuterated and non-deuterated internal standards. It is important to note that the data for the deuterated and non-deuterated internal standards are compiled from different studies. While efforts have been made to select data from comparable analytical methodologies (GC-MS), variations in experimental conditions may exist.

Phthalate EsterInternal StandardRecovery (%)Relative Standard Deviation (RSD) (%)Linearity (R²)
Using Deuterated Internal Standards
Di-n-butyl phthalate (DBP)DBP-d491.3 - 99.9[1]5.1 - 8.6[1]>0.995[1]
Di(2-ethylhexyl) phthalate (DEHP)DBP-d491.3 - 99.9[1]9.7 - 13.1[1]>0.995[1]
Diethyl phthalate (DEP)DEP-d483 ± 5[2]6 - 15[2]Not Reported
Bis(2-ethylhexyl) phthalate (DEHP)DEHP-d483 ± 5[2]6 - 15[2]Not Reported
Using Non-Deuterated Internal Standard (Benzyl Benzoate)
Dibutyl phthalate (DBP)Benzyl Benzoate91.8 - 122[1]1.8 - 17.8[1]>0.999[1]
Benzyl butyl phthalate (BBP)Benzyl Benzoate91.8 - 122[1]1.8 - 17.8[1]>0.999[1]
Di(2-ethylhexyl) phthalate (DEHP)Benzyl Benzoate91.8 - 122[1]1.8 - 17.8[1]>0.999[1]
Di-n-octyl phthalate (DNOP)Benzyl Benzoate91.8 - 122[1]1.8 - 17.8[1]>0.999[1]
Diisononyl phthalate (DINP)Benzyl Benzoate91.8 - 122[1]1.8 - 17.8[1]>0.999[1]
Diisodecyl phthalate (DIDP)Benzyl Benzoate91.8 - 122[1]1.8 - 17.8[1]>0.999[1]

Experimental Workflow and Methodologies

The following sections detail a typical experimental workflow for phthalate analysis using internal standards, followed by specific protocols for methods employing both deuterated and non-deuterated internal standards.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Concentration Concentration Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Quantification Quantification using Analyte/IS Peak Area Ratio GCMS->Quantification Results Final Concentration Calculation Quantification->Results

Caption: A generalized experimental workflow for the quantitative analysis of phthalate esters using an internal standard and GC-MS.

Experimental Protocol 1: Using Deuterated Internal Standards

This protocol is a generalized procedure based on methods employing deuterated internal standards for enhanced accuracy.

1. Sample Preparation:

  • Spiking: To a known volume or weight of the sample, add a precise amount of a deuterated phthalate internal standard solution (e.g., DBP-d4, DEHP-d4).

  • Extraction:

    • Liquid-Liquid Extraction (LLE): For liquid samples, perform extraction with a suitable organic solvent like hexane (B92381) or dichloromethane. For solid samples, a solvent mixture such as methylene (B1212753) chloride/acetone may be used.

    • Solid-Phase Extraction (SPE): Alternatively, pass the sample through an appropriate SPE cartridge (e.g., C18) to isolate the phthalates. Elute the analytes with a suitable solvent.

  • Concentration: Evaporate the solvent from the extract to a small volume under a gentle stream of nitrogen.

2. Instrumental Analysis (GC-MS):

  • Gas Chromatograph (GC) Conditions:

    • Column: A low-bleed capillary column suitable for phthalate analysis (e.g., 5% phenyl-methylpolysiloxane).

    • Injector Temperature: Typically set between 250-300°C.

    • Oven Temperature Program: A programmed temperature ramp to separate the phthalates, for example, starting at 60°C and ramping to 300°C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each phthalate and its corresponding deuterated internal standard.

3. Quantification:

  • Generate a calibration curve by analyzing a series of standards containing known concentrations of the target phthalates and a constant concentration of the deuterated internal standard.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration.

  • Calculate the concentration of the phthalates in the samples using the calibration curve.

Experimental Protocol 2: Using Benzyl Benzoate as an Internal Standard

This protocol is based on established methods, such as EPA Method 8061A, which utilize benzyl benzoate as an internal standard.[3]

1. Sample Preparation:

  • Extraction: Extract the sample using an appropriate method (e.g., LLE or SPE) as described in Protocol 1.

  • Spiking: Add a known amount of benzyl benzoate internal standard solution to the concentrated extract just before analysis.

2. Instrumental Analysis (GC-MS):

  • GC Conditions:

    • Column: Use a column that provides good resolution for the target phthalates and benzyl benzoate.

    • Injector and Oven Temperatures: Similar to those used with deuterated standards.

  • MS Conditions:

    • Ionization and Acquisition Modes: EI and SIM mode are typically used. Monitor characteristic ions for each phthalate and for benzyl benzoate.

3. Quantification:

  • Prepare calibration standards containing the target phthalates and a constant concentration of benzyl benzoate.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to benzyl benzoate against the analyte concentration.

  • Determine the concentration of phthalates in the samples from the calibration curve.

Conclusion

The choice of internal standard significantly impacts the quality of quantitative data in phthalate ester analysis. While non-deuterated standards like benzyl benzoate can provide acceptable results in some applications, deuterated internal standards are demonstrably superior for their ability to accurately correct for matrix effects and procedural variability. For research and applications demanding the highest level of accuracy and precision, the use of deuterated internal standards is strongly recommended. This guide provides the necessary data and protocols to assist researchers in selecting and implementing the most appropriate internal standard strategy for their specific analytical needs.

References

A Comparative Guide to Purity Assessment of Dimethyl Terephthalate-d4 Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical techniques used for the purity assessment of Dimethyl terephthalate-d4 (DMT-d4) analytical standards. The performance of Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are evaluated, supported by experimental data and detailed methodologies.

Introduction

This compound (DMT-d4) is the deuterated analog of Dimethyl terephthalate (B1205515) (DMT), a widely used industrial chemical in the production of polyesters.[1] In research and development, DMT-d4 serves as a crucial internal standard for quantitative analyses by NMR, GC-MS, or LC-MS.[2] The accuracy of these quantitative studies is directly dependent on the purity of the analytical standard. Therefore, a thorough purity assessment of DMT-d4 is paramount. This guide compares the three primary analytical techniques for this purpose: qNMR, GC-MS, and HPLC.

Comparison of Analytical Methods

The selection of an analytical technique for purity determination is contingent on several factors, including the analyte's properties, potential impurities, required accuracy and precision, and practical aspects like sample throughput and cost.

FeatureqNMR (Quantitative Nuclear Magnetic Resonance)HPLC (High-Performance Liquid Chromatography)GC-MS (Gas Chromatography-Mass Spectrometry)
Principle Based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei.[3]Separation based on the differential partitioning of the analyte and impurities between a stationary and a mobile phase.[4]Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, with mass spectrometry for detection and identification.[5]
Primary/Relative Primary method, capable of providing absolute purity without a specific reference standard of the analyte.[3][4]Relative method, requiring a certified reference standard of the analyte for accurate quantification.[4]Relative method, requiring a certified reference standard of the analyte.[4]
Selectivity High, capable of distinguishing between structurally similar molecules.[6]High, tunable through the choice of column and mobile phase.[6]Very high, especially with mass spectrometric detection.[7]
Sensitivity Generally lower compared to HPLC and GC.[8]High, particularly with UV or MS detectors.[4]Very high, with detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).[4][7]
Sample Consumption Non-destructive, allowing for sample recovery.[6]Destructive.[4]Destructive.[4]
Key Strengths Provides structural information about impurities; does not require a specific reference standard of the analyte for purity determination.[6][8]Versatile, high-throughput, and widely available.[4]Excellent for volatile and thermally stable compounds; provides structural information from mass spectra.[5][7]
Key Limitations Lower sensitivity; potential for signal overlap.[8]Requires a specific reference standard for each analyte; potential for co-elution of impurities.[4]Limited to volatile and thermally stable analytes; may require derivatization for non-volatile compounds.[4]

Quantitative Data Summary

The following tables summarize representative quantitative data for the purity analysis of phthalates, including DMT, using the three techniques. These values are based on published validation studies and are intended for comparative purposes. Actual results may vary depending on the specific experimental conditions and the sample matrix.

Table 1: qNMR Purity Analysis of a Certified Reference Material (CRM)

ParameterResult
Purity (mass fraction) 99.85%
Expanded Uncertainty (k=2) ± 0.15%
Internal Standard Maleic Acid
Solvent DMSO-d6
Representative data based on the principles of qNMR for CRM certification.

Table 2: HPLC-UV Validation Data for Phthalate (B1215562) Analysis

ParameterDiethyl Phthalate (DEP)Dibutyl Phthalate (DBP)
Linearity (r²) ≥0.999≥0.999
Limit of Quantification (LOQ) <0.64 µg/mL<0.64 µg/mL
Accuracy (Recovery %) 94.8 - 99.6%94.8 - 99.6%
Precision (RSD %) ≤6.2%≤6.2%
Data from a validation study on the determination of selected phthalates in cosmetic products.[9]

Table 3: GC-MS Validation Data for Phthalate Analysis in Indoor Air

ParameterDi-n-butyl phthalate (DBP)Di(2-ethylhexyl) phthalate (DEHP)
Linearity (R²) >0.9953>0.9953
Method Detection Limit (MDL) 2.0 - 45.0 ng/m³2.0 - 45.0 ng/m³
Recovery % 91.3 - 99.9%91.3 - 99.9%
Reproducibility (RSD_R %) 5.1 - 13.1%5.1 - 13.1%
Data from an interlaboratory validation study for the determination of phthalates in indoor air.[10]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

Principle: qNMR is a primary ratio method that allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard.[3]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance

Reagents:

  • This compound (analyte)

  • Certified Internal Standard (e.g., Maleic Acid, Benzoic Acid)

  • Deuterated solvent (e.g., DMSO-d6, Chloroform-d)

Procedure:

  • Sample Preparation: Accurately weigh the DMT-d4 sample and the internal standard into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent.

  • NMR Data Acquisition: Acquire the ¹H-NMR spectrum under quantitative conditions, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing: Process the spectrum, including phasing and baseline correction. Integrate the characteristic signals of both the DMT-d4 and the internal standard.

  • Purity Calculation: Calculate the purity of the DMT-d4 sample using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calculation Purity Calculation weigh_sample Accurately weigh DMT-d4 and Internal Standard dissolve Dissolve in deuterated solvent weigh_sample->dissolve acquire_spectrum Acquire ¹H-NMR spectrum dissolve->acquire_spectrum process_spectrum Process spectrum (phasing, baseline, integration) acquire_spectrum->process_spectrum calculate_purity Calculate purity using the qNMR formula process_spectrum->calculate_purity

qNMR Experimental Workflow

Principle: HPLC separates components of a mixture based on their affinity for a stationary phase and a mobile phase. For purity assessment, the area of the main peak is compared to the total area of all peaks (100% method) or to an external standard curve.[4]

Instrumentation:

  • HPLC system with a UV or MS detector

  • Analytical column (e.g., C18 reverse-phase)

Reagents:

  • This compound (analyte)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Buffer salts (if required)

Procedure:

  • Standard and Sample Preparation: Prepare a stock solution of DMT-d4 and a series of calibration standards by dilution. Prepare the sample solution by dissolving a known amount of DMT-d4 in the mobile phase.

  • Chromatographic Conditions: Set the HPLC parameters, including the mobile phase composition, flow rate, column temperature, and detector wavelength.

  • Analysis: Inject the standards and the sample solution into the HPLC system.

  • Data Analysis: Integrate the peak areas in the chromatograms. For the 100% method, calculate the purity by dividing the area of the main peak by the total area of all peaks. For external calibration, create a calibration curve from the standards and determine the concentration of the sample.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_quantification Quantification prep_standards Prepare calibration standards inject Inject standards and sample prep_standards->inject prep_sample Prepare DMT-d4 sample solution prep_sample->inject separate Chromatographic separation inject->separate detect UV or MS detection separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity (100% method or external standard) integrate->calculate

HPLC Experimental Workflow

Principle: GC separates volatile compounds in the gas phase. The separated components are then detected and identified by a mass spectrometer. Purity is typically determined using the 100% area normalization method or by using an internal or external standard.[5]

Instrumentation:

  • GC-MS system

  • GC column (e.g., 5% phenyl-methylpolysiloxane)

Reagents:

  • This compound (analyte)

  • High-purity solvent (e.g., dichloromethane, hexane)

Procedure:

  • Sample Preparation: Dissolve a known amount of DMT-d4 in a suitable volatile solvent.

  • GC-MS Conditions: Set the GC oven temperature program, injector temperature, carrier gas flow rate, and MS parameters (e.g., ionization mode, mass range).

  • Analysis: Inject the sample solution into the GC-MS system.

  • Data Analysis: Identify the main peak corresponding to DMT-d4 and any impurity peaks based on their retention times and mass spectra. Calculate the purity using the area normalization method or by comparison to a standard.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_purity Purity Determination dissolve_sample Dissolve DMT-d4 in volatile solvent inject_sample Inject sample dissolve_sample->inject_sample gc_separation GC separation inject_sample->gc_separation ms_detection MS detection and identification gc_separation->ms_detection analyze_data Analyze chromatogram and mass spectra ms_detection->analyze_data calc_purity Calculate purity (area normalization) analyze_data->calc_purity

GC-MS Experimental Workflow

Conclusion

The purity assessment of this compound analytical standards can be effectively performed using qNMR, HPLC, and GC-MS.

  • qNMR is a powerful primary method that provides an absolute purity value without the need for a specific DMT-d4 reference standard. It also offers valuable structural information on any impurities present.[6][8]

  • HPLC is a versatile and high-throughput technique suitable for routine quality control, provided a certified reference standard is available.[4]

  • GC-MS offers high sensitivity and selectivity, making it an excellent choice for identifying and quantifying volatile impurities.[5][7]

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the need for absolute quantification, the expected nature of impurities, and the available instrumentation. For the certification of a primary reference material, a combination of orthogonal techniques, such as qNMR and a chromatographic method, is often employed to provide a comprehensive and reliable purity assessment.[11][12]

References

A Comparative Guide to the Robustness of Analytical Methods Employing Dimethyl Terephthalate-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the robustness of an analytical method utilizing Dimethyl terephthalate-d4 (DMT-d4) as an internal standard. The objective is to present supporting experimental data and detailed methodologies to evaluate the method's performance against deliberate variations in key analytical parameters. This ensures the reliability and reproducibility of the method under routine laboratory conditions, a critical aspect of analytical method validation in the pharmaceutical industry.[1][2][3][4]

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[3][5] Regulatory bodies such as the International Council for Harmonisation (ICH) emphasize the importance of robustness testing as part of method validation.[6][7][8][9][10] The use of a stable isotope-labeled internal standard, such as DMT-d4, is a common practice to enhance the accuracy and precision of quantitative analyses, particularly in chromatography-mass spectrometry based methods.[11][12][13]

Comparative Performance Data

The following tables summarize the performance of a hypothetical High-Performance Liquid Chromatography (HPLC) method for the quantification of a target analyte using this compound as an internal standard under varied experimental conditions. The data illustrates the impact of these variations on critical method attributes such as retention time, peak area ratio, and resolution.

Table 1: Impact of Mobile Phase Composition and pH on Method Performance

ParameterVariationAnalyte Retention Time (min)DMT-d4 Retention Time (min)Analyte/DMT-d4 Peak Area RatioResolution (Analyte - Nearest Impurity)
Mobile Phase Composition 60:40 (Acetonitrile:Water)5.216.821.022.8
(Nominal)62:384.956.481.012.6
58:425.487.151.032.9
Mobile Phase pH 3.0 (Nominal)5.216.821.022.8
2.85.156.791.012.7
3.25.286.851.032.8

Table 2: Impact of Flow Rate and Column Temperature on Method Performance

ParameterVariationAnalyte Retention Time (min)DMT-d4 Retention Time (min)Analyte/DMT-d4 Peak Area RatioResolution (Analyte - Nearest Impurity)
Flow Rate 1.0 mL/min (Nominal)5.216.821.022.8
0.9 mL/min5.797.581.032.9
1.1 mL/min4.746.201.012.7
Column Temperature 30°C (Nominal)5.216.821.022.8
28°C5.357.011.022.7
32°C5.086.651.012.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of the analyte and this compound (DMT-d4) in methanol (B129727) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the analyte stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each working standard with the DMT-d4 stock solution to a final concentration of 10 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking a blank matrix with the analyte stock solution. Add DMT-d4 to each QC sample to a final concentration of 10 µg/mL.

HPLC Method Parameters (Nominal Conditions)
  • Instrument: Agilent 1260 Infinity II HPLC or equivalent.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid (pH 3.0).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C.[1][2]

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm or Mass Spectrometry (for peak identity confirmation).

Robustness Testing Protocol

The robustness of the method is evaluated by introducing small, deliberate variations to the nominal HPLC parameters.[5][14] One parameter is varied at a time while keeping others constant.[2]

  • Mobile Phase Composition Variation:

    • Prepare mobile phases with slightly altered compositions: 62:38 and 58:42 (Acetonitrile:Water).

    • Inject the working standard solutions and QC samples and analyze the chromatographic data.

  • Mobile Phase pH Variation:

    • Adjust the pH of the aqueous component of the mobile phase to 2.8 and 3.2.

    • Equilibrate the column with the modified mobile phase and perform the analysis.

  • Flow Rate Variation:

    • Set the flow rate to 0.9 mL/min and 1.1 mL/min.

    • Allow the system to stabilize at the new flow rate before injecting samples.

  • Column Temperature Variation:

    • Adjust the column oven temperature to 28°C and 32°C.

    • Ensure the column temperature is stable before starting the analysis.

Data Analysis

For each condition, evaluate the following parameters:

  • Retention Time: Record the retention times for the analyte and DMT-d4.

  • Peak Area Ratio: Calculate the ratio of the analyte peak area to the DMT-d4 peak area.

  • Resolution: Determine the resolution between the analyte peak and the closest eluting impurity peak.

  • System Suitability: Ensure system suitability parameters (e.g., tailing factor, theoretical plates) meet predefined acceptance criteria.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in the robustness testing workflow.

Robustness_Testing_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis stock Stock Solutions (Analyte & DMT-d4) working Working Standards stock->working qc QC Samples stock->qc nominal Nominal Conditions working->nominal varied Varied Conditions working->varied qc->nominal qc->varied hplc HPLC System data_acq Data Acquisition hplc->data_acq nominal->hplc varied->hplc eval Parameter Evaluation (Retention Time, Peak Area, Resolution) data_acq->eval report Robustness Report eval->report

Caption: Workflow for Robustness Testing of an HPLC Method.

Robustness_Parameter_Variation cluster_params Varied Parameters center_node Nominal HPLC Method p1 Mobile Phase Composition center_node->p1 p2 Mobile Phase pH center_node->p2 p3 Flow Rate center_node->p3 p4 Column Temperature center_node->p4

Caption: Deliberate Variations in Robustness Testing Parameters.

References

Safety Operating Guide

Proper Disposal of Dimethyl Terephthalate-d4: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential safety and logistical information for the proper disposal of Dimethyl terephthalate-d4, a deuterated isotopologue of Dimethyl terephthalate (B1205515).

I. Essential Safety Information and Physical Properties

Table 1: Physical and Chemical Properties of Dimethyl Terephthalate

PropertyValue
Molecular Formula C10H6D4O4[1]
Molecular Weight 198.21 g/mol [1]
Appearance White solid[2]
Melting Point 140 - 143 °C / 284 - 289.4 °F[2]
Boiling Point 288 °C / 550.4 °F @ 760 mmHg[2]
Flash Point 154 °C / 309.2 °F[2]
Autoignition Temperature 520 °C / 968 °F[2]
Solubility Low water solubility[2]
Vapor Density Heavier than air[3]

Note: Some data pertains to the non-deuterated form, Dimethyl terephthalate, and should be used as a reference.

II. Personal Protective Equipment (PPE) and Handling

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure.

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2][4]

  • Skin Protection: Wear appropriate protective gloves (e.g., butyl-rubber) and clothing to prevent skin exposure.[2][4][5]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be needed.[2] However, if dust is generated, use a NIOSH (US) or EN 166 (EU) approved respirator.[5]

  • Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices.[2] Wash hands thoroughly after handling and before eating, drinking, or smoking. Remove contaminated clothing and wash it before reuse.[4]

III. Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[2][6] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2] The following is a general procedural guide:

1. Waste Identification and Classification:

  • Determine if the this compound waste is contaminated with other hazardous substances.
  • Consult your institution's Environmental Health and Safety (EHS) department and local regulations to classify the waste accurately.

2. Waste Segregation and Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.
  • The container should be made of a compatible material and kept closed when not in use.[4][5]
  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][6]

3. Spill and Leak Management:

  • In case of a small spill, first, remove all sources of ignition.[3]
  • Dampen the solid spill material with a suitable solvent like toluene (B28343) to minimize dust generation.[3]
  • Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[2][4]
  • Use absorbent paper dampened with the solvent to clean up any remaining material.[3]
  • Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for eventual disposal.[3]
  • Wash the contaminated surfaces with the solvent followed by a soap and water solution.[3]
  • Ensure adequate ventilation during cleanup.[4]

4. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash.[2]
  • Arrange for the collection of the waste by a licensed hazardous waste disposal company.[5] Your institution's EHS department will typically manage this process.
  • Provide the disposal company with a complete and accurate description of the waste.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_disposal Disposal Process start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handling Handle in a Well-Ventilated Area ppe->handling waste_gen Generate Waste (e.g., unused product, contaminated materials) handling->waste_gen collect Collect in a Labeled, Sealed Container waste_gen->collect storage Store in a Cool, Dry, Ventilated Area collect->storage classify Classify Waste with EHS Guidance storage->classify spill Spill? classify->spill spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes disposal_co Arrange for Licensed Disposal Company Pickup spill->disposal_co No spill_cleanup->collect end End: Proper Disposal Complete disposal_co->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.